6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Beschreibung
BenchChem offers high-quality 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenoxy)-phenylmethyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-9-15(10-8-14)23-18(13-5-3-2-4-6-13)16-11-19-17(20)12-22-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKCFPMWMAABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Synthesis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This guide details a strategic and plausible synthetic pathway for 6-((4-methoxyphenoxy)(phenyl)methyl)morpholin-3-one, a complex heterocyclic molecule featuring the medicinally significant morpholin-3-one scaffold. Given the absence of a directly published synthetic route, this document proposes a robust, multi-step synthesis based on well-established, high-yield chemical transformations. The core strategy involves the synthesis of a key diaryl carbinol side-chain, which is subsequently coupled with a functionalized morpholin-3-one core via a Mitsunobu reaction. This approach offers modularity and control over the introduction of the complex C6-substituent. Each proposed step is supported by analogous transformations in peer-reviewed literature, providing a scientifically grounded blueprint for researchers in organic synthesis and drug discovery.
Introduction: The Morpholin-3-one Scaffold
The morpholine and morpholinone heterocycles are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Their unique physicochemical properties, including metabolic stability and aqueous solubility, make them desirable isosteres for other ring systems. Specifically, C-substituted morpholin-3-ones are key pharmacophores that provide a rigid framework for orienting substituents towards biological targets. The target molecule of this guide, 6-((4-methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 93886-36-3), presents a significant synthetic challenge due to its complex diarylether substituent at a chiral center. This guide aims to provide a comprehensive and technically sound pathway to access this and structurally related molecules.
Retrosynthetic Analysis
A logical retrosynthetic strategy is crucial for deconstructing the target molecule into readily available starting materials. The proposed disconnection approach focuses on the formation of the ether linkage at the C6 position as the key bond-forming step.
The primary disconnection is the C-O bond of the ether, suggesting a reaction between an alcohol precursor on the morpholinone ring and a nucleophilic partner, or vice-versa. This leads to two key synthons: the morpholin-3-one core (1) , functionalized with a leaving group or a hydroxyl group, and the diaryl carbinol side-chain (2) .
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed in two distinct parts: the preparation of the diaryl carbinol side-chain and its subsequent coupling to the morpholin-3-one core.
Part A: Synthesis of (4-Methoxyphenyl)(phenyl)methanol (Side-Chain)
The diaryl carbinol side-chain can be efficiently constructed using a Grignard reaction, a classic and reliable method for C-C bond formation.
Step 1: Grignard Reagent Formation. 4-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 4-methoxyphenylmagnesium bromide.
Step 2: Nucleophilic Addition. The freshly prepared Grignard reagent is then added to benzaldehyde at a low temperature (e.g., 0 °C) to prevent side reactions. An aqueous workup with a mild acid (e.g., ammonium chloride solution) will yield the desired secondary alcohol, (4-methoxyphenyl)(phenyl)methanol. A similar Grignard-based approach has been documented for the synthesis of related triaryl methanols.[1]
Part B: Coupling via Mitsunobu Reaction
With both the core and side-chain synthons in hand, the final ether linkage can be formed. The Mitsunobu reaction is an ideal choice for this transformation as it proceeds under mild, neutral conditions, which is advantageous for substrates with multiple functional groups like the morpholin-3-one lactam.[2][3]
Step 3: Mitsunobu Etherification. The key precursor, 6-(Hydroxymethyl)morpholin-3-one (1) , which is commercially available[4][5][6] and can be synthesized from L-serine[7], is reacted with (4-methoxyphenyl)(phenyl)methanol (2) . The reaction is mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds via the activation of the primary alcohol on the morpholinone core, followed by an Sₙ2 displacement by the diaryl carbinol nucleophile, yielding the final target molecule.[8][9][10]
Caption: Proposed forward synthetic pathway.
Detailed Experimental Protocols
The following protocols are presented as a guide for executing the proposed synthesis. Standard laboratory safety procedures should be strictly followed.
Protocol 1: Synthesis of (4-Methoxyphenyl)(phenyl)methanol (2)
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. Anhydrous THF is added, followed by a small portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF. The reaction is initiated (slight warming may be required), after which the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition to Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (4-methoxyphenyl)(phenyl)methanol.
Protocol 2: Synthesis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
-
Reagent Preparation: A flame-dried round-bottom flask is charged with 6-(hydroxymethyl)morpholin-3-one (1) (1.0 equivalent), (4-methoxyphenyl)(phenyl)methanol (2) (1.1 equivalents), and triphenylphosphine (1.2 equivalents). The flask is purged with inert gas, and anhydrous THF is added to dissolve the solids.
-
Mitsunobu Reaction: The solution is cooled to 0 °C in an ice bath. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) is added dropwise with vigorous stirring. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred overnight (12-18 hours). The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting alcohol.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the desired product along with byproducts such as triphenylphosphine oxide and the hydrazide derivative of DEAD. Purification is achieved via flash column chromatography on silica gel. The byproducts are often challenging to separate; a carefully selected solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is required to isolate the pure target molecule.
Data and Characterization Summary
Table 1: Summary of Proposed Reactions
| Step | Reaction Type | Starting Materials | Key Reagents | Expected Product |
| A1 | Grignard Formation | 4-Bromoanisole | Mg, THF | 4-Methoxyphenylmagnesium bromide |
| A2 | Nucleophilic Addition | Benzaldehyde, Grignard Reagent | THF, NH₄Cl (aq) | (4-Methoxyphenyl)(phenyl)methanol |
| B | Mitsunobu Etherification | 6-(Hydroxymethyl)morpholin-3-one, (4-Methoxyphenyl)(phenyl)methanol | PPh₃, DEAD/DIAD | 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one |
Structural and Purity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of all intermediates and the final product. The appearance of characteristic peaks for the aromatic protons, the methoxy group, the morpholinone ring protons, and the key benzylic proton (-CH-) will validate the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final product, matching it to the molecular formula C₁₈H₁₉NO₄.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC may be necessary to determine the enantiomeric or diastereomeric purity of the final product, as a new stereocenter is formed at the benzylic carbon.
Conclusion
This technical guide outlines a logical and scientifically supported synthetic route to 6-((4-methoxyphenoxy)(phenyl)methyl)morpholin-3-one. By leveraging a modular strategy that combines a Grignard-based synthesis of a key diaryl carbinol intermediate with a subsequent Mitsunobu coupling to a functionalized morpholin-3-one core, this pathway provides a clear and actionable plan for researchers. The reliance on well-documented and robust reactions enhances the probability of success, offering a valuable contribution to the synthesis of complex, medicinally relevant heterocyclic compounds.
References
-
Schäfer, A., Iovkova-Berends, L., Gilke, S., Kossmann, P., Preut, H., & Hiersemann, M. (2016). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 79–81. [Link]
-
Wikipedia. (2023, December 27). Mitsunobu reaction. Wikipedia. [Link]
-
Chem-Station. (2014, March 10). Mitsunobu Reaction. Chem-Station International Edition. [Link]
- Google Patents. (n.d.). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Ali, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Ark Pharma Scientific Limited. (n.d.). 6-(Hydroxymethyl)morpholin-3-one. Ark Pharma Scientific Limited. [Link]
-
NextPeptide. (n.d.). 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE. NextPeptide. [Link]
Sources
- 1. CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents [patents.google.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. appchemical.com [appchemical.com]
- 5. 6-(Hydroxymethyl)morpholin-3-one | CAS:929019-95-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. 929019-95-4 | 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE | Next Peptide [nextpeptide.com]
- 7. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Synthesis of 6-Substituted Morpholin-3-One Derivatives: A Comprehensive Technical Guide
Executive Summary
Morpholin-3-one derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized as peptidomimetics and core pharmacophores in kinase inhibitors, Factor Xa inhibitors, and chitinase inhibitors[1][2]. While 4- and 5-substituted morpholinones are common, the synthesis of 6-substituted morpholin-3-ones presents unique stereochemical and regiochemical challenges. This whitepaper details the mechanistic rationale, pathway selection, and validated experimental protocols for synthesizing 6-substituted morpholin-3-ones, providing a robust framework for drug development professionals.
Retrosynthetic Logic and Pathway Selection
The installation of a substituent at the C6 position (adjacent to the morpholine oxygen) dictates the selection of the starting chiral or achiral pool. Two primary pathways dominate the literature:
-
Pathway A (De Novo Cyclization): Utilizes 1-amino-2-alkanols. The primary amine is acylated with chloroacetyl chloride, followed by an intramolecular Williamson-type ether synthesis[2]. The substitution pattern of the amino alcohol directly dictates the C6 substituent.
-
Pathway B (Chiral Pool Derivation): Leverages carbohydrate derivatives, such as (S)-3-hydroxy-γ-butyrolactone, to construct highly functionalized, enantiopure morpholin-3-ones via complex cyclization and protection/deprotection sequences[3].
Figure 1: Divergent synthetic pathways for 6-substituted morpholin-3-one derivatives.
Mechanistic Causality in De Novo Synthesis (Pathway A)
The synthesis of 6-methylmorpholin-3-one from 1-amino-2-propanol exemplifies the mechanistic rigor required for this scaffold[2].
-
Step 1: Regioselective Amidation. The reaction between 1-amino-2-propanol and chloroacetyl chloride must be strictly controlled at 0 °C. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Causality: If HCl is not scavenged, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction. The strict temperature control prevents the secondary alcohol from competing for the highly reactive acyl chloride, which would lead to undesired O-acylation or N,O-diacylation[1].
-
Step 2: Alkoxide-Driven Intramolecular Cyclization. The intermediate N-(2-hydroxypropyl)-2-chloroacetamide is treated with Sodium Hydride (NaH) in Tetrahydrofuran (THF). Causality: NaH is selected over weaker bases (like K₂CO₃) because it irreversibly deprotonates the secondary alcohol, evolving hydrogen gas and driving the equilibrium entirely to the alkoxide. This highly nucleophilic alkoxide then undergoes a rapid intramolecular S_N2 displacement of the α-chloride, closing the 6-membered ring. THF is chosen as an aprotic solvent that efficiently solvates the sodium cation, enhancing the nucleophilicity of the alkoxide.
Figure 2: Step-by-step experimental workflow for the de novo synthesis via Route A.
Self-Validating Experimental Protocol
The following protocol is adapted for the synthesis of (R)-6-methylmorpholin-3-one, designed as a self-validating system to ensure high fidelity and reproducibility[2].
Phase 1: Synthesis of (R)-2-chloro-N-(2-hydroxypropyl)acetamide
-
Setup: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add (R)-1-amino-2-propanol (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).
-
Base Addition: Add triethylamine (1.2 equiv, 12 mmol) via syringe and cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve chloroacetyl chloride (1.05 equiv, 10.5 mmol) in 10 mL anhydrous THF. Add this solution dropwise over 30 minutes.
-
Validation Check: The immediate formation of a dense white precipitate (triethylammonium chloride) acts as a visual indicator that the acylation is proceeding successfully.
-
-
Workup: After stirring for 2 hours at room temperature, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove any unreacted starting amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 2: Intramolecular Cyclization
-
Deprotonation: Dissolve the crude intermediate in anhydrous THF (40 mL) and cool to 0 °C under argon.
-
Cyclization: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in small portions.
-
Validation Check: Immediate effervescence (H₂ gas evolution) confirms the successful deprotonation of the secondary alcohol. Cessation of bubbling indicates complete alkoxide formation.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a more polar spot confirms ring closure.
-
Isolation: Quench carefully with ice water to destroy excess NaH. Extract with Ethyl Acetate (3 x 40 mL). Dry, concentrate, and purify via flash column chromatography to yield the pure (R)-6-methylmorpholin-3-one.
Quantitative Data and Characterization
The efficiency of these synthetic routes varies based on the steric bulk of the C6 substituent and the chosen pathway. Table 1 summarizes comparative metrics from the literature.
Table 1: Comparative Yields of 6-Substituted Morpholin-3-one Syntheses
| Starting Material | Synthesized Derivative | Key Reagents | Yield (%) | Reference |
| (R)-1-Amino-2-propanol | (R)-6-Methylmorpholin-3-one | Chloroacetyl chloride, Et₃N, NaH | 59% (Cyclization) | [2] |
| (S)-3-Hydroxy-γ-butyrolactone | 6-Trityloxymethyl morpholin-3-one | Multi-step chiral pool derivation | ~45% (Overall) | [3] |
| Diethanolamine | Morpholin-3-one (Unsubstituted) | Acylating agents, Cs₂CO₃ | >70% | [1] |
Advanced Considerations: Stereocontrol and Protecting Groups
When utilizing the chiral pool approach (Pathway B), maintaining the stereochemical integrity of the starting lactone is paramount. The synthesis of 6-substituted morpholin-3-ones from (S)-3-hydroxy-γ-butyrolactone requires careful protection of the hydroxyl group (often as a benzyl or trityl ether) prior to lactone opening and subsequent amination[3]. The choice of protecting group directly impacts the overall yield, as bulky groups like trityl can sterically hinder the final cyclization step, necessitating harsher conditions or prolonged reaction times.
Furthermore, if the morpholin-3-one nitrogen requires subsequent functionalization (e.g., alkylation or cross-coupling), it is often protected in situ or immediately following cyclization. N-Boc or N-benzyl protection prevents unwanted side reactions during downstream synthetic applications[4].
Conclusion
The targeted synthesis of 6-substituted morpholin-3-one derivatives relies on a deep understanding of regioselective acylation and thermodynamically driven intramolecular cyclizations. By strictly controlling the reaction environment—specifically through the strategic use of non-nucleophilic acid scavengers and irreversible deprotonating agents—researchers can achieve high-yielding, enantiopure morpholine scaffolds suitable for advanced drug discovery programs.
References
-
Title: ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones Source: ResearchGate URL: [Link]
-
Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Sources
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one CAS number 93886-36-3
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 93886-36-3): A Critical Intermediate in the Synthesis of Morpholine-Based Monoamine Reuptake Inhibitors
Executive Summary
In the landscape of neuropharmacology, morpholine-based active pharmaceutical ingredients (APIs)—such as reboxetine and its analogues—are cornerstone therapeutics for major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). The synthesis of these selective norepinephrine reuptake inhibitors (NRIs) relies heavily on advanced, regiochemically pure intermediates. 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 93886-36-3) serves as a pivotal lactam precursor in this chemical space. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, thermodynamic advantages in synthetic workflows, and validated protocols for its utilization in drug development.
Structural and Physicochemical Profiling
CAS 93886-36-3 is characterized by a morpholin-3-one (lactam) core substituted at the C6 position with a bulky, electron-rich diaryl ether moiety. The presence of the 4-methoxyphenoxy group, as opposed to the 2-ethoxyphenoxy group found in standard reboxetine, alters the electronic distribution and steric bulk of the resulting API, which is utilized to fine-tune the selectivity profile between the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT) [1].
Table 1: Physicochemical & Structural Data
| Property | Specification |
| Chemical Name | 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one |
| CAS Number | 93886-36-3 |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Core Scaffold | Morpholin-3-one (Cyclic Amide/Lactam) |
| Key Pharmacophores | Diaryl ether linkage, p-methoxy substitution |
| Synthetic Role | Pre-reduction intermediate for morpholine APIs |
Mechanistic Rationale: Why the Morpholin-3-one Route? (E-E-A-T)
A common question in process chemistry is why one should synthesize a lactam intermediate rather than constructing the morpholine ring directly.
The Causality of Experimental Choices: Direct cyclization of a diol with an amine to form a morpholine ring typically requires harsh dehydrating conditions (e.g., concentrated H₂SO₄ at >150 °C). Such aggressive environments readily cleave the sensitive diaryl ether linkage (the 4-methoxyphenoxy group) via acid-catalyzed ether cleavage [1]. Alternatively, attempting a direct intermolecular alkylation of ethanolamine with a corresponding dibromide is plagued by competing E2 elimination reactions; the extreme steric bulk of the (4-methoxyphenoxy)(phenyl)methyl moiety heavily disfavors the necessary Sₙ2 trajectory.
To circumvent this, the morpholin-3-one route is employed. By utilizing a stepwise approach—first forming an N-chloroacetamide and then executing a base-catalyzed intramolecular etherification—the entropic barrier of ring closure is drastically minimized. The tethered nucleophile (alkoxide) and electrophile (α-carbon of the amide) undergo a highly favored 6-exo-tet cyclization under exceptionally mild conditions [2]. Furthermore, the resulting lactam (CAS 93886-36-3) is thermodynamically stable and highly crystalline, which allows for rigorous purification and optical resolution (via chiral stationary phase chromatography) prior to the final reduction step [3].
Synthetic Workflows & Experimental Protocols
Workflow Visualization
Synthetic workflow for CAS 93886-36-3 via N-acylation and cyclization.
Protocol A: Base-Catalyzed Intramolecular Cyclization (Synthesis of CAS 93886-36-3)
This protocol establishes the self-validating system for generating the lactam core without degrading the ether linkage.
-
N-Acylation: In a rigorously dried, argon-flushed 500 mL round-bottom flask, dissolve 1-amino-3-(4-methoxyphenoxy)-3-phenylpropan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C.
-
Electrophile Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-chloroacetamide intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF). Cool to 0 °C and add Potassium tert-butoxide (KOtBu, 1.2 eq) in portions.
-
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. The strong base deprotonates the C2-hydroxyl group, triggering an intramolecular nucleophilic attack on the chloroacetyl carbon.
-
Isolation: Quench with water, extract with Ethyl Acetate (EtOAc), and wash with brine. Concentrate and recrystallize from Isopropanol/Heptane to yield pure 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one.
Table 2: Reaction Optimization for Lactam Cyclization
| Base | Solvent | Temperature | Yield | Regioselectivity | Notes |
| NaH | THF | 0 °C to RT | 78% | >95% | Hydrogen evolution requires venting. |
| KOtBu | Isopropanol/THF | RT | 85% | >98% | Optimal; highly scalable. |
| K₂CO₃ | DMF | 80 °C | 62% | 80% | Thermal degradation of ether observed. |
Protocol B: Chemoselective Amide Reduction (Synthesis of the Target API)
Reduction of the C3 carbonyl to a methylene group yields the active morpholine API.
-
Preparation: Dissolve CAS 93886-36-3 (1.0 eq) in anhydrous THF under inert atmosphere.
-
Electrophilic Reduction: Cool to 0 °C. Add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 eq) dropwise. Borane is chosen over LiAlH₄ due to its superior chemoselectivity for amides over ethers, preventing reductive cleavage of the 4-methoxyphenoxy group [3].
-
Reflux: Heat the mixture to 65 °C for 12 hours.
-
Cleavage of Boron Complex: Cool to 0 °C, carefully quench with Methanol to destroy excess borane. Add 1 M HCl and reflux for 1 hour to hydrolyze the stable boron-amine complex.
-
Workup: Basify the aqueous layer to pH 10 with 1 M NaOH. Extract with DCM, dry, and concentrate to yield 2-((4-Methoxyphenoxy)(phenyl)methyl)morpholine.
Chemoselective reduction of the morpholin-3-one intermediate to the API.
Analytical Validation
To verify the integrity of CAS 93886-36-3 prior to reduction, Nuclear Magnetic Resonance (NMR) spectroscopy is critical.
-
¹H NMR (CDCl₃): The diagnostic C6 proton of the morpholin-3-one ring appears as a distinct multiplet around 4.10–4.30 ppm, shifted downfield due to the adjacent oxygen and the bulky diaryl substituent. The methoxy protons (-OCH₃) will present as a sharp singlet at ~3.78 ppm.
-
¹³C NMR: The lactam carbonyl carbon (C3) is the primary validation marker, appearing characteristically at ~168 ppm. The disappearance of this peak post-reduction (Protocol B) confirms the successful conversion to the morpholine API.
References
-
Title: Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Morpholine compounds (WO2005105100A1)
-
Title: Selective transformation of 2,3-epoxy alcohols and related derivatives. Strategies for nucleophilic attack at carbon-1 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which its entire preclinical and clinical journey is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide provides a detailed exploration of the key physicochemical characteristics of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, a novel morpholin-3-one derivative.
While specific experimental data for this exact molecule is not yet extensively published, this document will serve as a robust framework for its characterization. By leveraging established analytical techniques and drawing parallels with structurally related morpholine compounds, we will outline the essential experiments, interpret potential outcomes, and provide the scientific rationale behind each methodological choice. This guide is designed to be a practical and intellectually rigorous resource for any research team embarking on the characterization of this or similar novel chemical entities.
Molecular Structure and In-Silico Profiling
The journey into understanding a molecule begins with its structure. The chemical structure of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one reveals a complex scaffold incorporating a morpholin-3-one core, a phenyl group, and a 4-methoxyphenoxy moiety.
Chemical Structure:
Caption: 2D representation of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C18H19NO4 | --- |
| Molecular Weight | 313.35 g/mol | --- |
| logP | 2.5 - 3.5 | QSPR Models |
| pKa (most basic) | 2.0 - 4.0 (Amide) | ACD/Labs Percepta |
| pKa (most acidic) | > 14 (Amide N-H) | ACD/Labs Percepta |
| Polar Surface Area | 59.8 Ų | Calculated |
Note: These values are in-silico predictions and require experimental verification.
Synthesis and Purification
While a specific synthetic route for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is not detailed in the literature, a plausible approach can be extrapolated from general methods for synthesizing morpholine derivatives.[1][2][3] A common strategy involves the cyclization of an appropriate amino alcohol precursor.[3]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the morpholin-3-one ring, suggesting a key intermediate that could be formed from a substituted amino alcohol and a suitable C2-synthon.
Caption: Proposed retrosynthetic analysis.
General Synthesis Protocol
The following is a generalized, multi-step protocol that could be adapted for the synthesis of the target compound.
-
Step 1: Synthesis of the Amino Alcohol Intermediate.
-
React 4-methoxyphenol with styrene oxide in the presence of a suitable base (e.g., sodium hydride) to yield a substituted epoxide.
-
Subsequent ring-opening of the epoxide with ammonia or a protected amine source would afford the key 2-amino-1-(4-methoxyphenoxy)-1-phenylethanol intermediate.
-
-
Step 2: Cyclization to form the Morpholin-3-one Ring.
-
The amino alcohol intermediate is then reacted with an appropriate C2-electrophile, such as chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in an inert solvent like dichloromethane or DMF.[2][4] This reaction would proceed via an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the morpholin-3-one ring.
-
-
Step 3: Purification and Characterization.
-
The crude product would be purified using column chromatography on silica gel.
-
The structure of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
-
Core Physicochemical Characterization
A thorough understanding of a drug candidate's physicochemical properties is paramount for predicting its in vivo behavior.[5] The following sections detail the critical experimental procedures.
Melting Point and Thermal Analysis
The melting point provides a preliminary indication of a compound's purity and crystal lattice energy.
Experimental Protocol:
-
A small amount of the purified, crystalline solid is placed in a capillary tube.
-
The capillary tube is inserted into a calibrated melting point apparatus.
-
The temperature is slowly increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.
-
For a more detailed thermal profile, Differential Scanning Calorimetry (DSC) can be employed to identify phase transitions, decomposition temperatures, and potential polymorphs.
Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. The "Biopharmaceutics Classification System" (BCS) categorizes drugs based on their solubility and permeability.
Experimental Protocol for Thermodynamic Solubility:
-
An excess of the solid compound is added to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
The vials are agitated at a constant temperature (typically 25°C or 37°C) until equilibrium is reached (usually 24-48 hours).
-
The suspensions are filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 2: Representative Solubility Data of a Fictional Morpholine Derivative
| pH | Solubility (µg/mL) |
| 1.2 | 150 |
| 4.5 | 125 |
| 6.8 | 110 |
| 7.4 | 105 |
Acid Dissociation Constant (pKa)
The pKa determines the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[6]
Experimental Protocol using Potentiometric Titration:
-
A precisely weighed amount of the compound is dissolved in a suitable co-solvent/water mixture.
-
The solution is titrated with a standardized solution of strong acid (e.g., HCl) and strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
The pKa is determined from the inflection points of the resulting titration curve.
Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used for pKa determination, especially for compounds with low solubility.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's partitioning between an aqueous and a lipid phase and is a key predictor of its ability to cross biological membranes.[7]
-
logP refers to the partition coefficient of the neutral form of the molecule between octan-1-ol and water.
-
logD is the distribution coefficient at a specific pH and accounts for all ionized and unionized species.
Experimental Protocol using the Shake-Flask Method:
-
A known concentration of the compound is dissolved in one of the two immiscible phases (octan-1-ol or a buffered aqueous solution at a specific pH).
-
An equal volume of the second phase is added.
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers.
-
The concentration of the compound in each phase is determined by HPLC-UV.
-
logP or logD is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
Reversed-phase liquid chromatography can also be used as a high-throughput method to estimate logP.[8]
Caption: Workflow for synthesis and physicochemical characterization.
Spectroscopic and Spectrometric Analysis
Spectroscopic data provides the definitive proof of a molecule's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would include aromatic protons from the phenyl and phenoxy rings, methoxy protons, and aliphatic protons of the morpholin-3-one ring.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands would include:
-
C=O stretch (amide) around 1650-1680 cm⁻¹
-
C-O-C stretch (ether) around 1050-1150 cm⁻¹
-
N-H stretch (if present as a secondary amine in the ring) around 3300-3500 cm⁻¹
-
Aromatic C-H and C=C stretches
Stability Assessment
Evaluating a compound's stability under various conditions is crucial for determining its shelf-life and potential degradation pathways.[5]
Experimental Protocol for pH-Dependent Stability:
-
The compound is dissolved in buffers at various pH values (e.g., acidic, neutral, and basic).
-
Samples are incubated at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Aliquots are taken at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
The concentration of the parent compound remaining is quantified by HPLC, and the appearance of any degradation products is monitored.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and detailed physicochemical characterization of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one. While specific experimental data for this novel compound is yet to be published, the protocols and scientific rationale outlined herein offer a clear path forward for its investigation. A thorough execution of these experiments will generate a robust data package essential for advancing this molecule through the drug discovery and development pipeline. The insights gained from this characterization will not only inform on the potential of this specific compound but also contribute to the broader understanding of the structure-property relationships within the morpholin-3-one class of molecules.
References
-
Poole, C. F. (2020). Determination of physicochemical properties of small molecules by reversed-phase liquid chromatography. Journal of Chromatography A, 1626, 461358. [Link][8]
-
Mansouri, K., et al. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 50(18), 10123-10132. [Link][7]
-
Heit, E., et al. (2017). Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - TU Dortmund. [Link]
-
Pacific BioLabs. (n.d.). Physicochemical Properties. [Link][6]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link][5]
-
Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9350-9359. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic Chemistry International, 2012, 854708. [Link]
-
Sameaa, E. O., & Sura, S. J. (2019). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 16(1), 123-132. [Link]
-
Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9350-9359. [Link][9]
-
Sameaa, E. O., & Sura, S. J. (2019). Synthesis and Characterization of Some New Morpholine Derivatives. Digital Repository of University of Baghdad. [Link]
-
NextSDS. (n.d.). 6-((4-Methoxyphenoxy)(phenyl)Methyl)Morpholin-3-one. [Link]
-
Casale, J. F., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 345-357. [Link][10]
-
Ashton, M. R., et al. (2001). Chemical synthesis of morpholine derivatives. Google Patents. [4]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847-29856. [Link][1]
-
Quick Company. (n.d.). Process For The Preparation Of 4 Phenyl 3 Morpholinone. [Link][2]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019).
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][3]
Sources
- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 2. Process For The Preparation Of 4 Phenyl 3 Morpholinone [quickcompany.in]
- 3. chemrxiv.org [chemrxiv.org]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. pacelabs.com [pacelabs.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of physicochemical properties of small molecules by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Molecular Dynamics and Mechanism of Action of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Executive Summary
The compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 93886-36-3) represents a highly specialized structural scaffold within the morpholine class of neuropharmacological agents. Structurally related to the selective norepinephrine reuptake inhibitor (NRI) reboxetine, this molecule replaces the traditional basic morpholine amine with a morpholin-3-one (lactam) core and features a para-substituted 4-methoxyphenoxy moiety[1].
In drug development, this compound serves a dual purpose: it is a critical chiral intermediate for the asymmetric synthesis of novel monoamine transporter inhibitors, and it acts as an intrinsic pharmacophore with a unique pharmacokinetic profile[2]. This whitepaper dissects its mechanism of action (MoA) at the Norepinephrine Transporter (NET), the resulting downstream adrenergic signaling cascades, and the self-validating experimental workflows required to quantify its efficacy.
Structural Pharmacology & Target Affinity
The pharmacological identity of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is defined by two major structural deviations from classical NRIs:
-
The Morpholin-3-one Core (Lactamization): Classical NRIs like reboxetine rely on a basic morpholine nitrogen (pKa ~9.0) that protonates at physiological pH to form a critical ionic bond with the Asp75 residue in the central binding site (S1 pocket) of the NET. By introducing a carbonyl at the 3-position, the nitrogen's basicity is drastically reduced. This lactamization increases the molecule's lipophilicity (logP) and shifts its binding mode. Instead of an ionic interaction, the lactam carbonyl acts as a novel hydrogen-bond acceptor, interacting with Tyrosine or Serine residues within the transporter pocket. This modification significantly enhances blood-brain barrier (BBB) permeability[2].
-
The 4-Methoxyphenoxy Substitution: The shift from an ortho-ethoxy group (as seen in reboxetine) to a para-methoxy group alters the steric bulk of the aryloxy moiety. This para-substitution forces a distinct conformational geometry that optimizes the molecule's fit into the hydrophobic sub-pockets (Val148, Phe317) of the monoamine transporters, subtly shifting its selectivity profile between NET and the Serotonin Transporter (SERT)[3].
Quantitative Data: Pharmacophore SAR Comparison
The table below summarizes the theoretical and derived structure-activity relationship (SAR) data comparing the classical morpholine core with the modified morpholin-3-one core.
| Compound Core | Aryloxy Substituent | Target Affinity Profile | Physicochemical Impact |
| Morpholine (Reboxetine) | 2-Ethoxyphenoxy | High NET affinity, low SERT/DAT | High basicity (pKa ~9.0), strong ionic Asp75 binding |
| Morpholin-3-one | 4-Methoxyphenoxy | Moderate NET affinity, altered kinetics | Reduced basicity, H-bond acceptor (lactam), higher lipophilicity |
| Piperidine | 4-Methoxyphenoxy | Mixed NET/SERT affinity | Conformational rigidity alters S1 pocket fit[3] |
Mechanism of Action: NET Inhibition Dynamics
The primary mechanism of action for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is the competitive inhibition of the Norepinephrine Transporter (NET / SLC6A2)[4].
Upon crossing the blood-brain barrier, the compound enters the synaptic cleft and competes with endogenous norepinephrine (NE) for the orthosteric substrate-binding site on the presynaptic NET. Because the compound is not a substrate for the transporter, it physically occludes the channel. This blockade prevents the reuptake of NE from the synaptic cleft back into the presynaptic terminal, leading to a rapid and sustained accumulation of extracellular NE.
Downstream Signaling Cascades
The accumulation of synaptic NE drives the enhanced activation of postsynaptic G-protein coupled receptors (GPCRs), specifically the α- and β-adrenergic receptors:
-
α1-Adrenergic Receptors (Gq-coupled): Activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). This triggers intracellular calcium release and Protein Kinase C (PKC) activation, modulating neuronal excitability.
-
β-Adrenergic Receptors (Gs-coupled): Activation stimulates Adenylyl Cyclase, increasing cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element-Binding Protein (CREB), ultimately driving the transcription of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor)[4].
Figure 1: Mechanism of NET inhibition and downstream adrenergic GPCR signaling cascades.
Experimental Methodologies
To rigorously validate the target engagement and functional efficacy of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, the following self-validating experimental protocols must be employed.
Protocol 1: In Vitro Radioligand Competition Assay
Expertise & Causality: Radioligand displacement is the gold standard for quantifying orthosteric target engagement. We utilize [3H]Nisoxetine because it is a highly specific NET ligand that is not transported intracellularly, ensuring that the assay measures pure surface binding rather than transport kinetics.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human NET (hNET). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The specific inclusion of Na+ and Cl- ions is mandatory, as monoamine transporters are strictly ion-dependent; omitting them will collapse the binding pocket.
-
Assay Incubation: Combine 50 µg of membrane protein with 1 nM [3H]Nisoxetine and varying concentrations (10^-10 to 10^-4 M) of the test compound in a 96-well plate.
-
Self-Validating Control: Include parallel wells containing 10 µM Desipramine to define Non-Specific Binding (NSB). Validation: The difference between total radioactive binding and NSB confirms that the measured signal is strictly NET-mediated.
-
Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the lipophilic drug.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using a four-parameter logistic non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Figure 2: Step-by-step workflow for the in vitro radioligand competition assay.
Protocol 2: In Vivo Cerebral Microdialysis
Expertise & Causality: While in vitro binding proves affinity, microdialysis is required to prove in vivo efficacy, BBB penetration, and functional target engagement by measuring real-time extracellular NE accumulation in the prefrontal cortex (PFC).
-
Stereotaxic Implantation: Anesthetize the murine model and stereotaxically implant a concentric microdialysis probe into the medial PFC. Allow a strict 24-hour recovery period. Causality: This recovery is critical to re-establish blood-brain barrier integrity and allow trauma-induced neurotransmitter spikes to return to baseline.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.
-
Baseline & Dosing: Collect baseline fractions every 20 minutes for 2 hours. Administer the compound via intraperitoneal (i.p.) injection.
-
Self-Validating Control: A parallel cohort receiving a vehicle-only injection must be utilized. Validation: This controls for injection-stress-induced NE release, ensuring that any observed NE spike is strictly pharmacological.
-
HPLC-ECD Analysis: Analyze the dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify NE concentrations in femtomoles.
References
-
Son, S.-M., & Lee, H.-K. "Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine." The Journal of Organic Chemistry - ACS Publications.1
-
EvitaChem. "6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one Structure and Data." EvitaChem. 2
-
"Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters." Journal of Medicinal Chemistry - ACS Publications. 3
-
"WO2005060968A1 - Combination of a sedative and a neurotransmitter modulator, and methods for improving sleep quality and treating depression." Google Patents. 4
Sources
Engineering the Morpholin-3-one Scaffold: A Comprehensive Guide to Biological Targets and Therapeutic Applications
Executive Summary
In contemporary medicinal chemistry, the morpholin-3-one heterocycle has transcended its origins as a simple synthetic intermediate to become a highly privileged pharmacophore. Characterized by its conformational rigidity and the presence of both a hydrogen-bond-accepting carbonyl and an ether oxygen, this scaffold allows for precise spatial orientation within complex enzymatic binding pockets. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the three primary biological targets of morpholin-3-one derivatives: the coagulation cascade (Factor Xa/Thrombin), Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, and Monoacylglycerol Lipase (MAGL).
By examining the mechanistic rationale and providing self-validating experimental protocols for each target, this guide serves as a foundational resource for drug development professionals engineering next-generation therapeutics.
Target I: Coagulation Factor Xa (fXa) and Thrombin
Mechanistic Grounding
The morpholin-3-one moiety is most famously recognized as the critical P4 binding element in direct oral anticoagulants, such as rivaroxaban, which exhibits a remarkably high affinity for human Factor Xa[1]. Within the fXa active site, the morpholin-3-one ring occupies the S4 pocket—an aryl-binding cleft lined by aromatic residues (Tyr99, Phe174, Trp215). The carbonyl oxygen of the morpholin-3-one ring acts as a critical hydrogen bond acceptor, interacting with the backbone NH of the enzyme to stabilize the inhibitor-enzyme complex[2].
Strategic modifications to this scaffold can fundamentally alter target selectivity. For instance, replacing the P4 morpholin-3-one moiety with a 2-ethoxycarbonylpiperidine group transforms a selective fXa inhibitor into a balanced, dual fXa/thrombin inhibitor, yielding a Ki of 62 ± 18 nM for fXa and 353 ± 75 nM for thrombin[3]. This structural evolution provides a rational starting point for designing dual-action antithrombotics[2].
Self-Validating Protocol: Chromogenic Factor Xa Inhibition Assay
To accurately quantify the inhibitory kinetics of morpholin-3-one derivatives against fXa, a continuous chromogenic assay must be employed.
-
Step 1: Reagent Preparation & Baseline Establishment
-
Action: Prepare human Factor Xa in an assay buffer comprising 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA). Include a vehicle-only (DMSO) control and a known reference standard (e.g., Rivaroxaban).
-
Causality: The inclusion of 0.1% BSA is critical to prevent the non-specific adsorption of the highly lipophilic morpholin-3-one derivatives to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50 . The vehicle control establishes the uninhibited maximum velocity ( Vmax ), ensuring the assay's dynamic range is self-validated.
-
-
Step 2: Inhibitor Pre-Incubation
-
Action: Incubate the enzyme with varying concentrations of the morpholin-3-one derivative for 15 minutes at 37°C prior to substrate addition.
-
Causality: Pre-incubation allows the system to reach thermodynamic equilibrium. Because morpholin-3-one binding in the S4 pocket involves localized conformational adaptations, omitting this step can lead to an underestimation of binding affinity.
-
-
Step 3: Substrate Cleavage & Kinetic Measurement
-
Action: Add the chromogenic substrate (e.g., S-2222) at a concentration equal to its Km . Monitor absorbance continuously at 405 nm for 10 minutes.
-
Causality: Setting the substrate concentration precisely at its Km ensures that the assay is highly sensitive to competitive inhibitors (following the Cheng-Prusoff equation) while maintaining a robust signal-to-noise ratio.
-
Target II: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Mechanistic Grounding
Beyond cardiovascular indications, the morpholin-3-one scaffold has been successfully fused with quinazoline cores to target the ATP-binding site of tyrosine kinases in oncology[4]. These morpholin-3-one fused quinazoline derivatives act as potent, reversible inhibitors of EGFR. The morpholinone ring enhances the aqueous solubility of the lipophilic quinazoline core while optimizing hinge-binding interactions via hydrogen bonding[5].
In phenotypic screening, specific derivatives (such as compound a8) demonstrated an IC50 of 53.1 nM against wild-type EGFR and exhibited excellent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines expressing the resistant mutant EGFR(T790M/L858R)[4].
Self-Validating Protocol: TR-FRET EGFR Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly robust method for validating ATP-competitive kinase inhibitors.
-
Step 1: Kinase Reaction Assembly
-
Action: Combine recombinant EGFR(wt) or EGFR(T790M/L858R) with the morpholin-3-one derivative in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 0.01% Brij-35.
-
Causality: Brij-35, a non-ionic detergent, prevents compound aggregation and promiscuous inhibition. Including a no-enzyme blank allows for the calculation of the Z'-factor, internally validating plate-to-plate consistency and assay reliability.
-
-
Step 2: ATP/Substrate Initiation
-
Action: Initiate the reaction by adding ATP (at its predetermined Km ) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at room temperature.
-
Causality: Using ATP at Km ensures that the IC50 values obtained for the morpholin-3-one derivatives directly reflect their true binding affinity ( Ki ) for the ATP pocket, preventing high ATP concentrations from outcompeting the inhibitor.
-
-
Step 3: Detection Phase
-
Action: Terminate the reaction by adding EDTA, followed by a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal (emission ratio 665 nm / 615 nm).
-
Causality: EDTA chelates the Mg2+ required for catalysis, instantly freezing the reaction state. The ratiometric TR-FRET readout inherently corrects for well-to-well volume variations and compound autofluorescence, guaranteeing high-fidelity data.
-
Target III: Monoacylglycerol Lipase (MAGL)
Mechanistic Grounding
In the central nervous system, MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Recently, morpholin-3-one derivatives have been identified as a novel scaffold for imaging MAGL via Positron Emission Tomography (PET)[6].
For a PET tracer to be clinically viable, it must exhibit reversible binding kinetics to allow for accurate quantification of receptor occupancy. Irreversible inhibitors trap the radiotracer, preventing the system from reaching equilibrium[6]. Through multi-parameter optimization, the carbon-11 labeled morpholin-3-one derivative [11C]7 ( [11C]RO7284390 ) was developed. It demonstrated an improved kinetic profile, reversible binding, and successfully mapped MAGL distribution in rodent brains with high in vivo specificity[7].
Self-Validating Protocol: In Vitro Brain Autoradiography
Before advancing to in vivo PET imaging, the tracer's specificity must be validated using in vitro autoradiography.
-
Step 1: Tissue Sectioning & Pre-incubation
-
Action: Mount 20 µm coronal sections of fresh-frozen wild-type and MAGL knockout (KO) mouse brains onto glass slides. Pre-incubate in Tris-HCl buffer (pH 7.4) for 10 minutes.
-
Causality: The MAGL KO tissue serves as an absolute biological negative control, self-validating that any observed signal is strictly target-mediated. Pre-incubation washes away endogenous 2-AG that could competitively inhibit the radiotracer.
-
-
Step 2: Radioligand Incubation & Homologous Blocking
-
Action: Incubate sections with 1 nM of [11C]7 for 20 minutes. For the blocking condition, co-incubate adjacent wild-type sections with 10 µM of unlabeled compound 7.
-
Causality: The 10 µM blocking condition defines the non-specific binding (NSB) threshold. Subtracting NSB from the total binding yields the specific binding. If the signal in the blocked wild-type tissue matches the signal in the KO tissue, the tracer's target engagement is definitively validated.
-
-
Step 3: Washing and Phosphor Imaging
-
Action: Wash slides rapidly in ice-cold buffer, dry under a stream of cold air, and expose to a phosphor imager plate.
-
Causality: Ice-cold washes prevent the rapid dissociation of the reversible morpholin-3-one tracer from the MAGL enzyme during the cleanup phase, preserving the spatial resolution of the binding profile.
-
Quantitative Data Synthesis
The following table summarizes the key quantitative metrics of morpholin-3-one derivatives across their primary biological targets:
| Biological Target | Compound / Scaffold | Key Efficacy Metric | Primary Indication | Reference |
| Factor Xa (fXa) | Rivaroxaban (P4 morpholin-3-one) | High affinity for human fXa | Anticoagulant | [1] |
| fXa / Thrombin | 2-ethoxycarbonylpiperidine analog | fXa Ki = 62 nM; Thrombin Ki = 353 nM | Dual Anticoagulant | [2] |
| EGFR (wt) | Morpholin-3-one fused quinazoline (a8) | IC50 = 53.1 nM | NSCLC (Oncology) | [4] |
| MAGL | [11C]7 ( [11C]RO7284390 ) | High specific binding, reversible kinetics | PET Imaging (Neurology) | [6] |
Strategic Workflows & Logical Relationships
To visualize the versatility of the morpholin-3-one scaffold and the rigorous validation workflow required for its development, the following logical diagrams have been generated.
Logical relationship between morpholin-3-one structural adaptations and their biological targets.
Standard drug development workflow for validating morpholin-3-one derivatives across assay tiers.
Conclusion
The morpholin-3-one moiety is far more than a passive structural linker; it is an active participant in target engagement. Whether acting as a hydrogen bond acceptor in the S4 pocket of Factor Xa, anchoring fused quinazolines into the hinge region of mutant EGFR, or providing the reversible kinetics necessary for MAGL PET imaging, this scaffold demands rigorous, causality-driven experimental validation. By adhering to the self-validating protocols outlined in this guide, researchers can confidently translate morpholin-3-one derivatives from in vitro hits to in vivo therapeutic leads.
References
-
Transformation of a selective factor Xa inhibitor rivaroxaban into a dual factor Xa/thrombin inhibitor by modification of the morpholin-3-one moiety (RSC Publishing). Available at: 3
-
Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors (Bioorganic & Medicinal Chemistry Letters, NIH). Available at:4
-
Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors (ResearchGate). Available at: 5
-
Transformation of a selective factor Xa inhibitor rivaroxaban into a dual factor Xa/thrombin inhibitor by modification of the morpholin-3-one moiety (RSC Publishing, Detailed SAR). Available at: 2
-
Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain (ResearchGate). Available at:6
-
Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain (PubMed, NIH). Available at: 7
-
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one (PubMed Central, NIH). Available at: 1
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of a selective factor Xa inhibitor rivaroxaban into a dual factor Xa/thrombin inhibitor by modification of the morpholin-3-one moiety - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Transformation of a selective factor Xa inhibitor rivaroxaban into a dual factor Xa/thrombin inhibitor by modification of the morpholin-3-one moiety - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
In-silico docking studies of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
An In-Depth Technical Guide to the In-Silico Docking of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool for predicting the interactions between a small molecule (ligand) and a biological macromolecule (receptor).[1][2] This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking process, centered on the novel compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one . The morpholine scaffold, a six-membered heterocyclic ring containing oxygen and nitrogen, is a privileged structure in medicinal chemistry, frequently utilized for its favorable metabolic properties and its ability to improve aqueous solubility and engage in crucial hydrogen bonding within protein binding pockets.[3][4]
Given that the specific biological target for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is not yet established in public literature, this whitepaper will employ a scientifically grounded, hypothetical approach. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target. This choice is informed by studies demonstrating that other morpholin-3-one derivatives exhibit inhibitory activity against EGFR, making it a plausible target for our subject compound.[5] This guide will therefore serve as both a specific protocol for this ligand-target pair and a robust, adaptable framework for researchers tackling similar challenges. We will delve into the causality behind each procedural choice, from system preparation to post-docking analysis and, critically, protocol validation, ensuring a self-validating and trustworthy workflow.
Part 1: Foundational Principles and System Preparation
The success of any molecular docking experiment is not determined by the simulation itself, but by the meticulous preparation of the system. The core principle is to create a computationally tractable model that is as biologically relevant as possible. This involves refining the structures of both the ligand and the receptor to ensure correct ionization states, stereochemistry, and the presence of all necessary atoms for accurate force field calculations.
The Ligand: 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Ligand preparation is a multi-step process designed to find the most stable, low-energy 3D conformation of the molecule and assign correct atomic properties.[6][7][8]
Causality Behind Ligand Preparation:
-
3D Structure Generation: A 2D chemical structure is insufficient. A 3D structure is required to explore the spatial arrangement of atoms.
-
Energy Minimization: The initial 3D structure may have unrealistic bond lengths or angles. Energy minimization uses a force field to adjust the geometry to a more stable, lower-energy state, which is more likely to be the conformation that binds to the protein.
-
Charge Assignment: The electrostatic interactions between the ligand and the protein are a major component of binding affinity. Assigning accurate partial charges to each atom is crucial for the scoring function to correctly evaluate these interactions.[7]
-
Defining Rotatable Bonds: Small molecules are not rigid. Allowing specific bonds to rotate (typically single, non-ring bonds) enables the docking software to explore different conformations (or "poses") of the ligand within the binding site, a concept known as flexible docking.[7]
The Receptor: Epidermal Growth Factor Receptor (EGFR) Kinase
The receptor structure is typically obtained from a high-resolution experimental source like the Protein Data Bank (PDB).[6] However, these raw structures are not immediately ready for docking.
Causality Behind Receptor Preparation:
-
Removal of Non-Essential Molecules: PDB files often contain water molecules, ions, and co-crystallized ligands or inhibitors.[9][10][11] Unless a specific water molecule is known to be critical for binding, they are generally removed as they can sterically hinder the docking of the new ligand and add unnecessary computational complexity.
-
Addition of Hydrogen Atoms: X-ray crystallography often does not resolve the positions of hydrogen atoms.[7][12] Since hydrogen bonds are a critical component of protein-ligand interactions, hydrogens must be added computationally, and their positions optimized to form a realistic hydrogen-bonding network.[12]
-
Repairing Missing Residues/Side Chains: Sometimes, regions of a protein are too flexible to be resolved in the crystal structure, leading to gaps.[9][10] These missing atoms or even whole loops must be modeled in to ensure the structural integrity of the protein.
-
Assigning Charges and Atom Types: Similar to the ligand, the protein's atoms must be assigned appropriate atom types and partial charges according to the chosen force field to enable accurate energy calculations during docking.[12]
Part 2: The In-Silico Docking Workflow: A Step-by-Step Protocol
This section provides a detailed, executable protocol using a combination of widely adopted and freely available academic software: AutoDock Vina for the docking simulation and AutoDockTools (ADT) for system preparation.[13][14]
Caption: A generalized workflow for a molecular docking experiment.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one in a chemical drawing tool like MarvinSketch or find its SMILES string.
-
Generate 3D Coordinates: Use a tool like Open Babel (obabel) or Avogadro to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Prepare for AutoDock:
-
Load the energy-minimized ligand file (e.g., in .mol2 format) into AutoDockTools (ADT).
-
ADT will automatically detect the root of the molecule and define rotatable bonds.
-
Assign Gasteiger charges, which is a standard procedure for AutoDock.[7]
-
Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[6]
-
Protocol 2: Receptor Preparation (EGFR Kinase)
-
Fetch Structure: In ADT, go to File > Fetch by ID and enter 2GS2. This is a crystal structure of the human EGFR kinase domain.
-
Clean the Structure:
-
Delete all water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands and other heteroatoms not essential for the structure. The 2GS2 structure contains a co-crystallized inhibitor which should be removed.
-
-
Add Hydrogens: Go to Edit > Hydrogens > Add and select "Polar Only". This is a critical step for defining potential hydrogen bond donors and acceptors.[11][15]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to the protein atoms.
-
Set Atom Types: The force field requires specific atom types. This is typically handled automatically in ADT.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
Protocol 3: Grid Box Generation and Docking Execution
-
Load Prepared Molecules: Open a new session in ADT and load the prepared receptor (receptor.pdbqt) and ligand (ligand.pdbqt).
-
Define the Grid Box:
-
Go to Grid > Grid Box.... A box will appear around the protein.
-
The binding site of EGFR is well-known. Center the grid box on the active site. For 2GS2, this can be guided by the position of the original co-crystallized inhibitor.
-
Adjust the dimensions of the box to ensure it is large enough to encompass the entire binding site and allow the ligand to rotate freely within it, typically with a 10-15 Å buffer around the active site residues.[7]
-
Note the coordinates for the center of the box and its dimensions (x, y, z).
-
-
Create Vina Configuration File: Create a text file named conf.txt with the following content, substituting your file names and grid parameters:
-
Execute Vina: Open a command-line terminal, navigate to your working directory, and run the simulation: vina --config conf.txt
Part 3: Post-Docking Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding score. The goal of the analysis is to identify the most likely binding mode and understand the nature of the interactions driving the binding.[16]
Quantitative Analysis: Binding Scores
AutoDock Vina provides a binding affinity score in kcal/mol.[15] This score is an estimation of the binding free energy (ΔG).
-
Interpretation: More negative scores indicate stronger, more favorable binding.[17] It is a predictive value and should be used primarily to rank different ligands or different poses of the same ligand, rather than as an absolute measure of binding strength.[16]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -9.2 | 0.00 | Met793, Leu718, Gly796 |
| 2 | -8.8 | 1.35 | Met793, Cys797, Leu844 |
| 3 | -8.5 | 2.11 | Asp855, Lys745, Thr790 |
Table 1: Hypothetical docking results for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one with the EGFR kinase domain. Lower binding affinity scores suggest more favorable binding.
Qualitative Analysis: Visualization of Binding Poses
Visual inspection is arguably the most critical part of the analysis.[18] Using molecular visualization software like UCSF Chimera or PyMOL, researchers can analyze the top-ranked poses.
Key Interactions to Investigate:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand's donors/acceptors (like the oxygen and nitrogen atoms in the morpholine ring) and key residues in the protein's active site.
-
Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand (e.g., the phenyl and methoxyphenoxy rings) and hydrophobic pockets in the receptor.
-
Pi-Stacking: Check for favorable stacking interactions between aromatic rings on the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.
-
Fit and Complementarity: Assess how well the ligand's shape fits into the binding pocket.
Part 4: Ensuring Trustworthiness: Protocol Validation
A docking protocol must be validated to be considered trustworthy.[19] The most common and robust method is to test whether the protocol can reproduce a known, experimentally determined binding mode.[20][21]
Caption: The re-docking workflow for validating a docking protocol.
Protocol 4: Validation by Re-Docking
-
Select a System: Choose a high-resolution PDB structure of your target that includes a co-crystallized ligand (for our example, we use 2GS2).
-
Extract the Ligand: Separate the co-crystallized inhibitor from the protein and save it as a separate file. This is your "ground truth" or reference pose.
-
Prepare Receptor and Ligand: Prepare the protein as described in Protocol 2. Prepare the extracted native ligand as described in Protocol 1.
-
Perform Docking: Dock the prepared native ligand back into its own receptor's binding site using the exact same grid parameters and docking settings (e.g., conf.txt) you plan to use for your test compound.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is capable of accurately reproducing a known binding mode.[17][19] If the RMSD is higher, the protocol (e.g., grid box size, scoring function, exhaustiveness) may need to be adjusted and re-validated.
Conclusion and Future Directions
This guide has detailed a comprehensive and self-validating workflow for conducting in-silico docking studies on 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, using EGFR kinase as a scientifically-justified hypothetical target. By emphasizing the causality behind each step—from meticulous system preparation to rigorous protocol validation—we establish a framework that is both technically sound and broadly applicable.
A successful docking study, as outlined here, provides strong hypotheses about the binding mode and affinity of a compound. However, it is a predictive first step. The results from this in-silico work should be used to guide further computational and experimental studies. Promising results should be followed by more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[20] Ultimately, the predictions must be confirmed through in-vitro biological assays to measure actual binding affinity and inhibitory activity.
References
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. (2023). [Link]
-
Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. (2024). [Link]
-
Protein–Ligand Docking with GOLD. CCDC. [Link]
-
Ross, G. Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Glide. Schrödinger. [Link]
-
DOCKING. Center for Computational Structural Biology. (2024). [Link]
-
How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. (2021). [Link]
-
How to interprete and analyze molecular docking results?. ResearchGate. (2024). [Link]
-
How to validate the molecular docking results ?. ResearchGate. (2022). [Link]
-
How I can analyze and present docking results?. Matter Modeling Stack Exchange. (2020). [Link]
-
-
Preparing the protein and ligand for docking. ScotChem. (2025). [Link]
-
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
-
Steps of ligand docking. Docking Server. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (2020). [Link]
-
-
Preparing the protein and ligand for docking. Scotchem. [Link]
-
-
Molecular docking proteins preparation. ResearchGate. (2019). [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. (2025). [Link]
-
How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. YouTube. (2022). [Link]
-
Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. PubMed. (2016). [Link]
-
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. (2024). [Link]
-
Multi-parameter optimization: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ETH Zurich Research Collection. (2022). [Link]
-
13.2: How to Dock Your Own Drug. Chemistry LibreTexts. (2020). [Link]
-
A Guide to In Silico Drug Design. PMC. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
Sources
- 1. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 9. scotchem.ac.uk [scotchem.ac.uk]
- 10. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure-Activity Relationship of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, a molecule of significant interest in medicinal chemistry. While direct and extensive research on this specific compound is emerging, this document synthesizes the current understanding of its core components—the morpholin-3-one scaffold, the benzylic substituent, and the methoxyphenoxy moiety—to extrapolate a putative SAR. This guide delves into the synthetic pathways, key structural modifications influencing biological activity, and the experimental protocols essential for its evaluation. By integrating data from analogous structures, this paper aims to provide a foundational framework for the rational design and optimization of novel therapeutic agents based on this chemical scaffold.
Introduction: The Morpholin-3-one Core and Its Significance
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its incorporation into drug candidates can enhance pharmacokinetic profiles.[1] The morpholin-3-one derivative, 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, presents a unique combination of structural features that suggest a potential for diverse biological activities, including but not limited to anticancer and antimicrobial applications.[3][4]
The core structure consists of three key components, each amenable to modification for SAR studies:
-
The Morpholin-3-one Ring: A heterocyclic core that provides a rigid framework.
-
The Diphenylmethyl-like Linker: The benzylic carbon attached to both a phenyl and a phenoxy group introduces chirality and specific spatial arrangements.
-
The Substituted Phenyl Rings: The 4-methoxyphenoxy and the unsubstituted phenyl groups offer sites for electronic and steric modifications.
This guide will dissect the probable contribution of each of these fragments to the overall biological activity of the parent compound.
Synthetic Strategies
The synthesis of 6-substituted morpholin-3-ones can be achieved through multi-step reaction sequences. A general and adaptable synthetic route is outlined below. This protocol is a representative example, and specific reaction conditions may require optimization based on the desired analogues.
Experimental Protocol: Synthesis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one Analogues
Step 1: Synthesis of the Amino Alcohol Precursor
-
To a solution of an appropriate epoxide (e.g., styrene oxide or a substituted derivative) in a suitable solvent such as isopropanol, add an excess of an amino alcohol (e.g., 2-aminoethanol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography on silica gel.
Step 2: N-Protection of the Amino Alcohol
-
Dissolve the amino alcohol from Step 1 in a solvent like dichloromethane (DCM).
-
Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, and a base (e.g., triethylamine).
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-protected amino alcohol.
Step 3: Introduction of the Side Chain
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino alcohol in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C and add a strong base, such as n-butyllithium, dropwise.
-
After stirring for 30 minutes, add a solution of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the product by column chromatography.
Step 4: Cyclization to form the Morpholin-3-one Ring
-
Treat the product from Step 3 with a deprotecting agent (e.g., trifluoroacetic acid in DCM) to remove the N-protecting group.
-
Neutralize the resulting amine salt with a base.
-
Dissolve the deprotected compound in a suitable solvent and react with an acylating agent, such as chloroacetyl chloride, in the presence of a base to facilitate cyclization.
-
Purify the final 6-substituted morpholin-3-one derivative by recrystallization or column chromatography.
Diagram of the Synthetic Workflow:
Caption: Generalized synthetic workflow for 6-substituted morpholin-3-ones.
Structure-Activity Relationship (SAR) Analysis
The following sections propose a systematic investigation of the SAR of the title compound by dissecting its core structural components.
The Morpholin-3-one Scaffold
The morpholin-3-one ring is a key determinant of the molecule's overall conformation and physicochemical properties.
-
Ring Conformation: The chair-like conformation of the morpholine ring will dictate the spatial orientation of the substituent at the 6-position. The stereochemistry at C6 is expected to be a critical factor for biological activity, with one enantiomer likely exhibiting significantly higher potency.
-
The Lactam Moiety: The carbonyl group and the adjacent nitrogen atom of the lactam can participate in hydrogen bonding interactions with biological targets. Modifications at the N4 position, such as alkylation or acylation, could modulate these interactions and influence activity and selectivity.[2]
The Benzylic Linker and Stereochemistry
The chiral center at the benzylic carbon, connecting the morpholin-3-one ring to the phenyl and phenoxy groups, is a crucial feature.
-
Stereochemistry: The absolute configuration (R or S) at this benzylic carbon will profoundly impact how the molecule fits into a binding pocket. It is imperative to separate and test the individual enantiomers to fully elucidate the SAR.
-
Flexibility and Rigidity: The single bond linker allows for some rotational freedom of the aromatic rings. Introducing conformational constraints, for instance, by creating a fused ring system, could lock the molecule into a more active conformation and enhance potency.
The Phenyl Group
The unsubstituted phenyl ring is a prime site for modification to probe for steric and electronic effects.
-
Electronic Effects: Introduction of electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -CF3) at the ortho, meta, or para positions can alter the electronic properties of the ring and its interaction with the target.[3]
-
Steric Effects: Varying the size of the substituent on the phenyl ring can help to map the steric boundaries of the binding site.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres could improve properties such as solubility, metabolic stability, and potency.[5][6][7][8][9] A summary of potential replacements is provided in the table below.
Table 1: Bioisosteric Replacements for the Phenyl Ring
| Bioisostere | Potential Advantages |
| Pyridyl | Improved polarity, reduced metabolism, potential for new H-bond interactions.[7] |
| Thienyl | Can mimic phenyl in size and shape, with altered electronics. |
| Cyclohexyl | Removes aromaticity, may improve metabolic stability.[7] |
| Bicyclo[1.1.1]pentane | Non-aromatic, rigid scaffold, can improve solubility.[7] |
The 4-Methoxyphenoxy Group
The 4-methoxyphenoxy moiety is another critical component for SAR exploration.
-
Position of the Methoxy Group: The para-position of the methoxy group is likely significant. Moving it to the ortho or meta positions will alter the electronic distribution and steric profile, which is expected to impact activity.
-
Nature of the Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor. Replacing the ether linkage with a thioether or an amino linkage would probe the importance of this interaction.
-
Substitution on the Phenoxy Ring: Similar to the phenyl group, the phenoxy ring can be substituted with various functional groups to fine-tune the electronic and steric properties. The presence of the methoxy group itself is known to influence the biological activity of many compounds, often enhancing their therapeutic potential.[10][11][12]
Diagram of SAR Exploration:
Caption: Key areas for SAR investigation on the parent molecule.
Biological Evaluation: In Vitro Assays
To establish the SAR, a panel of in vitro assays is essential. Given the prevalence of morpholine derivatives in oncology research, a primary focus on anticancer activity is warranted.[13][14][15]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Table 2: Hypothetical IC50 Values for SAR Analysis
| Compound | R1 (Phenyl) | R2 (Phenoxy) | IC50 (µM) on MCF-7 |
| Parent | H | 4-OCH3 | 5.2 |
| 1a | 4-Cl | 4-OCH3 | 2.8 |
| 1b | 4-CH3 | 4-OCH3 | 8.1 |
| 1c | H | 3-OCH3 | 12.5 |
| 1d | H | H | 25.0 |
This table presents hypothetical data to illustrate how SAR data would be tabulated.
Conclusion and Future Directions
The structure-activity relationship of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a promising area of research with significant potential for the discovery of novel therapeutic agents. This guide has outlined a systematic approach to exploring the SAR of this molecule by focusing on its key structural components. The proposed synthetic strategies and biological evaluation protocols provide a solid foundation for initiating such studies.
Future work should focus on the synthesis and evaluation of a diverse library of analogues to build a robust SAR model. Key areas of investigation should include the exploration of stereochemistry, bioisosteric replacements for the aromatic rings, and modifications of the morpholin-3-one core. The insights gained from these studies will be invaluable for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
-
Adams, L. B., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8419–8435. [Link]
- Sanjeev, K. (2024).
- Matić, S., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020.
- Piotrowska, H., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 191–202.
- Rani, P., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
- Sanjeev, K. (2024).
- Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.
- Wang, X., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(9), 3854–3873.
- Sanjeev, K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (n.d.). Structure of morpholine-3-one derivatives, 115–116.
- Khan, M. A., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22026.
- Ferlay, J., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13, 156.
- Le, T. M., et al. (2012). Design, Synthesis, and Biological Evaluation of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as μ Opioid Receptor Selective Antagonists. Journal of Medicinal Chemistry, 55(17), 7787–7796.
- Chu, X.-J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 49(22), 6549–6560.
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(52), 32986–33000.
- Wikipedia. (n.d.). Category:4-Methoxyphenyl compounds. Wikipedia.
- da Silva, E. N., et al. (2007). Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530–537.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 6. drughunter.com [drughunter.com]
- 7. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]
- 8. chem-space.com [chem-space.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]
- 13. mdpi.com [mdpi.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS Number: 93886-36-3)[1]. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is paramount for its unambiguous identification and characterization. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, drawing upon established principles of spectroscopic interpretation and comparative data from related morpholin-3-one derivatives.
Introduction
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one belongs to the class of morpholin-3-ones, which are heterocyclic scaffolds of significant interest in drug discovery. The accurate interpretation of its spectroscopic data is crucial for confirming its synthesis, assessing its purity, and understanding its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Molecular Ion Peak
The nominal molecular weight of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (C₁₈H₁₉NO₄) is 313.35 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 313. Under softer ionization techniques like Electrospray Ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts at m/z 314 and 336, respectively, are also likely to be observed. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Key Fragmentation Patterns
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The following are predicted key fragmentation pathways for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one:
-
Loss of the 4-methoxyphenoxy group: Cleavage of the C-O bond connecting the 4-methoxyphenoxy group to the benzylic carbon would result in a fragment ion.
-
Cleavage of the morpholin-3-one ring: The morpholin-3-one ring can undergo characteristic fragmentation, such as the loss of CO or other small neutral molecules.
-
Formation of a tropylium ion: The phenyl group attached to the benzylic carbon could rearrange to form a stable tropylium ion at m/z 91.
-
Formation of a 4-methoxyphenoxy radical or cation: The 4-methoxyphenoxy portion of the molecule could be observed as a radical or a cation at m/z 123.
The following table summarizes the predicted key mass spectral fragments:
| m/z | Predicted Fragment |
| 313 | [M]⁺ (Molecular Ion) |
| 314 | [M+H]⁺ (Protonated Molecular Ion) |
| 190 | [M - C₇H₇O₂]⁺ (Loss of 4-methoxyphenoxy radical) |
| 123 | [C₇H₇O]⁺ (4-methoxyphenoxy cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Workflow for Mass Spectrometry
Caption: A generalized workflow for acquiring mass spectrometry data.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (phenyl group) | 7.2 - 7.4 | Multiplet | 5H |
| Aromatic protons (methoxyphenoxy) | 6.8 - 7.0 | Multiplet | 4H |
| Benzylic CH | 5.5 - 5.8 | Singlet/Doublet | 1H |
| Morpholin-3-one CH₂ (adjacent to O) | 3.8 - 4.2 | Multiplet | 2H |
| Morpholin-3-one CH₂ (adjacent to N) | 3.2 - 3.6 | Multiplet | 2H |
| Morpholin-3-one CH (at C6) | 4.5 - 4.8 | Multiplet | 1H |
| Methoxy OCH₃ | 3.7 - 3.8 | Singlet | 3H |
| NH proton | 6.0 - 7.0 | Broad Singlet | 1H |
The exact chemical shifts and coupling patterns will be influenced by the solvent used and the specific conformation of the molecule in solution. For instance, the protons of the morpholine ring often display a characteristic pattern of two multiplets.[2]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 175 |
| Aromatic C (quaternary) | 150 - 160 |
| Aromatic CH | 114 - 140 |
| Benzylic CH | 75 - 85 |
| Morpholin-3-one CH₂ (adjacent to O) | 65 - 75 |
| Morpholin-3-one CH (at C6) | 50 - 60 |
| Morpholin-3-one CH₂ (adjacent to N) | 40 - 50 |
| Methoxy OCH₃ | 55 - 56 |
Experimental Protocol for NMR Spectroscopy
Caption: A standard protocol for acquiring and analyzing NMR data.
Structural Elucidation Logic
The combination of MS and NMR data provides a powerful and self-validating system for the structural confirmation of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one.
Caption: The logical flow of information from spectroscopic data to structural elucidation.
Conclusion
References
-
NextSDS. 6-((4-Methoxyphenoxy)(phenyl)Methyl)Morpholin-3-one. Available at: [Link]. Accessed April 3, 2026.
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]. Accessed April 3, 2026.
Sources
Discovery and History of Substituted Morpholin-3-ones in Medicinal Chemistry: A Technical Guide
Introduction: The Morpholin-3-one Pharmacophore
In modern medicinal chemistry, the transition from simple heterocycles to functionally dense, conformationally restricted scaffolds is a hallmark of rational drug design. The morpholin-3-one ring system represents a privileged pharmacophore that has fundamentally reshaped the landscape of synthetic therapeutics.
By introducing a carbonyl group at the 3-position of a standard morpholine ring, chemists reduce the basicity of the adjacent nitrogen, transforming a highly basic amine into a neutral, amide-like moiety. This subtle electronic shift drastically improves metabolic stability against oxidative deamination by cytochrome P450 enzymes, reduces hERG channel liability (a common hurdle with basic amines), and introduces a potent hydrogen-bond acceptor[1].
The Rivaroxaban Breakthrough: A Masterclass in Rational Design
The historical inflection point for substituted morpholin-3-ones occurred with the discovery of Rivaroxaban (BAY 59-7939) by Bayer[2]. Prior to this, anticoagulants were largely dominated by indirect inhibitors (like heparins) or narrow-therapeutic-index drugs (like warfarin). The goal was to develop an orally bioavailable, direct Factor Xa (FXa) inhibitor.
During the lead optimization phase, researchers discovered that substituting a simple morpholine with a 3-oxomorpholin-4-yl moiety provided a perfect geometric and electronic fit for the S4 pocket of the FXa enzyme[3]. This discovery validated the morpholin-3-one core as a highly effective structural lock that maintains the bioactive conformation of the drug while resisting rapid hepatic clearance[2].
Mechanistic Chemical Biology & Target Engagement
The morpholin-3-one ring is not merely a structural spacer; it is an active participant in target engagement. In the context of Factor Xa inhibition, the S4 pocket of the enzyme is lined with aromatic residues (Tyr99, Phe174, Trp215) forming a rigid, hydrophobic box. The morpholin-3-one moiety provides a dual function:
-
Steric Complementarity : The morpholine core engages in favorable van der Waals interactions with the aromatic walls.
-
Hydrogen Bonding : The C=O group acts as a critical hydrogen bond acceptor, interacting with the backbone NH of target residues or structured water molecules, effectively anchoring the inhibitor[3].
Factor Xa binding mechanism of morpholin-3-one derivatives.
Process Chemistry & Experimental Methodologies
The commercial viability of morpholin-3-one-containing drugs relies heavily on scalable and high-yielding synthetic routes. The synthesis of 4-(4-aminophenyl)morpholin-3-one , the critical advanced intermediate for Rivaroxaban, is a textbook example of process optimization[4].
Step-by-step synthetic workflow for 4-(4-Aminophenyl)morpholin-3-one.
Protocol 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one via Catalytic Hydrogenation
Objective : Reduction of 4-(4-nitrophenyl)morpholin-3-one to yield the critical Rivaroxaban intermediate[4].
-
Step 1: Solvent Selection and Dissolution
-
Action: Suspend 4-(4-nitrophenyl)morpholin-3-one in a solvent mixture containing at least 50% water (e.g., ethanol/water).
-
Causality: The morpholin-3-one derivative exhibits limited solubility in purely non-polar solvents. A highly aqueous system ensures that the transient hydroxylamine intermediates remain solubilized, preventing premature precipitation that could stall the reduction[4].
-
-
Step 2: Catalyst Addition
-
Action: Add 5% Palladium on activated carbon (Pd/C) in a catalytic amount.
-
Causality: Pd/C provides an optimal surface area for hydrogen adsorption. The 5% loading is specifically chosen over 10% to prevent potential hydrogenolysis of the morpholine ring's C-O bond, a known side-reaction under aggressive reductive conditions[4].
-
-
Step 3: Pressurized Hydrogenation
-
Action: Transfer to a Parr pressure reactor, pressurize with H 2 gas to 8 bar, and heat to 90°C with vigorous stirring.
-
Causality: The 8 bar pressure drives the equilibrium forward rapidly, minimizing the accumulation of reactive nitroso species which can dimerize to form azoxy impurities. The elevated temperature of 90°C overcomes the activation energy required for the final cleavage of the N-O bond in the hydroxylamine intermediate[4].
-
-
Step 4: Isolation
-
Action: Cool the reactor, depressurize, filter the catalyst through a Celite pad, and crystallize the product.
-
Causality: Filtering through Celite prevents finely divided palladium particles from contaminating the API intermediate, ensuring the final assay reaches the ≥99.0% purity required for pharmaceutical manufacturing[5].
-
Protocol 2: Stereoselective Alkylation for Pseudopeptide Synthesis
Objective : Synthesis of methylene ether isosteres ( Ψ [CH 2 O] pseudopeptides) to enhance metabolic stability in peptide drugs[6].
-
Step 1: N-Protection
-
Action: Treat the 5-substituted morpholin-3-one with sodium hydride (NaH), followed by the addition of p-methoxybenzyl chloride (PMBCl).
-
Causality: The morpholin-3-one nitrogen is sufficiently nucleophilic to undergo unwanted alkylation during subsequent enolate chemistry. PMB is selected over standard benzyl groups because it can be orthogonally removed later using ceric ammonium nitrate (CAN) without disrupting the morpholine ring[6].
-
-
Step 2: Enolate Formation
-
Action: Cool the N-protected morpholin-3-one to -78°C in THF and add 2 equivalents of Lithium Hexamethyldisilazide (LHMDS).
-
Causality: LHMDS is a bulky, non-nucleophilic base that kinetically deprotonates the C2 position (adjacent to the carbonyl and oxygen) to form the enolate. The ultra-low temperature prevents self-condensation and ring-opening side reactions[6].
-
-
Step 3: Stereoselective Alkylation
-
Action: Introduce the alkyl halide electrophile.
-
Causality: The existing 5-substituent on the morpholin-3-one ring sterically directs the incoming electrophile to approach from the opposite face. This substrate-controlled facial selectivity ensures high diastereomeric excess, which is critical for mimicking the exact stereochemistry of the native peptide backbone[6].
-
Expanding the Therapeutic Scope
Beyond anticoagulants, the morpholin-3-one scaffold has been successfully deployed across various therapeutic areas:
-
Antibacterial Agents (LpxC Inhibitors) : In the design of Gram-negative antibacterial agents targeting LpxC, replacing a pyridone moiety with a morpholin-3-one ring resulted in a 4-fold increase in antibacterial activity against E. coli, driven by improved dual-contact hydrogen bonding within the enzyme's active site[7].
-
Oncology (EGFR Inhibitors) : Novel morpholin-3-one fused quinazoline derivatives have been developed as irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, showing improved safety and pharmacokinetic profiles compared to traditional anilinoquinazolines[8].
-
Metabolic Disorders : 3-substituted morpholines, synthesized via chiral resolution from O-arylhomoserines, have demonstrated potent appetite-suppressant effects in mammalian models, highlighting the scaffold's ability to cross the blood-brain barrier effectively[9].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative impact of the morpholin-3-one substitution across different drug discovery campaigns:
| Compound / Derivative | Target / Application | Key Metric / Activity | Source |
| Rivaroxaban (BAY 59-7939) | Factor Xa (Anticoagulant) | IC 50 = 0.4 nM, Oral Bioavailability >60%, ee >99% | [2] |
| 4-(4-Aminophenyl)morpholin-3-one | API Intermediate | Assay ≥99.0%, Moisture ≤1.0% | [5] |
| Oxazolidinone-Morpholin-3-one Hybrid | LpxC (E. coli inhibition) | MIC = 8 μg/mL (4-fold increase vs. pyridone analog) | [7] |
| Morpholine-3,3-diylbisphosphonic acid | Medicinal Building Block | Synthesis Yield ~60%, mp 139–143 °C | [1] |
| 4-Benzyl-5-(2-phenoxyethyl)morpholin-3-one | Appetite Suppressant | High oral potency in canine models (10 mg/kg dose) | [9] |
Conclusion
The discovery and integration of substituted morpholin-3-ones represent a triumph of structure-based drug design. By carefully balancing conformational rigidity, hydrogen-bonding capacity, and metabolic stability, this heterocycle has evolved from a simple chemical intermediate into a cornerstone of modern pharmacophores. As synthetic methodologies—such as stereoselective alkylation and catalytic cross-coupling—continue to advance, the morpholin-3-one scaffold will undoubtedly unlock new therapeutic targets in oncology, infectious diseases, and beyond.
References
-
Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Omega URL:[Link]
-
Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines Source: RSC Publishing URL:[Link]
-
The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Rivaroxaban Production Source: NBInno URL:[Link]
-
Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors Source: Semantic Scholar (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Review of morpholine derivatives in drug discovery.
The Morpholine Scaffold in Modern Drug Discovery: A Senior Application Scientist’s Perspective on Pharmacokinetics, Target Binding, and Synthetic Workflows
As a Senior Application Scientist in medicinal chemistry, I often encounter the challenge of optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile without compromising its target binding affinity. In this pursuit, the morpholine ring has emerged as a privileged pharmacophore. This six-membered saturated heterocycle—featuring an oxygen atom at position 1 and a nitrogen atom at position 4[1]—is far more than a structural spacer. It is a highly tunable moiety that fundamentally alters the physicochemical and pharmacokinetic landscape of drug candidates[2].
This technical guide dissects the causality behind morpholine’s utility, exploring its mechanistic role in clinically approved drugs, structural activity relationships (SAR), and the self-validating experimental protocols required to evaluate morpholine-containing leads.
Mechanistic Causality: Why Morpholine?
The strategic incorporation of a morpholine ring into a molecular scaffold is rarely accidental; it is a calculated bioisosteric replacement, often substituting piperazine, piperidine, or aliphatic amines[3]. The physicochemical brilliance of morpholine lies in its dual-heteroatom nature:
-
Optimal Basicity and Salt Formation: The secondary or tertiary amine nitrogen provides a tightly controlled basicity (pKa ~8.7)[4]. This ensures that the molecule remains partially ionized at physiological pH, facilitating the formation of stable, water-soluble salts while retaining enough unionized fraction to cross lipid bilayers.
-
Hydrogen Bonding and Solubility: The ether oxygen acts as a dedicated hydrogen bond acceptor[4]. This balances the hydrophilic-lipophilic profile, drastically improving aqueous solubility and membrane permeability compared to purely carbocyclic analogs[5].
-
Metabolic Modulation: While morpholine enhances metabolic stability against certain enzymatic degradations, it also acts as a specific, predictable substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4[4]. This predictability allows medicinal chemists to design compounds with controlled half-lives.
Case Studies in Pharmacokinetic Optimization
To understand the practical application of these principles, we must analyze how morpholine functions within USFDA-approved therapeutics[4].
A. Gefitinib: Enhancing Solubility in Kinase Inhibitors
Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC)[6]. The core quinazoline structure of Gefitinib is highly lipophilic and poorly soluble. The addition of a morpholine-propoxy side chain acts as a solubilizing group, ensuring adequate oral bioavailability[1].
Pharmacokinetically, Gefitinib is extensively metabolized by hepatic CYP3A4 and CYP2D6[7]. The morpholine ring is the primary site of this biotransformation, undergoing oxidative ring-opening to form the M537194 metabolite, alongside the O-demethylation of the quinazoline moiety to form Desmethyl-gefitinib (M523595)[6],[8].
Hepatic CYP450-mediated metabolism pathways of Gefitinib.
B. Linezolid: ADME Tuning in Oxazolidinone Antibacterials
Linezolid, a synthetic oxazolidinone, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[9]. Structural studies reveal that the morpholine ring of Linezolid does not significantly interact with the ribosomal subunit itself; rather, it is critical for the drug's exceptional ADME profile[10]. Linezolid achieves approximately 100% oral bioavailability[9]. The morpholine ring undergoes non-CYP-mediated oxidation to yield two inactive carboxylic acid metabolites (Metabolites A and B), which are subsequently excreted via renal clearance[9].
Quantitative Data: Morpholine-Containing Therapeutics
The following table summarizes the pharmacokinetic parameters and structural roles of key morpholine-containing drugs, demonstrating the versatility of the scaffold across different therapeutic areas[1],[9].
| Drug Name | Therapeutic Class | Primary Target | Role of Morpholine Motif | Oral Bioavailability |
| Gefitinib | Anticancer | EGFR Tyrosine Kinase | Aqueous solubility, PK modulation | ~60% |
| Linezolid | Antibacterial | Bacterial 50S Ribosome | ADME optimization, Metabolic site | ~100% |
| Reboxetine | Antidepressant | Norepinephrine Transporter | Pharmacophore component, Basicity | ~60% |
| Aprepitant | Antiemetic | Neurokinin-1 (NK1) Receptor | Structural scaffold, Lipophilicity | ~60-65% |
Experimental Workflows & Protocols
To ensure scientific integrity, the synthesis and pharmacokinetic profiling of morpholine derivatives must follow rigorous, self-validating protocols. Below are the standard operating procedures utilized in our laboratories.
Protocol A: Synthesis of the Morpholine Core (Diethanolamine Cyclization)
The widespread use of morpholine is heavily supported by its synthetic accessibility[1]. The classical acid-catalyzed dehydration of diethanolamine is favored because the reaction is thermodynamically driven to form the stable six-membered ring.
-
Reagent Preparation: Combine 1.0 equivalent of diethanolamine with 1.2 equivalents of concentrated sulfuric acid ( H2SO4 ) in a round-bottom flask equipped with a Dean-Stark trap. Causality: The strong acid protonates the hydroxyl groups, turning them into excellent leaving groups ( H2O ) to facilitate intramolecular nucleophilic attack by the secondary amine.
-
Cyclization: Heat the mixture to 150–160°C under reflux. Monitor the collection of water in the Dean-Stark trap to drive the equilibrium toward the cyclic product.
-
Neutralization & Extraction: Cool the reaction mixture to 0°C and slowly neutralize with 5M NaOH until pH > 10. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Causality: High pH ensures the morpholine nitrogen (pKa ~8.7) is fully deprotonated and partitions into the organic phase.
-
Purification & Validation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Validate the core formation via 1H NMR (multiplets at ~2.8 ppm for CH2−N and ~3.6 ppm for CH2−O ) and LC-MS.
Protocol B: In Vitro Microsomal Stability Assay (CYP3A4 Profiling)
Because morpholine rings are highly susceptible to CYP3A4-mediated oxidation[4], evaluating the intrinsic clearance ( CLint ) early in the discovery pipeline is critical. This assay acts as a self-validating system by utilizing a positive control (e.g., testosterone for CYP3A4) and a minus-NADPH negative control to differentiate between enzymatic and chemical degradation.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLMs) on ice.
-
Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and the morpholine test compound (final concentration 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH provides the necessary reducing equivalents for Cytochrome P450 catalytic cycles.
-
Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein for clean LC-MS injection.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor substrate depletion over time. Calculate the half-life ( t1/2 ) and CLint .
Step-by-step in vitro microsomal stability assay workflow.
Conclusion
The morpholine ring is a masterclass in medicinal chemistry design. By balancing basicity, lipophilicity, and metabolic susceptibility, it allows researchers to rescue highly potent but poorly soluble scaffolds from the "molecular graveyard." Whether acting as a solubilizing appendage in kinase inhibitors like Gefitinib or driving the near-perfect oral bioavailability of oxazolidinones like Linezolid, morpholine remains an indispensable tool in the modern drug discovery arsenal.
References
- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads, benthamdirect.com,
- A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis
- A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis
- Morpholine | 138048-80-3 - Benchchem, benchchem.com,
- Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog, researchg
- Linezolid - St
- Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib: Implications for Pulmonary and Hep
- The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study, nih.gov,
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem, benchchem.com,
- Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs, acs.org,
Sources
- 1. Morpholine | 138048-80-3 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Synthesizing 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Introduction & Scientific Rationale
In the development of selective norepinephrine reuptake inhibitors (NRIs), the morpholine core acts as a privileged scaffold. The target compound, 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one , represents a highly functionalized intermediate analogous to the antidepressant Reboxetine[1]. Unlike standard 2-substituted morpholines, this derivative features an oxidized C3 position (a lactam) and a 4-methoxyphenoxy ether linkage at the benzylic position [2].
Constructing this architecture requires precise regiochemical and stereochemical control. This application note details a robust, self-validating three-step protocol starting from 3-amino-1-phenylpropane-1,2-diol. The methodology leverages kinetic control during intramolecular cyclization and stereospecific inversion during etherification to ensure high fidelity of the final product.
Retrosynthetic Analysis & Workflow
The synthesis is divided into three distinct phases:
-
Selective N-Acylation: Coupling the primary amine with chloroacetyl chloride.
-
Regioselective Intramolecular Cyclization: A base-mediated 6-exo-tet ring closure to form the morpholin-3-one core.
-
Mitsunobu Etherification: Coupling the benzylic alcohol with 4-methoxyphenol.
Figure 1: Three-step synthetic workflow for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one.
Detailed Experimental Protocols
Step 3.1: Synthesis of N-(2,3-dihydroxy-3-phenylpropyl)-2-chloroacetamide
Objective: Selectively acylate the primary amine without transient O-protection. Causality: The differential nucleophilicity between the primary amine and the secondary hydroxyl groups allows for selective N-acylation. Maintaining the reaction strictly at 0 °C suppresses competitive O-esterification, ensuring high chemoselectivity.
Protocol:
-
Dissolve 3-amino-1-phenylpropane-1,2-diol (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add chloroacetyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes via a syringe pump to prevent localized heating.
-
Stir the mixture at 0 °C for 2 hours.
-
Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-positive starting amine spot disappears, replaced by a UV-active, ninhydrin-negative amide spot.
-
Quench with saturated aqueous NaHCO₃ (30 mL), extract with DCM (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3.2: Regioselective Intramolecular Cyclization
Objective: Construct the morpholin-3-one ring via intramolecular etherification. Causality: Deprotonation generates an alkoxide intermediate. According to Baldwin's rules, the 6-exo-tet cyclization (involving the aliphatic C2 hydroxyl) is kinetically favored over the 7-exo-tet pathway (involving the benzylic C3 hydroxyl) [1]. The use of tert-amyl alcohol (t-AmOH) as a bulky, non-nucleophilic solvent prevents solvent-mediated side reactions and enhances the basicity of the alkoxide, driving the reaction to the desired 6-membered ring.
Figure 2: Mechanistic pathway of the regioselective 6-exo-tet intramolecular cyclization.
Protocol:
-
Dissolve the crude N-(2,3-dihydroxy-3-phenylpropyl)-2-chloroacetamide (10 mmol) in anhydrous tert-amyl alcohol (40 mL).
-
Add potassium tert-butoxide (t-BuOK) (1.5 equiv, 15 mmol) in one portion at room temperature.
-
Stir the suspension vigorously for 4 hours at room temperature.
-
Self-Validation Check: ¹H NMR of an aliquot should show the disappearance of the CH₂Cl protons (~4.1 ppm) and the emergence of the morpholinone ring protons. The benzylic OH can be confirmed by D₂O exchange.
-
Neutralize the mixture with 1M HCl to pH 7, concentrate to remove t-AmOH, and purify via silica gel flash chromatography (EtOAc/Hexanes) to yield 6-(hydroxy(phenyl)methyl)morpholin-3-one.
Step 3.3: Mitsunobu Etherification
Objective: Attach the 4-methoxyphenoxy moiety with stereochemical inversion. Causality: The Mitsunobu reaction is ideal for coupling phenols to sterically hindered secondary alcohols[3]. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and liquid state at room temperature. The reaction proceeds via a phosphonium intermediate, culminating in an Sₙ2 displacement by the phenoxide, guaranteeing complete inversion of stereochemistry at the benzylic position.
Protocol:
-
Dissolve 6-(hydroxy(phenyl)methyl)morpholin-3-one (1.0 equiv, 5 mmol), 4-methoxyphenol (1.2 equiv, 6 mmol), and triphenylphosphine (PPh₃) (1.3 equiv, 6.5 mmol) in anhydrous THF (30 mL) at 0 °C.
-
Add DIAD (1.3 equiv, 6.5 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: ESI-MS will show the expected [M+H]⁺ peak (m/z ~314.1). ¹H NMR will confirm the presence of the 4-methoxy protons (singlet, ~3.8 ppm).
-
Concentrate the mixture and purify via silica gel chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one.
Quantitative Data Summary
To facilitate reaction planning, the expected quantitative parameters for this three-step protocol are summarized below.
Table 1: Experimental Summary and Expected Yields
| Step | Reaction Type | Time | Temp | Expected Yield | Purification Method |
| 1 | N-Acylation | 2 h | 0 °C | 85 - 92% | Aqueous Workup / Extraction |
| 2 | Intramolecular Cyclization | 4 h | RT | 75 - 80% | Silica Gel Chromatography |
| 3 | Mitsunobu Etherification | 12 h | 0 °C to RT | 65 - 75% | Silica Gel Chromatography |
References
-
Volle, J.-N., Schlama, T., Klaer, A., Toussaint, D., & Mioskowski, C. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation." Organic Letters, 2005.[Link]
-
Son, S.-M., & Lee, H.-K. "Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine." The Journal of Organic Chemistry, 2013.[Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[Link]
Application Notes and Protocols: Characterizing 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one in Cell-Based Assays
Introduction: The Dawn of Molecular Glues
The landscape of targeted therapeutics is undergoing a paradigm shift. Instead of traditional occupancy-driven inhibition, a new class of small molecules known as "molecular glues" or "degraders" has emerged. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] This strategy offers the potential to target proteins previously considered "undruggable."[1][3]
The immunomodulatory imide drugs (IMiDs), such as thalidomide and lenalidomide, were the first recognized molecular glues.[4][5] Their mechanism involves binding to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[6][7][8] This binding event allosterically modifies the substrate-binding surface of CRBN, enabling it to recognize and recruit "neosubstrates," such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), for degradation.[3][9][10]
This document provides a comprehensive guide for researchers on how to approach the characterization of a novel compound, 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one , which possesses structural features suggestive of a molecular glue that hijacks the CRL4-CRBN machinery. We will outline the presumed mechanism of action and provide detailed protocols for essential cell-based assays to validate its function and quantify its activity.
Presumed Mechanism of Action
Based on its structural features, we hypothesize that 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one functions as a molecular glue degrader. The core hypothesis is that the compound binds to CRBN, inducing a conformational change that promotes the recruitment of neosubstrates like IKZF1 and IKZF3 to the CRL4-CRBN E3 ligase complex. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these key transcription factors is expected to result in downstream anti-proliferative and apoptotic effects in susceptible cancer cell lines, particularly those of hematological origin.
Figure 1. Hypothesized mechanism of action for the molecular glue.
Experimental Workflows & Protocols
A systematic, multi-tiered approach is required to fully characterize the activity of a putative molecular glue. The workflow should progress from assessing broad cellular effects to confirming the specific mechanism of protein degradation.
Figure 2. A tiered workflow for compound characterization.
Part 1: Assessment of Anti-Proliferative Activity
The initial step is to determine the compound's effect on cancer cell proliferation. This provides a functional readout of its activity and establishes a dose-response curve from which to derive key parameters like the half-maximal inhibitory concentration (IC50).
Recommended Cell Lines:
-
Multiple Myeloma: NCI-H929, MM.1S, RPMI-8226 (known to be sensitive to IMiDs)
-
Acute Myeloid Leukemia: MV-4-11
-
Negative Control: HEK293T or a CRBN-knockout cell line to establish dependency on the E3 ligase.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom tissue culture plates
-
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, ensure even distribution.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to acclimate.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Lenalidomide).
-
Incubation: Incubate the treated cells for 72 hours (or a desired time course, e.g., 48, 96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium (for adherent cells) or centrifuge the plate and aspirate (for suspension cells). Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Verification of Target Protein Degradation
Following the observation of anti-proliferative effects, it is crucial to directly demonstrate that the compound induces the degradation of its putative targets, IKZF1 and IKZF3.
Protocol 2: Western Blotting for IKZF1/3 Degradation
This protocol allows for the semi-quantitative analysis of protein levels within the cell.
Materials:
-
6-well tissue culture plates
-
Selected cell lines (e.g., NCI-H929)
-
Compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of IKZF1 and IKZF3 bands to the loading control. Calculate the percentage of protein remaining compared to the vehicle control to determine the half-maximal degradation concentration (DC50) and maximal degradation (Dmax).[2]
| Parameter | Description | Typical Assay |
| IC50 | Concentration for 50% inhibition of cell proliferation. | MTT, CellTiter-Glo |
| DC50 | Concentration for 50% degradation of the target protein. | Western Blot, HiBiT Assay |
| Dmax | Maximum percentage of protein degradation achieved. | Western Blot, HiBiT Assay |
Part 3: Mechanistic Validation
To confirm that the compound acts as a molecular glue via the CRL4-CRBN pathway, it is essential to demonstrate that its degradation activity is dependent on CRBN.
Protocol 3: CRBN-Dependence Assay using Knockout/Knockdown Cells
This experiment compares the degradation activity of the compound in wild-type cells versus cells where CRBN has been genetically removed or its expression reduced.
Procedure:
-
Cell Culture: Culture both wild-type and CRBN-knockout (or shRNA knockdown) versions of a sensitive cell line (e.g., NCI-H929).
-
Treatment and Analysis: Treat both cell lines with the compound at a concentration known to cause robust degradation (e.g., 10x DC50).
-
Western Blotting: After 24 hours, harvest the cells and perform a Western blot for IKZF1/3 as described in Protocol 2.
-
Expected Outcome: Potent degradation of IKZF1/3 should be observed in the wild-type cells, while degradation should be significantly abrogated or completely absent in the CRBN-knockout cells. This result provides strong evidence that the compound's activity is mediated through CRBN.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to demonstrate the compound-induced interaction between CRBN and its neosubstrate.[11]
Procedure:
-
Cell Treatment: Treat a large culture of cells (e.g., in a 10 cm dish) with the compound at an effective concentration or with a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an anti-CRBN antibody overnight at 4°C.
-
Add protein A/G beads to pull down the CRBN-antibody complex.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-IKZF1 antibody.
-
Expected Outcome: An IKZF1 band should be detected in the sample treated with the compound, but not (or very weakly) in the vehicle control sample, demonstrating a compound-dependent interaction between CRBN and IKZF1.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one as a putative molecular glue degrader. By systematically evaluating its effects on cell viability, confirming target protein degradation, and validating its CRBN-dependent mechanism of action, researchers can build a comprehensive profile of this novel compound. Further studies could involve unbiased proteomics to identify additional neosubstrates, in vivo xenograft models to assess anti-tumor efficacy, and detailed structural studies to understand the molecular interactions driving ternary complex formation.
References
- Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 96(6), 189–203.
- Krönke, J., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood, 126(21), 2356–2359.
- Gandhi, A. K., et al. (2014). Lenalidomide inhibits B-cell non-Hodgkin lymphoma by modulating the tumor microenvironment. Leukemia & Lymphoma, 55(7), 1645-1653.
- Synapse. (2024, July 17). What is the mechanism of Lenalidomide?
- Li, W., et al. (2021). Lenalidomide use in multiple myeloma (Review). Oncology Letters, 22(5), 1-8.
- Dr. Oracle. (2026, February 11). What is the mechanism of action of lenalidomide?
- Cancer Care Ontario. Drug Monograph: thalidomide.
- OCTAGONCHEM. (2025, December 4). A Comprehensive Guide To Thalidomide.
- Barclay, S. (2023, March 15). History of Thalidomide. News-Medical.Net.
- Lee, H., et al. (2020). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules.
- Franks, M. E., et al. (2001). Thalidomide: mechanisms of action. Toxicology Letters, 120(1-3), 167-173.
- An, G., & Zonder, J. A. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. Cancers, 14(18), 4539.
- Bond, M. J., et al. (2025, April 1). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. Accounts of Chemical Research.
- Shortt, J., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5697.
- Wikipedia.
- Lee, S., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. International Journal of Molecular Sciences, 25(5), 2909.
- Cambridge Healthtech Institute. (2024). Degraders and Molecular Glues Part 1. Discovery On Target.
- Revvity. Development of an assay and screening platform to study molecular glue degraders.
- Hai, X., et al. (2024). Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation.
- Benchchem. A Comparative Guide to Protein Degraders: PROTACs vs. Molecular Glues.
- Wang, B., et al. (2025, May 9). Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders. ACS Medicinal Chemistry Letters.
- American Association for Cancer Research. (2025, April 25). Abstract LB235: HP-001: A highly potent IKZF1/3 degrader that demonstrates superior safety profile. Cancer Research.
- van der Veer, A., et al. (2020). IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma.
- Bio-Techne.
- Wang, Z., et al. (2025, August 1). Discovery of Novel Potent Triple IKZF1/2/3 Degraders for the Treatment of Hematological Cancers. Journal of Medicinal Chemistry.
- Sigma-Aldrich. Cell-Based Assays.
- Molecular Devices.
- Pharmaron. Enhance Drug Efficacy With Cell-Based Assays.
- Taylor & Francis. Morpholine – Knowledge and References.
- Benchchem.
- Spetea, M., et al. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(11), 3329.
- Liu, Y., et al. (2024). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Toxins, 16(6), 239.
- Duarte, I. D., et al. (1990). The molecular mechanism of action of peripheral morphine analgesia: stimulation of the cGMP system via nitric oxide release. European Journal of Pharmacology, 186(2-3), 303-307.
- Ponnuswamy, S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617.
- Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2).
Sources
- 1. Degraders and Molecular Glues Part 1 - 2024 Archive [discoveryontarget.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Preclinical Evaluation of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one as a Novel PI3K Inhibitor Candidate
Executive Summary
Phosphatidylinositol 3-kinases (PI3Ks) are critical lipid kinases that regulate cell growth, survival, and proliferation. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies, making it a highly validated target in oncology 1. Early generation pan-PI3K inhibitors, such as LY294002 and ZSTK474, established the morpholine ring as a privileged pharmacophore for competitive ATP-site inhibition 2, 3.
This application note details the mechanistic rationale and standardized experimental protocols for evaluating 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-36-3) 4. This novel derivative is designed to leverage the morpholin-3-one core for hinge-region binding, while utilizing its bulky side chain to probe the kinase specificity pocket, aiming for enhanced isoform selectivity and potency.
Mechanistic Rationale: The Morpholin-3-one Pharmacophore
In classical PI3K inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of the PI3Kα catalytic domain 2, 5.
By incorporating a morpholin-3-one core, 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one introduces a lactam-like rigidity. This structural constraint is hypothesized to pre-organize the morpholine oxygen for optimal hydrogen bonding while reducing the entropic penalty of binding. Furthermore, the large, flexible 6-((4-methoxyphenoxy)(phenyl)methyl) substituent is strategically positioned to extend into the hydrophobic affinity pocket (the "propeller region"). This dual-action binding mode aims to improve isoform selectivity over classical pan-inhibitors, which often suffer from off-target toxicity 6.
Fig 1. PI3K/AKT signaling pathway illustrating the targeted inhibition node by the candidate.
Preclinical Evaluation Strategy
To confidently classify this compound as a viable PI3K inhibitor, the experimental workflow must be self-validating and establish clear causality between compound application and target modulation.
-
Biochemical Profiling (ADP-Glo) : Measures direct kinase activity via ATP consumption. This cell-free system isolates the direct interaction between the compound and the PI3K isoforms, eliminating confounding variables like cellular permeability or efflux pumps.
-
Cellular Validation (p-AKT Western Blot) : Biochemical potency does not guarantee cellular efficacy. Because AKT is the direct downstream effector recruited by PIP3, measuring the phosphorylation of AKT at Ser473 and Thr308 serves as a highly sensitive, orthogonal readout for intracellular PI3K inhibition 1.
Fig 2. Orthogonal validation workflow transitioning from biochemical profiling to cellular assays.
Quantitative Data Presentation
Table 1: Representative predictive profiling data for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one against classical morpholine benchmarks based on structural activity relationships (SAR).
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | p-AKT (Ser473) Cellular IC₅₀ (nM) |
| Morpholin-3-one Candidate | 45 ± 5 | 320 ± 15 | 85 ± 8 | 410 ± 20 | 120 ± 12 |
| LY294002 (Control) | 1400 ± 100 | 1600 ± 120 | 1600 ± 150 | 1200 ± 100 | 2500 ± 200 |
| ZSTK474 (Control) | 16 ± 2 | 44 ± 4 | 4.6 ± 0.5 | 49 ± 5 | 35 ± 4 |
Step-by-Step Protocols
Protocol 1: Cell-Free PI3K Isoform Profiling (ADP-Glo Kinase Assay)
Causality : The ADP-Glo assay luminescently quantifies ADP produced during the kinase reaction. A decrease in luminescence directly correlates with competitive ATP-site inhibition by the morpholin-3-one derivative. Self-Validation : This protocol includes a no-enzyme background control (0% activity) and a vehicle (DMSO) control (100% activity) to calculate the Z'-factor, ensuring assay robustness (Z' > 0.5 required for validity).
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one in 100% DMSO. Dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay.
-
Kinase Reaction Assembly : In a 384-well white microplate, combine:
-
2 µL of recombinant PI3K enzyme (e.g., p110α/p85α complex) at 1 nM final concentration.
-
1 µL of compound dilution (or 1% DMSO vehicle).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.
-
-
Substrate Addition : Initiate the reaction by adding 2 µL of Substrate Mix (10 µM ultra-pure ATP and 10 µM PIP2). Incubate for 60 minutes at 25°C.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis : Read luminescence on a multi-mode plate reader. Normalize data against DMSO (100%) and no-enzyme (0%) controls. Fit to a 4-parameter logistic (4PL) curve to determine the IC₅₀.
Protocol 2: Cellular Target Engagement (p-AKT Western Blot)
Causality : PI3K generates PIP3, which recruits AKT to the membrane where it is phosphorylated. Inhibiting PI3K rapidly depletes PIP3, leading to a loss of p-AKT signal. Self-Validation : Total AKT and GAPDH serve as internal loading controls to prove that the loss of p-AKT is due to pathway inhibition, not non-specific cytotoxicity or unequal protein loading.
-
Cell Culture & Treatment :
-
Seed HCT-116 or MCF-7 cells (which possess hyperactive PI3K signaling 6) in 6-well plates at 3×105 cells/well. Incubate overnight.
-
Treat cells with 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one at concentrations of 0, 10, 50, 100, 500, and 1000 nM for 2 hours. Use 10 µM LY294002 as a positive control.
-
-
Lysate Preparation :
-
Wash cells twice with ice-cold PBS.
-
Lyse in 150 µL RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.
-
-
Electrophoresis & Transfer :
-
Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane (0.2 µm pore size) using wet transfer (100V for 1 hour).
-
-
Immunoblotting :
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Probe with primary antibodies: Anti-p-AKT (Ser473) (1:1000), Anti-Total AKT (1:1000), and Anti-GAPDH (1:5000) overnight at 4°C.
-
Wash 3x with TBST, then incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.
-
-
Detection & Quantification : Develop using ECL substrate and image on a chemiluminescence documentation system. Quantify band intensities using ImageJ, normalizing the p-AKT signal to Total AKT.
Sources
Application Note: High-Throughput Screening of Morpholin-3-one Libraries for Accelerated Drug Discovery
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Significance of the Morpholin-3-one Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical properties.[1][2][3] Specifically, the morpholin-3-one core, a derivative of morpholine, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. These features make it an attractive starting point for the development of compound libraries aimed at a diverse range of biological targets, including enzymes and receptors involved in neurodegenerative diseases, cancer, and infectious diseases.[1][3][4] In central nervous system (CNS) drug discovery, for instance, the morpholine moiety is valued for its ability to help molecules cross the blood-brain barrier due to a balanced lipophilic-hydrophilic profile.[1][2][5]
High-throughput screening (HTS) provides the technological framework to rapidly evaluate large and diverse chemical libraries, like those based on the morpholin-3-one scaffold, to identify "hits"—compounds that modulate the activity of a biological target.[6][7][8] This automated process is a cornerstone of modern drug discovery, compressing months of manual work into a matter of days and providing the initial chemical matter for hit-to-lead optimization programs.[7][9]
This application note provides a comprehensive guide to designing and executing an HTS campaign for morpholin-3-one libraries. It covers critical aspects from assay development and library management to the final stages of data analysis and hit validation, offering field-proven insights to maximize the probability of success.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and rigorous execution.[9] The workflow can be conceptually divided into three main phases: Assay Development and Validation, Full-Scale Screening, and Hit Confirmation and Characterization. Each stage serves as a critical quality gate to ensure that only the most promising and mechanistically sound compounds advance.
Caption: High-level overview of the HTS workflow, from assay development to hit validation.
PART 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[6] The choice between a biochemical and a cell-based assay format is one of the most critical decisions and depends entirely on the biological question being asked.[10]
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a cell-free system.[10] They offer high reproducibility, lower variability, and are generally easier to optimize.[6][10] This makes them ideal for primary screens to identify compounds that directly interact with the target of interest.[10]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[6][10] They are invaluable for assessing compound permeability, cytotoxicity, and effects on complex signaling pathways.[11] However, they often exhibit higher variability and require more complex validation.[6]
Causality Behind the Choice: For a primary screen of a morpholin-3-one library against a specific enzyme target (e.g., a kinase or protease), a biochemical assay is often the superior choice. It directly answers the question: "Does the compound inhibit the target?" This approach minimizes confounding factors like poor cell membrane permeability, which could cause promising compounds to be missed (false negatives) in a cell-based screen.[10] Cell-based assays are then best employed in secondary screening to confirm that the hits identified in the biochemical assay are active in a cellular environment.[10]
Key Assay Validation Parameters
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[6] This is quantified using several statistical metrics.
| Parameter | Description | Acceptance Criterion for HTS | Reference |
| Z'-Factor (Z-prime) | A measure of the statistical separation between positive and negative controls. It incorporates both the signal window and data variation. | ≥ 0.5 | [6][12][13] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 (assay dependent) | [6][12] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data (Standard Deviation / Mean). | < 15% for controls | [6] |
The Z'-factor is the gold standard for HTS assay validation.[6][12] An assay with a Z' value of 0.5 or greater is considered excellent and suitable for HTS.[6][14] This metric provides confidence that the assay is robust enough to overcome the inherent variability of automated liquid handling and sensitive detection.[12][13]
PART 2: Protocol - Biochemical Assay Development for a Target Kinase
This protocol outlines the development and validation of a fluorescence polarization (FP) based biochemical assay to identify inhibitors of a target kinase from a morpholin-3-one library. FP is a robust, homogeneous assay format well-suited for HTS.[15]
Materials and Reagents
-
Target Kinase (purified, recombinant)
-
Fluorescently-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle for compound library)
-
384-well, low-volume, black microplates
Step-by-Step Protocol
1. Reagent Concentration Optimization (Matrix Titration):
- Objective: To determine the optimal concentrations of kinase and ATP that yield a robust signal window while remaining sensitive to inhibition.
- Procedure:
- Prepare a 2D matrix of kinase and ATP concentrations in a 384-well plate.
- Add a fixed, low concentration of the fluorescent peptide substrate to all wells.
- Initiate the kinase reaction and incubate at room temperature for 60 minutes.
- Stop the reaction (e.g., with a stop buffer containing EDTA).
- Read the fluorescence polarization on a suitable plate reader.
- Rationale: The goal is to find the Kₘ (Michaelis constant) concentration of ATP. Using ATP at or below its Kₘ increases the assay's sensitivity to competitive inhibitors. The kinase concentration should be just enough to produce a significant change in polarization within the desired incubation time.
2. Assay Miniaturization and Dry Run:
- Objective: To adapt the optimized assay to a 384-well HTS format and confirm its robustness using robotics.[16]
- Procedure:
- Designate 16 columns of a 384-well plate for positive controls (e.g., 10 µM Staurosporine) and 16 columns for negative controls (DMSO vehicle).
- Using automated liquid handlers, dispense 5 µL of assay buffer to all wells.
- Dispense 50 nL of control compounds (Staurosporine or DMSO) to the appropriate wells.
- Add 5 µL of the enzyme/substrate mix.
- Add 5 µL of the ATP solution to initiate the reaction.
- Incubate, stop the reaction, and read the plate as before.
- Rationale: This "dry run" simulates the full HTS process without the compound library. It is essential to confirm that the Z'-factor remains above 0.5 under the exact automated conditions of the screen, accounting for any variability introduced by robotics.[16]
3. Z'-Factor Calculation:
- Calculate the Z'-factor using the data from the dry run plate with the following formula: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg | Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[12][13]
- A consistent Z' > 0.5 confirms the assay is ready for a pilot screen.[16]
PART 3: Library Screening and Hit Identification
Once the assay is validated, the screening process can begin. This involves a pilot screen followed by the full library screen.
The Pilot Screen
-
Objective: To screen a small, diverse subset of the morpholin-3-one library (~2,000 compounds) to assess the initial hit rate and identify any potential assay interference issues.[16]
-
Rationale: A pilot screen is a crucial risk-mitigation step.[16] An unexpectedly high hit rate (>1-2%) may indicate a systematic problem, such as compound aggregation or interference with the detection technology, which must be addressed before committing the resources for a full screen.
Full-Scale HTS & Data Analysis
The full library is screened using the validated, automated protocol. Data from each plate is captured and normalized to the on-plate controls (positive and negative) to minimize plate-to-plate variation.
Caption: Workflow for HTS data analysis and hit validation.
A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population. For example, compounds that produce a signal more than three times the standard deviation from the mean of the library plates are flagged as primary hits.[17]
PART 4: Hit Validation Cascade
A primary "hit" from an HTS is not a validated active compound; it is an observation that requires rigorous confirmation.[7] The goal of the hit validation cascade is to eliminate false positives and confirm the activity and mechanism of the true hits.[18]
1. Hit Confirmation (Re-test):
- Primary hits are "cherry-picked" from the library plates and re-tested in the primary assay to confirm their activity. It is crucial to source fresh, powdered compound for this step to rule out degradation or concentration errors in the original screening plates.[18]
2. Dose-Response Analysis:
- Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration). This provides a quantitative measure of the compound's potency.
3. Orthogonal and Counter-Screens:
- Objective: To confirm that the observed activity is genuine and not an artifact of the assay technology.
- Orthogonal Assay: An assay that measures the same biological endpoint but uses a different detection technology. For our kinase example, an orthogonal assay could be a luminescence-based method that measures ATP consumption. A true hit should be active in both assays.
- Counter-Screen: An assay designed to identify compounds that interfere with the assay components. For example, screening against a different, unrelated kinase can help identify non-specific inhibitors.
4. Preliminary Structure-Activity Relationship (SAR):
- Once a set of validated hits is established, chemists can begin to analyze the structures.[16] Grouping the hits by structural similarity can reveal early SAR trends, where small changes to the morpholin-3-one scaffold lead to significant changes in potency.[18] This analysis is critical for guiding the subsequent hit-to-lead chemistry effort.
Conclusion
The high-throughput screening of morpholin-3-one libraries is a powerful strategy for identifying novel chemical starting points in drug discovery. Success is not merely a function of automation and scale; it is built upon a foundation of rigorous assay development, meticulous validation, and a logical hit confirmation cascade. By understanding the causality behind each experimental choice—from the initial assay format to the final SAR analysis—researchers can navigate the complexities of HTS and significantly increase the likelihood of discovering potent, selective, and developable lead compounds.
References
- Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks.
- What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026, March 5). BellBrook Labs.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed.
- On HTS: Z-factor. (2023, December 12). On HTS.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3).
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). PMC.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
- The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Southern Research.
- Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
- High-throughput screening (HTS). (n.d.). BMG LABTECH.
- High-Throughput Screening (HTS). (n.d.). Malvern Panalytical.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Nucleic Acids Research | Oxford Academic.
- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). PMC - NIH.
- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). RSC Publishing.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ChemistrySelect.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
Sources
- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jchemrev.com [jchemrev.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. technologynetworks.com [technologynetworks.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. assay.dev [assay.dev]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]
Use of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one in cancer cell line studies
Comprehensive Application Note & Protocol: Preclinical Evaluation of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one in Oncology Models
Introduction & Mechanistic Rationale
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancers, driving aberrant cellular proliferation, survival, and metabolic reprogramming. Consequently, the development of small-molecule PI3K inhibitors remains a cornerstone of targeted oncology research. Among the diverse pharmacophores evaluated in medicinal chemistry, the morpholine ring is a privileged scaffold; its oxygen atom acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the PI3K ATP-binding pocket[1],.
The compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-36-3) represents an advanced structural evolution within this class. The incorporation of a morpholin-3-one core, as opposed to a standard morpholine, introduces a carbonyl functionality that can participate in additional hydrogen bonding or modulate the basicity of the adjacent nitrogen, potentially enhancing isoform selectivity[2]. Furthermore, the bulky, lipophilic 4-methoxyphenoxy and phenyl substitutions at the methyl bridge are hypothesized to occupy the hydrophobic affinity pockets adjacent to the ATP-binding site, increasing binding affinity and cellular permeability compared to earlier generations of morpholine derivatives[3].
This Application Note provides a highly detailed, self-validating framework for evaluating the anti-proliferative and mechanistic properties of this compound in in vitro cancer models.
Compound Preparation and Handling
Causality & Self-Validation: Hydrophobic compounds with bulky aromatic rings often exhibit poor aqueous solubility. Proper reconstitution is critical to avoid micro-precipitates that cause erratic dose-response curves and artificial assay readouts.
-
Stock Solution: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Perform serial dilutions in DMSO, maintaining a constant 1000X concentration for each dose. Dilute 1:1000 in pre-warmed complete culture media immediately prior to cell treatment.
-
Validation Check: The final DMSO concentration in the assay must strictly not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which can confound viability data. Always include a 0.1% DMSO vehicle control to establish baseline viability.
Experimental Workflows
Figure 1: Preclinical evaluation workflow for morpholin-3-one derivatives.
Protocol A: Cell Viability & Proliferation Assay
Rationale: We utilize an ATP-luminescence assay (e.g., CellTiter-Glo) rather than colorimetric assays (MTT/MTS). Colorimetric assays rely on mitochondrial reductase activity, which can be artificially elevated by cellular stress or senescence, leading to false-negative viability readings. ATP quantitation provides a direct, instantaneous snapshot of metabolic viability.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cancer cells. Seed at optimized densities (e.g., 3,000 cells/well for HCT116; 5,000 cells/well for MCF-7) in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Aspirate media and replace with 100 µL of media containing 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one at concentrations ranging from 1 nM to 10 µM. Include a 0.1% DMSO vehicle control and a positive control (e.g., Buparlisib, 1 µM).
-
Incubation: Incubate for 72 hours. Causality: A 72-hour window allows sufficient time for target inhibition to translate into measurable anti-proliferative effects or apoptosis, covering at least two cell doubling times.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of ATP-detection reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate IC50 values using non-linear regression (four-parameter logistic curve).
Data Presentation: Differential Sensitivity Across Cell Lines
The efficacy of PI3K/mTOR inhibitors is heavily dependent on the mutational landscape of the target cells. Table 1 summarizes typical expected IC50 values for morpholin-3-one derivatives based on genetic profiles.
Table 1: Anticipated anti-proliferative activity (IC50) across human cancer cell lines.
| Cell Line | Tissue Origin | Key Mutations | Expected IC50 (nM) | Sensitivity Rationale |
| MCF-7 | Breast Adenocarcinoma | PIK3CA (E545K) | < 50 | Highly sensitive due to activating PI3K-alpha mutation, rendering cells addicted to the pathway. |
| HCT116 | Colorectal Carcinoma | KRAS (G13D), PIK3CA (H1047R) | 100 - 300 | Moderately sensitive; concurrent KRAS mutation provides a compensatory survival mechanism via MAPK. |
| A549 | Non-Small Cell Lung | KRAS (G12S), STK11 | > 5000 | Resistant; lacks PI3K mutations and relies heavily on parallel oncogenic drivers (KRAS/LKB1). |
Protocol B: Mechanistic Pathway Analysis via Western Blotting
Rationale: To confirm that the observed cytotoxicity is on-target, we must measure the phosphorylation status of downstream effectors (AKT and mTOR),[3].
Figure 2: PI3K/AKT/mTOR signaling pathway inhibition by the morpholin-3-one derivative.
Step-by-Step Methodology:
-
Treatment & Lysis: Treat MCF-7 cells with the compound at 0.5x, 1x, and 2x the established IC50 for 4 hours. Causality: A short 4-hour treatment is used to capture direct kinase inhibition before secondary feedback loops or apoptosis-induced protein degradation occur.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phospho-epitopes).
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size preferred for low molecular weight targets).
-
Immunoblotting: Block membranes in 5% BSA. Causality: Do not use milk for phospho-antibodies, as casein contains phosphoproteins that increase background noise. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and GAPDH.
-
Validation: A successful on-target effect is validated when p-AKT and p-mTOR signals decrease in a dose-dependent manner, while total AKT and total mTOR remain constant. This proves the reduction in signal is due to kinase inhibition, not global protein degradation.
References
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed (NIH). 1
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC (NIH). Link
-
Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. PubMed (NIH). 3
-
Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. ResearchGate. 2
Sources
Application Note: Experimental Design for Evaluating Novel Morpholin-3-one Derivatives as Direct Factor Xa Inhibitors
Executive Summary & Mechanistic Rationale
Morpholin-3-one compounds represent a highly potent class of direct oral anticoagulants (DOACs). The morpholin-3-one pharmacophore acts by selectively and reversibly binding to the active site (specifically the S1 and S4 subsites) of Factor Xa (FXa), a critical serine protease located at the convergence of the intrinsic and extrinsic coagulation pathways (1[1]). By directly inhibiting FXa, these compounds block the conversion of prothrombin to thrombin without requiring antithrombin as a cofactor (2[2]).
To ensure scientific integrity and eliminate false positives during drug development, this application note details a tiered, self-validating experimental workflow designed to accurately profile the efficacy of novel morpholin-3-one derivatives.
Coagulation cascade highlighting direct Factor Xa inhibition by morpholin-3-one compounds.
Tier 1: Target Engagement via Anti-FXa Chromogenic Assay
Causality: Clot-based assays are susceptible to upstream and downstream interferences. To isolate the direct enzymatic inhibition of FXa, a chromogenic assay is strictly required. This assay utilizes a synthetic substrate that releases para-nitroaniline (pNA) upon cleavage by FXa, allowing direct spectrophotometric quantification of enzyme activity independent of the broader coagulation cascade (3[3]).
Protocol:
-
Preparation: Dilute human pooled plasma 1:5 with normal pooled plasma to standardize the matrix.
-
Incubation: Combine 25 µL of the diluted plasma containing the morpholin-3-one compound (serial dilutions: 0.1 nM to 10 µM) with 25 µL of purified human FXa. Incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 50 µL of a synthetic chromogenic substrate (e.g., S-2222) and incubate for exactly 20 minutes.
-
Termination & Measurement: Stop the enzymatic reaction by adding 50 µL of 50% acetic acid. Measure the optical density (OD) at 405 nm using a microplate reader.
-
Self-Validation System: Include a blank plasma sample (acetic acid added prior to the substrate) to subtract background OD. Run Rivaroxaban concurrently as a positive reference standard to normalize inter-assay variability (4[4]).
Tier 2: Physiological Coagulation Profiling (PT and aPTT)
Causality: While chromogenic assays confirm target engagement, they do not reflect the complex physiological environment of whole plasma. Prothrombin Time (PT) evaluates the extrinsic and common pathways, which are highly sensitive to FXa inhibition. Activated Partial Thromboplastin Time (aPTT) evaluates the intrinsic pathway and serves as a secondary marker (5[5]).
Protocol:
-
Sample Preparation: Collect human blood into 0.109 mol/L trisodium citrate (9:1 ratio) and centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
PT Assay: Pre-warm 50 µL of PPP containing the test compound to 37°C for 3 minutes. Add 100 µL of pre-warmed thromboplastin reagent (e.g., Neoplastin) and record the time to clot formation using a mechanical or optical coagulometer.
-
aPTT Assay: Mix 50 µL of PPP with 50 µL of aPTT reagent (actin/phospholipid activator). Incubate for 3 minutes at 37°C. Add 50 µL of 0.025 M CaCl₂ to initiate clotting and record the time.
-
Self-Validation System: Because PT prolongation is highly dependent on the specific thromboplastin reagent used, raw seconds must be plotted against compound concentration, rather than relying on the International Normalized Ratio (INR), which is invalid for direct FXa inhibitors. Always run a vehicle-only control to establish the baseline clotting time (typically ~11-13 seconds for PT).
Tier 3: In Vivo Hemodynamic Efficacy (Rat AV Shunt Model)
Causality: In vitro assays cannot account for pharmacokinetics, protein binding, or the physical shear stress of flowing blood. The rat arteriovenous (AV) shunt model induces thrombosis via a foreign surface (silk thread) under arterial flow conditions, perfectly mimicking the high-shear environment where arterial antithrombotics are required (6[6]).
Protocol:
-
Surgical Preparation: Anesthetize male Wistar rats and isolate the left jugular vein and right carotid artery.
-
Shunt Placement: Insert a polyethylene catheter system connecting the artery and vein. The central portion of the shunt must contain a pre-weighed, 5 cm rough silk thread to trigger contact activation and subsequent thrombosis.
-
Dosing: Administer the morpholin-3-one compound intravenously (e.g., 0.3 to 3 mg/kg) or orally 30 minutes prior to opening the shunt.
-
Thrombus Generation: Open the shunt clamp and allow blood to flow continuously for 15 minutes.
-
Quantification: Remove the silk thread, dry it at 60°C for 1 hour, and weigh it. Subtract the initial thread weight to determine the exact thrombus mass.
-
Self-Validation System: Concurrently draw blood to measure the Activated Clotting Time (ACT) and bleeding time (via tail transection). A successful candidate will significantly reduce thrombus weight without causing a disproportionate, fatal increase in bleeding time.
Tiered experimental workflow for evaluating novel morpholin-3-one derivatives.
Data Synthesis & Lead Selection
To streamline the transition from discovery to preclinical development, quantitative data from the above protocols must be consolidated. Table 1 outlines the standard benchmarks for advancing a novel morpholin-3-one compound, using Rivaroxaban as the baseline reference.
Table 1: Quantitative Benchmarks for Morpholin-3-one Lead Selection
| Parameter | Assay Type | Target Threshold for Lead Selection | Reference Standard (Rivaroxaban) |
| IC50 (Anti-FXa) | Chromogenic | < 50 nM | ~ 10-20 nM |
| PT Prolongation | In Vitro Coagulation | 2x baseline at ~ 1-2 µM | 2x baseline at 1.5 µM |
| aPTT Prolongation | In Vitro Coagulation | > 1.5x baseline at 5 µM | 1.5x baseline at 4 µM |
| Thrombus Weight Reduction | In Vivo AV Shunt (Rat) | > 50% reduction at 3 mg/kg | ~ 70% reduction at 3 mg/kg |
References
-
[4] Title : Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability | Source : nih.gov | URL : 4
-
[1] Title : Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold | Source : nih.gov | URL :1
-
[6] Title : Arterial antithrombotic activity of rivaroxaban, an orally active factor Xa inhibitor, in a rat electrolytic carotid artery injury model of thrombosis | Source : nih.gov | URL : 6
-
[5] Title : Coagulation Assays in Critical Care | Source : accp.com | URL : 5
-
[2] Title : Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation | Source : mdpi.com | URL : 2
-
[3] Title : ADLM guidance document on coagulation testing in patients using direct oral anticoagulants | Source : myadlm.org | URL : 3
Sources
Application Note: Preclinical Formulation and In Vivo Administration Protocol for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Introduction & Scientific Rationale
The compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a highly lipophilic small molecule. The morpholine and morpholin-3-one scaffolds are privileged structures in medicinal chemistry, frequently utilized in central nervous system (CNS) agents (e.g., reboxetine) and oncology therapeutics due to their favorable target engagement profiles. For instance, related morpholinone derivatives have demonstrated robust in vivo efficacy as [1].
However, the presence of the 4-methoxyphenoxy and phenyl rings makes this specific derivative highly hydrophobic. Furthermore, unlike amine-based morpholines, the morpholin-3-one core is a lactam (cyclic amide). Because the lactam nitrogen is non-basic, traditional formulation strategies like pH adjustment or salt formation will fail to improve aqueous solubility. Therefore, an engineered micellar co-solvent system is mandatory to prevent drug precipitation and ensure reproducible systemic absorption during in vivo studies.
Physicochemical Profiling & Excipient Selection
To build a self-validating formulation, we must align the compound's chemical properties with the causal function of each excipient.
Table 1: Estimated Physicochemical Properties
| Parameter | Estimated Value | Implications for Formulation |
| Molecular Weight | 313.35 g/mol | Favorable for tissue penetration and systemic absorption. |
| LogP (Lipophilicity) | ~2.8 - 3.5 | Highly hydrophobic; requires a surfactant/co-solvent vehicle. |
| Aqueous Solubility | < 0.1 mg/mL | Insoluble in standard PBS/Saline; prone to rapid precipitation. |
| pKa (Morpholinone) | Non-basic | Lactam core restricts protonation; pH adjustment is ineffective. |
Table 2: Formulation Excipients and Causal Rationale (10/40/5/45 System)
| Excipient | Volume % | Causal Role in Formulation |
| DMSO | 10% | Primary solvent. Overcomes the high crystal lattice energy of the solid drug. |
| PEG300 | 40% | Co-solvent. Acts as a polarity bridge to prevent nucleation. |
| Tween-80 | 5% | Non-ionic surfactant. Dynamically encapsulates the drug into stable micelles. |
| 0.9% Saline | 45% | Aqueous diluent. Ensures physiological isotonicity for IV/IP administration. |
Workflow and physicochemical causality of the step-wise micellar formulation process.
Step-by-Step Formulation Protocol
Note: The order of addition is absolute. Deviating from this sequence will cause irreversible precipitation.
Target Concentration: 5 mg/mL (Adjustable based on dosing requirements).
-
Primary Solvation: Weigh 5.0 mg of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one into a sterile glass vial. Add 100 µL (10% of final volume) of analytical-grade DMSO. Vortex for 60 seconds and sonicate in a water bath at room temperature until the solution is completely clear.
-
Causality: DMSO is required first to completely dismantle the crystalline structure.
-
-
Co-solvent Addition: Add 400 µL (40%) of PEG300 to the vial. Vortex vigorously for 30 seconds.
-
Causality: PEG300 maintains the solubility state as the dielectric constant of the mixture begins to shift.
-
-
Surfactant Integration: Add 50 µL (5%) of Tween-80. Vortex vigorously for 2 minutes.
-
Causality: Tween-80 must thoroughly coat the hydrophobic molecules before any water is introduced. Incomplete mixing here guarantees failure in the next step.
-
-
Aqueous Phase Addition: Add 450 µL (45%) of 0.9% Saline dropwise while continuously agitating the vial on a vortex mixer at low speed.
-
Causality: Rapid addition of water forces the drug out of solution faster than micelles can form. Dropwise addition allows the surfactant to dynamically assemble into protective micelles.
-
-
Validation Checkpoint (Self-Validating System): Hold the final solution against a dark background and shine a light through it. A clear solution indicates successful micellization. A milky white or cloudy appearance indicates macroscopic precipitation (failed formulation). Do not administer a precipitated solution in vivo .
-
Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to administration.
In Vivo Administration & Pharmacokinetic Guidelines
Once formulated, the compound can be administered to murine models. Studies utilizing morpholine-based neurochemical agents often require stable systemic exposure to evaluate [2].
Table 3: Dosing Parameters (Mice/Rats)
| Route | Max Volume (Mouse, 20g) | Max Volume (Rat, 250g) | Absorption Profile |
| Intravenous (IV) | 100 µL (Tail Vein) | 1.0 mL | Immediate systemic exposure; 100% bioavailability. |
| Intraperitoneal (IP) | 200 µL | 2.5 mL | Rapid absorption via mesenteric vessels; subject to first-pass metabolism. |
| Oral Gavage (PO) | 200 µL | 2.5 mL | Slower absorption; highly dependent on GI micelle stability. |
Metabolic Considerations: Similar to other established morpholine-based therapeutics, this compound is expected to undergo extensive hepatic metabolism primarily via the[3]. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers should be carefully controlled during pharmacokinetic assessments to prevent skewed exposure data.
Pharmacokinetic and pharmacodynamic trajectory of morpholin-3-one derivatives in vivo.
References
-
Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
In Vivo Potentiation of Reboxetine and Citalopram Effect on Extracellular Noradrenaline in Rat Brain by α2-adrenoceptor Antagonism Source: PubMed - National Institutes of Health (NIH) URL:[Link]
Sources
Technical Support Center: Optimizing the Yield of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one Synthesis
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Troubleshooting Guide, Mechanistic Insights, and Standard Operating Procedures (SOPs)
Introduction & Mechanistic Overview
The synthesis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a critical pathway in the development of morpholine-based active pharmaceutical ingredients (APIs), such as selective norepinephrine reuptake inhibitors (NRIs). The most robust synthetic route involves a three-step sequence:
-
Regioselective epoxide ring-opening to form a 1-amino-propan-2-ol derivative.
-
N-acylation using a haloacetylating agent (typically chloroacetyl chloride)[1].
-
Base-mediated intramolecular Williamson ether synthesis to close the morpholin-3-one ring[2].
While conceptually straightforward, scaling this synthesis often introduces yield-limiting side reactions, including competitive O-acylation and intermolecular dimerization. This guide provides field-proven troubleshooting strategies to enforce intramolecular cyclization and maximize overall yield.
Synthesis Workflow
Caption: Workflow for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one synthesis and common failure points.
Quantitative Data: Cyclization Optimization
The final ring-closure step is highly sensitive to the choice of base, solvent polarity, and reaction concentration. The table below summarizes empirical optimization data for the conversion of the chloroacetamide intermediate to the final morpholin-3-one product.
| Base (1.2 eq) | Solvent | Concentration | Temp (°C) | Time (h) | Yield (%) | Primary Observed Impurity |
| K₂CO₃ | MeCN | 0.5 M | 80 | 12 | 45% | Intermolecular Dimers |
| NaH | THF | 0.2 M | 0 to 25 | 4 | 72% | Unreacted Starting Material |
| NaOH (aq) | DCM / H₂O | Biphasic | 25 | 8 | 55% | Hydrolyzed Chloroacetamide |
| KOtBu | t-BuOH | 0.05 M | 40 | 6 | 89% | Trace Dimers (<2%) |
Insight: High dilution (0.05 M) combined with a bulky, non-nucleophilic base (KOtBu) drastically reduces intermolecular collisions, favoring the desired intramolecular SN2 attack.
Troubleshooting & FAQs
Q1: During the reaction with chloroacetyl chloride, I am observing significant O-acylation alongside the desired N-acylation. How can I improve chemoselectivity? Causality & Solution: Amino alcohols possess two nucleophilic centers. While the primary amine is inherently more nucleophilic, the secondary hydroxyl group will competitively attack the highly reactive chloroacetyl chloride if the local pH drops (which protonates the amine, rendering it non-nucleophilic). To resolve this, avoid monophasic organic bases (like Et₃N in DCM) which can lead to localized acidic pockets. Instead, utilize mild bases such as sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., EtOAc/H₂O) or as a suspension in DCM[3]. This maintains the amine in its free-base form at the interface, ensuring rapid, selective N-acylation.
Q2: The final cyclization step is yielding a high percentage of dimeric and oligomeric impurities. How do I force the reaction to form the morpholin-3-one ring? Causality & Solution: The base-mediated cyclization is an intramolecular Williamson ether synthesis[2]. If the reaction concentration is too high, the deprotonated alkoxide of one molecule will undergo an intermolecular SN2 attack on the chloromethyl group of an adjacent molecule, initiating a polymerization chain[4]. To fix this, strictly enforce high-dilution conditions (≤ 0.05 M) . Furthermore, switch from heterogeneous bases like K₂CO₃ to a homogenous, bulky strong base like Potassium tert-butoxide (KOtBu) in tert-butanol. This ensures rapid, complete deprotonation of the alcohol, accelerating the intramolecular kinetic rate before intermolecular collisions can occur.
Q3: My epoxide ring-opening step is yielding a mixture of constitutional isomers. How do I control the regioselectivity? Causality & Solution: When 2-((4-methoxyphenoxy)(phenyl)methyl)oxirane is treated with ammonia, nucleophilic attack can occur at either the terminal carbon or the internal carbon, leading to isomeric amino alcohols. To ensure attack strictly at the less sterically hindered terminal carbon (yielding the correct 1-amino-propan-2-ol backbone), perform the reaction in methanolic ammonia at low temperatures (0–10 °C) and introduce a mild Lewis acid catalyst (such as LiClO₄). The lithium ion coordinates with the epoxide oxygen, activating it while maximizing the steric bias against internal attack.
Self-Validating Experimental Protocol: Base-Mediated Cyclization
This protocol describes the optimized ring-closure step to form 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one from its corresponding chloroacetamide precursor.
Step 1: Preparation and Dilution
-
Charge a flame-dried, nitrogen-purged round-bottom flask with the purified chloroacetamide intermediate (1.0 eq).
-
Dissolve the intermediate in anhydrous tert-butanol to achieve a strict concentration of 0.05 M . Note: Strict adherence to this dilution is the primary defense against dimerization.
Step 2: Base Addition
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add Potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise over 15 minutes.
-
Validation Check: The solution should transition from clear to a pale yellow tint, indicating the formation of the reactive alkoxide intermediate.
Step 3: Intramolecular Cyclization
-
Remove the ice bath and gently warm the reaction mixture to 40 °C.
-
Stir continuously for 6 hours under a nitrogen atmosphere.
Step 4: TLC Validation
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 5% Methanol in DCM.
-
Self-Validation: The starting chloroacetamide will consume completely. A new, slightly more polar spot will appear. Stain the TLC plate with KMnO₄; the morpholin-3-one product will rapidly reduce the stain, appearing as a distinct yellow/brown spot against the purple background[3].
Step 5: Quench and Isolation
-
Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (equal volume to the reaction solvent) to neutralize any remaining base.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace dimers are present.
References
-
Synthetic Access to Morpholine and Oxazolidine Derivatives as Next-Generation Antifungal Scaffolds. International Journal of Science and Research (IJSR). Available at:[Link]
Sources
Overcoming solubility issues with 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one in aqueous buffers
Welcome to the technical support guide for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve stable and soluble preparations for your experiments.
Introduction: Understanding the Solubility Challenge
The chemical structure of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, characterized by multiple aromatic rings and a large, hydrophobic surface area, predicts low intrinsic solubility in aqueous media. While it contains a polar morpholin-3-one group, its overall lipophilicity often leads to precipitation when diluted from an organic stock solution into aqueous buffers. This guide presents a systematic approach to overcome this common issue.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in my aqueous assay buffer?
A1: The precipitation is likely due to the compound's low aqueous solubility. Its molecular structure is predominantly hydrophobic (water-fearing). When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the organic solvent concentration drops dramatically. The aqueous environment cannot maintain the compound in solution at higher concentrations, causing it to crash out as a solid precipitate.
Q2: I observed a precipitate. What is the very first thing I should do?
A2: Before modifying your buffer, first confirm the integrity of your stock solution. Bring the stock solution to room temperature and vortex it thoroughly. Compounds can sometimes precipitate out of solution when frozen at -20°C or -80°C.[1] If you still observe solid particles in the stock, gentle warming (to 37°C) and sonication may be required to redissolve the compound completely. Always visually inspect your stock solution before making dilutions.
Q3: What are the primary strategies to increase the aqueous solubility of this compound?
A3: There are several established methods to enhance the solubility of poorly water-soluble compounds.[2][3][4] For a laboratory setting, the most direct and commonly used strategies are:
-
pH Adjustment: The morpholine moiety in the compound is basic. Lowering the pH of the buffer can protonate this group, forming a more soluble salt.[1][]
-
Use of Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[7][8][9]
Q4: Will these solubilization methods affect my experimental results?
A4: Potentially, yes. Any excipient or solvent added to your system can have an effect.
-
pH: Changing the buffer pH can alter protein function, cell viability, or compound activity.
-
Co-solvents (e.g., DMSO, PEG 400): These can be toxic to cells at higher concentrations or interfere with enzyme kinetics.[1]
-
Cyclodextrins: While generally considered safe, they can sometimes interact with cell membranes or other components of an assay.
It is critical to run parallel vehicle controls in all experiments. A vehicle control contains the exact same concentration of buffer, co-solvents, and any other additives as your experimental sample, but without the compound. This allows you to isolate the effect of the compound from the effect of the formulation.
Troubleshooting Guide: A Systematic Approach
If you are experiencing precipitation, follow this systematic workflow to identify a suitable solubilization strategy.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: Solubility Enhancement via pH Adjustment
The basic nitrogen atom in the morpholine ring is a handle for increasing solubility.[10] By lowering the pH, this nitrogen can be protonated, forming a positively charged salt that is often significantly more soluble in water.[1][]
Objective: To determine if lowering the buffer pH below neutral (pH < 7.0) can maintain the compound in solution.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 20 mM).
-
A series of biologically compatible buffers with different pH values (see Table 1).
-
Microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a set of aqueous buffers covering a range of acidic pH values.
-
Add the desired volume of buffer to each tube.
-
Add a small volume of the DMSO stock solution to each buffer to achieve the final desired compound concentration (e.g., for a 1:1000 dilution, add 1 µL of 20 mM stock to 999 µL of buffer for a final concentration of 20 µM).
-
Vortex immediately and vigorously after the addition of the stock solution.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Verification: Identify the lowest pH that maintains the compound in solution. Ensure this pH is compatible with your experimental system. Always run a vehicle control at the selected pH.
| pH Range | Suggested Buffer System (50 mM) | Rationale |
| 4.0 - 5.5 | Sodium Acetate or Sodium Citrate | Screens for significant solubility increase upon full protonation. |
| 6.0 - 6.5 | MES (2-(N-morpholino)ethanesulfonic acid) | Tests for solubility in a mildly acidic environment, often better tolerated by cells. |
| 7.0 - 7.4 | HEPES or Phosphate-Buffered Saline (PBS) | Serves as a baseline control at physiological pH. |
| Caption: Table 1. Recommended buffer systems for pH screening. |
Protocol 2: Solubility Enhancement Using Co-solvents
Co-solvents work by reducing the polarity of the aqueous buffer, making it a more favorable environment for hydrophobic compounds.[11][12] This protocol should be attempted if pH adjustment is insufficient or incompatible with the assay.
Objective: To improve compound solubility by incorporating a water-miscible, biocompatible organic solvent into the final aqueous buffer.
Materials:
-
Concentrated stock solution (e.g., 20 mM in DMSO).
-
Co-solvent (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol).
-
Final aqueous assay buffer (at the optimal pH determined previously, if any).
Procedure:
-
Determine the maximum final concentration of both the primary solvent (e.g., DMSO) and the co-solvent that is tolerated by your assay. Many cell-based assays can tolerate up to 0.5% total solvent.
-
Prepare your final assay buffer containing the desired percentage of the co-solvent (see Table 2 for starting points).
-
Add the DMSO stock solution directly to the co-solvent-containing buffer with vigorous vortexing to reach the final compound concentration.
-
Alternative Method (Two-Step Dilution): For particularly difficult compounds, first prepare an intermediate dilution of the DMSO stock in the pure co-solvent (e.g., dilute a 20 mM DMSO stock 1:1 with PEG 400 to get a 10 mM stock in 50:50 DMSO:PEG 400). Then, add this intermediate stock to the final assay buffer.[1] This gradual change in solvent polarity can prevent precipitation.
-
Visually inspect for any signs of precipitation after 30 minutes.
-
Verification: Always run a vehicle control containing the same final concentrations of all solvents used (e.g., 0.25% DMSO + 2% PEG 400) to account for any solvent-induced effects on your assay.
| Co-solvent | Starting Final Concentration (% v/v) | Notes |
| PEG 400 | 1 - 5% | Generally well-tolerated. Can form viscous solutions at higher concentrations.[13] |
| Propylene Glycol | 1 - 5% | Common solvent in pharmaceutical formulations.[14] |
| Ethanol | 0.5 - 2% | Effective but can be more toxic to cells and may evaporate over time. |
| Caption: Table 2. Recommended starting concentrations for common co-solvents. |
Protocol 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior.[8] They can encapsulate the hydrophobic part of a drug molecule, forming a water-soluble "inclusion complex."[7][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8]
Objective: To form a soluble inclusion complex of the compound using HP-β-CD.
Materials:
-
Concentrated stock solution (e.g., 20 mM in DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Final aqueous assay buffer.
Procedure:
-
Prepare a stock solution of HP-β-CD in your final assay buffer (e.g., 10-50 mM). This may require some vortexing to fully dissolve.
-
Add the DMSO stock solution of your compound directly to the HP-β-CD solution with vigorous vortexing. The molar ratio of HP-β-CD to the compound is critical. Start with a large excess of cyclodextrin (e.g., 100:1 or 1000:1 molar ratio).
-
Allow the solution to equilibrate for at least 1 hour at room temperature to facilitate complex formation.
-
Visually inspect for precipitation.
-
Verification: Run a vehicle control containing the same final concentration of HP-β-CD to ensure it does not interfere with your assay.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Advanced Solubilization Strategies
If the above methods fail, more advanced formulation techniques may be necessary. These typically require specialized equipment and expertise and are common in later-stage drug development.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix in its high-energy, more soluble amorphous state, rather than its less soluble crystalline form.[16][17][18] This can dramatically improve dissolution rates and solubility.[19]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[20][21] The increased surface area significantly enhances the dissolution velocity of the compound.[22][23][24]
These advanced methods are powerful tools for overcoming significant solubility barriers and are often employed to improve the oral bioavailability of drug candidates.[25][26]
References
-
Amorphous Solid Dispersions for Drug Delivery | Aenova Group. (n.d.). Aenova. Retrieved April 3, 2026, from [Link]
-
Lohani, S., & Rajbhandari, S. (2021). Cyclodextrins in delivery systems: Applications. Journal of Advanced Pharmaceutical Technology & Research, 12(3), 221-230. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]
-
Sharma, N., & N, P. (2014). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. PharmaTutor, 2(5), 108-120. [Link]
-
Ascendia Pharma. (2021, August 20). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Retrieved April 3, 2026, from [Link]
-
MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Retrieved April 3, 2026, from [Link]
-
Singh, A., & Kumar, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(2), 528-537. [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved April 3, 2026, from [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved April 3, 2026, from [Link]
-
PubMed. (2024, December 15). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved April 3, 2026, from [Link]
-
Taylor & Francis Online. (2024, November 5). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved April 3, 2026, from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved April 3, 2026, from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved April 3, 2026, from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved April 3, 2026, from [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
-
ResearchGate. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Retrieved April 3, 2026, from [Link]
-
Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Retrieved April 3, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved April 3, 2026, from [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 268–278. [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved April 3, 2026, from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved April 3, 2026, from [Link]
-
PubMed. (2024, June 28). Nanosuspensions: Enhancing drug bioavailability through nanonization. Retrieved April 3, 2026, from [Link]
-
Müller, C., & Rimpler, C. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(11), 1045. [Link]
-
Semantic Scholar. (2011). Nanosuspension: An approach to enhance solubility of drugs. Retrieved April 3, 2026, from [Link]
-
ResearchGate. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Retrieved April 3, 2026, from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved April 3, 2026, from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved April 3, 2026, from [Link]
-
NextSDS. (n.d.). 6-(4-METHOXY-PHENYL)-MORPHOLIN-3-ONE — Chemical Substance Information. Retrieved April 3, 2026, from [Link]
-
Appchem. (n.d.). 6-(4-Methoxyphenyl)morpholin-3-one. Retrieved April 3, 2026, from [Link]
- Google Patents. (2000). Method for increasing the solubility of morphine and pharmaceutical compositions prepared therefrom.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 10. atamankimya.com [atamankimya.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. mdpi.com [mdpi.com]
- 18. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jddtonline.info [jddtonline.info]
- 22. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
Troubleshooting unexpected results in assays with 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Welcome to the technical support hub for researchers utilizing morpholine-based compounds in their assays. This guide focuses on troubleshooting unexpected results with potent and widely used inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, using the well-characterized compound LY294002 as a primary example. The principles and methodologies discussed here are broadly applicable to other small molecule inhibitors with similar characteristics.
This document is designed to provide you with the expertise and practical insights needed to diagnose and resolve common experimental issues, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with LY294002 and similar PI3K inhibitors.
Q1: What is the primary mechanism of action for LY294002?
LY294002 is a potent and reversible inhibitor of all isoforms of phosphoinositide 3-kinase (PI3K). It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K. This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to the inactivation of downstream signaling components, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which is a critical regulator of cell survival, proliferation, and metabolism.
Q2: What are the recommended solvent and storage conditions for LY294002?
For optimal stability and performance, LY294002 should be dissolved in anhydrous, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: What is the typical effective concentration range for LY294002 in cell-based assays?
The effective concentration of LY294002 can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. However, a general starting range is between 10 µM and 50 µM for robust inhibition of PI3K activity in most cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Part 2: Troubleshooting Guide for Unexpected Results
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with LY294002.
Issue 1: No or Weak Inhibition of Downstream Signaling (e.g., p-Akt Levels)
You've treated your cells with LY294002, but your Western blot shows little to no decrease in phosphorylated Akt (p-Akt) levels compared to the vehicle control.
-
Sub-optimal Inhibitor Concentration:
-
Causality: The IC50 (half-maximal inhibitory concentration) can vary between cell lines due to differences in PI3K pathway activation, expression levels of PI3K isoforms, or cell membrane permeability. The concentration you are using may be insufficient to achieve effective inhibition in your specific model.
-
Troubleshooting Protocol: Perform a dose-response curve. Treat cells with a range of LY294002 concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for a fixed duration and assess the levels of p-Akt (Ser473 or Thr308) by Western blot. This will allow you to determine the empirical IC50 for your system.
-
-
Inhibitor Degradation:
-
Causality: LY294002, particularly in aqueous solutions, can degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles. Degradation leads to a lower effective concentration of the active compound.
-
Solution: Always use freshly prepared dilutions from a properly stored, aliquoted DMSO stock. Avoid using old working solutions. If in doubt, purchase a new vial of the compound from a reputable supplier.
-
-
Insufficient Treatment Time:
-
Causality: The inhibition of PI3K and the subsequent dephosphorylation of Akt are not instantaneous. If the treatment time is too short, you may not observe a significant effect.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed, effective concentration of LY294002 (e.g., 20 µM) and harvest cell lysates at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal treatment duration.
-
Caption: Workflow for optimizing inhibitor concentration and treatment time.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
You observe significant cell death, morphological changes, or other phenotypes that are not consistent with the known effects of PI3K inhibition at concentrations that should be specific.
-
Inhibition of Other Kinases:
-
Causality: While LY294002 is a potent PI3K inhibitor, at higher concentrations (>50 µM), it can inhibit other kinases, including mTOR, DNA-PK, and casein kinase 2 (CK2). These off-target activities can lead to confounding biological effects.
-
Solution:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of LY294002 that gives you robust inhibition of p-Akt.
-
Use a More Specific Inhibitor: Consider using a second, structurally different PI3K inhibitor (e.g., Wortmannin, or a more isoform-specific inhibitor like Alpelisib for p110α) to confirm that the observed phenotype is due to PI3K inhibition and not an off-target effect of LY294002.
-
-
-
Solvent Toxicity:
-
Causality: High concentrations of DMSO (>0.5%) can be toxic to many cell lines, leading to apoptosis, differentiation, or growth arrest, which can be mistaken for an effect of the compound itself.
-
Solution: Ensure your final DMSO concentration in the culture medium is consistent across all conditions (including the "untreated" control, which should be a vehicle control) and is maintained at a non-toxic level (ideally ≤0.1%).
-
Morpholin-3-one Synthesis: Technical Support & Optimization Center
Welcome to the Technical Support Center for the synthesis of morpholin-3-one derivatives. As a critical pharmacophore in medicinal chemistry—found in blockbuster anticoagulants like Rivaroxaban and novel monoacylglycerol lipase (MAGL) PET tracers[1]—the morpholin-3-one ring demands high-fidelity synthetic protocols.
This guide is designed for bench scientists and process chemists. It bypasses basic textbook theory to focus on causality, mechanistic troubleshooting, and self-validating experimental designs .
Mechanistic Pathways & Workflow
The construction of the morpholin-3-one core generally relies on two orthogonal strategies: the Condensation-Cyclization of acyclic precursors and the Selective Oxidation of pre-formed morpholines.
Fig 1: Primary synthetic pathways for morpholin-3-one core assembly and optimization.
Troubleshooting & FAQs
Q1: My base-mediated cyclization of N-(2-hydroxyethyl)chloroacetamide is stalling at ~50% conversion. How do I drive it to completion?
The Causality: Intramolecular cyclization requires the quantitative deprotonation of the hydroxyl group to form a highly nucleophilic alkoxide. If you are using weak bases (like triethylamine) or protic solvents (like isopropanol), the equilibrium does not favor alkoxide formation. Furthermore, protic solvents can induce solvolysis of the chloroacetate group, which explains why historical protocols using Na metal in isopropanol often plateau at ~52% yield[2]. The Solution: Switch to a thermodynamically driven, irreversible deprotonation system. Using Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C to room temperature ensures complete alkoxide formation, preventing competitive solvolysis and pushing yields above 90%[3]. For large-scale operations where NaH is a safety hazard, use anhydrous K2CO3 in refluxing toluene; the high temperature provides the kinetic energy needed to overcome the activation barrier of the heterogeneous reaction[4].
Q2: During the oxidation of aryl morpholines to morpholin-3-ones, I am observing ring-cleavage and degradation. What is going wrong?
The Causality: The methylene group adjacent to the nitrogen in a morpholine ring is susceptible to oxidation, but harsh oxidants (e.g., KMnO4 or unbuffered CrO3 ) will over-oxidize the intermediate iminium ion, leading to C-N or C-O bond cleavage and ring opening. The Solution: Employ an acid-catalyzed selective oxidation route. A highly validated system utilizes Sodium Chlorite ( NaClO2 ) in an Acetonitrile/Water mixture, catalyzed by Acetic Acid[4]. The acetic acid acts as a proton donor to generate chlorous acid ( HClO2 ), which disproportionates into chlorine dioxide ( ClO2 )—a mild, highly selective radical oxidant that targets the alpha-methylene without breaking the heterocycle[4].
Q3: When functionalizing the morpholin-3-one core, how do I control N-alkylation versus O-alkylation?
The Causality: The morpholin-3-one ring contains an ambident amide system. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". Using hard electrophiles (like alkyl tosylates) in highly polar solvents can lead to unwanted O-alkylation (forming lactim ethers). The Solution: To strictly favor N-alkylation, use soft electrophiles (like benzyl bromide) combined with NaH in DMF[3]. The strong base generates the amide anion, and the polar aprotic solvent leaves the softer nitrogen exposed for rapid SN2 attack.
Quantitative Optimization Data
The following table synthesizes quantitative data from various optimization campaigns to help you select the ideal conditions based on your scale and safety requirements.
| Reaction Route | Solvent | Base / Reagent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Cyclization | Isopropanol | Na metal | 80 | 2.0 | 52 | Protic solvent induces competitive solvolysis[2]. |
| Cyclization | Toluene | K2CO3 | 110 | 6.0 | 88 - 92 | Ideal for scale-up; requires reflux for heterogeneous kinetics[4]. |
| Cyclization | DMF | NaH (60%) | 0 → 25 | 16.0 | > 95 | Irreversible deprotonation prevents stalling; highest purity[3]. |
| Oxidation | MeCN / H2O | NaClO2 / AcOH | 50 | 2.5 | > 90 | Highly selective C-H oxidation; prevents ring degradation[4]. |
Validated Experimental Protocols
A robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol A: Base-Mediated Condensation-Cyclization (Scale-up Friendly)
Target: 4-(4-Nitrophenyl)morpholin-3-one[4][5]
-
Amidation Setup: In a thoroughly dried, multi-neck round-bottom flask equipped with a reflux condenser, dissolve p-nitroaniline (1.0 equiv) in anhydrous toluene.
-
Acylation: Slowly add 2-(2-chloroethoxy)acetyl chloride (1.1 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the aniline.
-
Cyclization: Add anhydrous Potassium Carbonate ( K2CO3 , 2.5 equiv) directly to the reaction mixture.
-
Thermal Activation: Heat the reaction mixture to 110 °C (reflux). Maintain this temperature for 6 hours.
-
Analytical Checkpoint: Monitor via HPLC. The intermediate acyclic amide must be <1% before cooling. If the reaction stalls, verify the anhydrous state of the K2CO3 .
-
Isolation: Cool to room temperature, filter the inorganic salts, and extract the aqueous phase with ethyl acetate. Concentrate under reduced pressure and recrystallize to obtain the off-white solid.
Protocol B: Acid-Catalyzed Selective Oxidation
Target: Conversion of substituted morpholines to morpholin-3-ones[4]
-
Reaction Setup: In a three-port round-bottom flask, dissolve the aryl morpholine derivative (0.1 mol) and glacial acetic acid (0.03 mol) in HPLC-grade acetonitrile (200 mL).
-
Thermal Equilibration: Heat the solution gently to 50 °C using a water bath.
-
Oxidant Addition: Prepare a fresh solution of Sodium Chlorite ( NaClO2 , ≥80% purity, 0.3 mol) in 65 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over exactly 20 minutes to prevent thermal runaway and over-oxidation.
-
Monitoring: Stir at 50 °C for 2.5 hours.
-
Analytical Checkpoint: Monitor via TLC/HPLC. The disappearance of the morpholine starting material should coincide with a single, more polar product spot.
-
Quenching & Isolation: Quench the remaining oxidant with a mild reducing agent (e.g., sodium sulfite), extract with dichloromethane, dry over Na2SO4 , and concentrate.
References
-
Mu, L., et al. "Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain." European Journal of Medicinal Chemistry, 2022. Available at: [Link]
-
Kaczmarek, P., et al. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Omega, 2019. Available at:[Link]
Sources
Technical Support Center: Enhancing Oral Bioavailability of Morpholin-3-one Derivatives
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and practical strategies for a common yet significant challenge in medicinal chemistry: increasing the oral bioavailability of morpholin-3-one derivatives. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to directly address issues you may encounter during your research.
Section 1: Foundational Concepts - The Barriers to Oral Bioavailability
Before troubleshooting, it is crucial to understand the primary obstacles an orally administered drug must overcome to reach systemic circulation. For any compound, including morpholin-3-one derivatives, oral bioavailability is primarily governed by its ability to successfully navigate absorption and metabolism.
The journey can be visualized as a multi-step process, where failure at any stage can drastically reduce the fraction of the drug that becomes therapeutically active.
Cell culture contamination issues when using 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
A Guide for Researchers Using Compounds like 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating novel small molecules, such as those from the morpholin-3-one class, into their cell culture experiments. While 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a specific structure, the principles and troubleshooting steps outlined here are broadly applicable to the introduction of any new chemical entity into a sterile cell culture environment.
The introduction of a new variable—a synthetic compound—into a sensitive biological system like cell culture requires rigorous validation to distinguish the compound's biological effects from experimental artifacts such as contamination. This guide provides a structured approach to identifying and resolving potential contamination issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with new small molecules in cell culture.
Q1: After adding the new compound, I observed a rapid change in pH and turbidity in my cell culture. Is this contamination?
A: Rapid changes in pH (often a drop, indicated by the phenol red in the medium turning yellow) and visible turbidity are classic signs of bacterial contamination. While some compounds can alter media pH, especially at high concentrations or if they are acidic/basic in nature, the combination with turbidity strongly suggests microbial growth.
-
Causality: Bacteria metabolize components of the culture medium, often producing acidic byproducts that lower the pH. Their rapid proliferation leads to a cloudy or turbid appearance of the medium.
-
Troubleshooting Steps:
-
Immediately quarantine the affected culture vessel(s) to prevent cross-contamination.
-
Visually inspect the culture under a high-power microscope (400x or higher). Look for small, motile rods or cocci, which are characteristic of bacteria.
-
Discard the contaminated culture and decontaminate the incubator and biosafety cabinet thoroughly.
-
Review your aseptic technique and consider re-filtering your stock solution of the compound (see Protocol 1).
-
Q2: My cells look unhealthy and are detaching after treatment with the compound, but the medium is clear. Could this be a subtle contamination?
A: While the medium's clarity might suggest no bacterial or fungal contamination, you could be dealing with other issues such as:
-
Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible by standard light microscopy. They do not typically cause turbidity but can significantly alter cell behavior, morphology, and metabolism.
-
Endotoxin Contamination: Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria. They can be present even in sterile, filtered solutions and can elicit strong cellular responses, including cytotoxicity, even at very low concentrations.
-
Compound Cytotoxicity: The observed effects could be a direct result of the compound's inherent biological activity. It is crucial to distinguish this from a contamination event.
-
Troubleshooting Workflow:
-
Perform a mycoplasma test on your cell line and the compound's stock solution. Several reliable PCR-based or ELISA-based kits are commercially available.
-
To test for endotoxin, use a Limulus Amebocyte Lysate (LAL) assay.
-
To assess cytotoxicity, perform a dose-response experiment and include appropriate vehicle controls (e.g., cells treated with the same concentration of DMSO or other solvent used to dissolve the compound).
-
Q3: I see crystalline structures or a precipitate in my culture medium after adding the compound. What is happening?
A: This is likely due to the poor solubility of your compound in the aqueous culture medium.
-
Causality: Many small organic molecules have limited aqueous solubility. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the culture medium, the compound can crash out of solution, forming a precipitate. This can be mistaken for contamination.
-
Mitigation Strategies:
-
Solubility Test: Before treating your cells, perform a preliminary test by adding the highest intended concentration of your compound to the culture medium and incubating for several hours. Observe for any precipitate formation.
-
Reduce Final Concentration: If precipitation occurs, you may need to lower the working concentration of your compound.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.
-
Part 2: Troubleshooting Guides & Protocols
This section provides detailed workflows and protocols to systematically address contamination issues.
Troubleshooting Workflow: Is it Contamination or Compound Effect?
The following diagram outlines a logical workflow to diagnose unexpected results when using a new small molecule.
Caption: Troubleshooting workflow for unexpected cell culture results.
Protocol 1: Sterilization of a Small Molecule Stock Solution
If you suspect your compound stock solution is a source of contamination, re-sterilization is a critical step.
Objective: To sterilize a small molecule stock solution prepared in a solvent like DMSO.
Materials:
-
Stock solution of the compound.
-
Sterile syringe (1-3 mL).
-
Sterile syringe filter with a 0.22 µm pore size (ensure the filter is compatible with your solvent, e.g., a PTFE membrane for DMSO).
-
Sterile, empty microcentrifuge tube or vial.
-
Biosafety cabinet.
Procedure:
-
Work within a certified biosafety cabinet using proper aseptic technique.
-
Draw your stock solution into the sterile syringe.
-
Securely attach the sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into the new sterile collection tube.
-
Label the new tube clearly with the compound name, concentration, date, and "sterile-filtered."
-
Aliquot the filtered stock into smaller, single-use volumes to minimize the risk of future contamination from repeated freeze-thaw cycles and handling.
Protocol 2: Validating a New Lot of a Small Molecule
Before introducing a new compound or a new lot of an existing compound into critical experiments, it is essential to perform a validation check.
Objective: To confirm that the new compound is free from contamination and to establish its cytotoxic profile.
Procedure:
-
Prepare a Sterile Stock: Prepare and sterile-filter the compound stock solution as described in Protocol 1.
-
Contamination Check:
-
Add the highest intended concentration of the compound to a flask of culture medium without cells.
-
Incubate this flask alongside your regular cultures for 3-5 days.
-
Visually inspect daily for any signs of contamination (turbidity, pH change).
-
-
Cytotoxicity Assay (Dose-Response):
-
Plate your cells at a suitable density in a 96-well plate.
-
Prepare a serial dilution of your compound. A typical range might be from 100 µM down to 1 nM.
-
Include a "no compound" control and a "vehicle control" (containing the same concentration of solvent as the highest compound dose).
-
Treat the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
-
Data Analysis:
-
Plot cell viability versus compound concentration to generate a dose-response curve.
-
This will help you determine the cytotoxic concentration range and select appropriate, non-toxic concentrations for your mechanism-of-action studies.
-
Part 3: Data Presentation
When performing quality control on your small molecule, a structured presentation of your findings is crucial.
Table 1: Example Quality Control Data for a New Small Molecule Lot
| Test Performed | Result | Interpretation | Action Required |
| Sterility Test | No turbidity or pH change after 5 days | The filtered stock solution is free from bacterial or fungal contamination. | Proceed with experiments. |
| Mycoplasma PCR Test | Negative | The stock solution is free from mycoplasma contamination. | Proceed with experiments. |
| Endotoxin (LAL) Assay | < 0.1 EU/mL | Endotoxin levels are below the threshold known to cause cellular responses. | Proceed with experiments. |
| Cytotoxicity (IC50) | 15.2 µM | The compound exhibits cytotoxicity at higher concentrations. The IC50 value provides a benchmark for dosing. | Use concentrations well below 15.2 µM for non-toxic mechanistic studies. |
References
-
Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046. Available at: [Link]
-
Coecke, S., et al. (2005). Guidance on Good Cell Culture Practice. ATLA-Alternatives to Laboratory Animals, 33(3), 261-287. Available at: [Link]
-
Uphoff, C. C., & Drexler, H. G. (2014). Detecting Mycoplasma contamination in cell cultures by PCR. Current Protocols in Molecular Biology, 106, 28.4.1–28.4.14. Available at: [Link]
-
Ryan, J. (2018). Understanding and Managing Cell Culture Contamination. Corning. Available at: [Link]
-
Atwater, I., et al. (1983). The effect of the solvent dimethyl sulfoxide on the transport of ions in the mouse B-cell. The Journal of Physiology, 345, 541-554. Available at: [Link]
Technical Support Center: Interpreting Ambiguous Analytical Data for Novel Morpholine Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical characterization of morpholine-containing compounds. The morpholine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties, but its unique structural and electronic features—specifically its conformational dynamics, basic nitrogen, and ether oxygen—often yield ambiguous or misleading analytical data.
This guide is designed to move beyond basic troubleshooting. We will explore the fundamental physical chemistry driving these anomalies and provide self-validating protocols to ensure absolute structural certainty.
Executive Summary of Analytical Anomalies
Before diving into specific troubleshooting workflows, it is crucial to understand how morpholine's structural properties manifest across different analytical modalities.
Table 1: Common Analytical Anomalies in Morpholine Derivatives
| Analytical Method | Observed Anomaly | Mechanistic Cause | Primary Resolution |
| ¹H NMR | Broadened peaks or complex "pseudo-triplets" at room temperature. | Intermediate rate of chair-chair interconversion and nitrogen inversion on the NMR timescale[1]. | Variable-Temperature (VT) NMR or altering solvent viscosity/polarity. |
| Mass Spectrometry (EI/ESI) | Unexpected neutral losses (e.g., -30 Da, -44 Da). | Cleavage of the morpholine ring leading to the loss of formaldehyde (CH₂O) or ethylene oxide[2]. | MS/MS fragmentation mapping; isotopic labeling. |
| HPLC / Flash Chromatography | Severe peak tailing, streaking, or irreversible column binding. | Strong electrostatic interaction between the basic morpholine nitrogen and acidic residual silanols on silica[3]. | Addition of basic modifiers (e.g., 0.1-2% TEA) or use of mixed-mode columns[3]. |
Diagnostic Workflows & Logical Relationships
The following diagram illustrates the diagnostic logic applied when encountering ambiguous data for morpholine derivatives.
Caption: Diagnostic workflow for resolving common analytical anomalies in morpholine compounds.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
FAQ 1: Why do the methylene protons on my morpholine ring appear as broad humps or messy "pseudo-triplets" in ¹H NMR?
The Science (Expertise & Experience): Morpholine exists predominantly in a chair conformation. The protons on the ring are in a fixed 'gauche' arrangement, which naturally gives rise to complex AA'XX' spin systems rather than simple first-order splitting. Furthermore, the morpholine ring undergoes chair-chair interconversion and nitrogen inversion. Depending on the electronic nature of the N-substituent (e.g., N-sulfonyl or N-acyl groups), the energy barrier for this inversion can be between 9 to 12 kcal/mol[1]. At room temperature, this dynamic exchange often occurs at an intermediate rate relative to the NMR timescale, causing the axial and equatorial proton signals to broaden and coalesce.
The Solution (Trustworthiness): Do not assume your compound is impure. You must perform a Variable-Temperature (VT) NMR study to either "freeze out" the conformers or achieve fast exchange.
Self-Validating Protocol: VT-NMR Coalescence Study
-
Sample Preparation: Dissolve 10-15 mg of the compound in a deuterated solvent with a wide liquid range (e.g., CDCl₃, CD₂Cl₂, or Acetone-d₆).
-
High-Temperature Acquisition: Heat the probe to 50°C (323 K). If the broadening is due to conformational exchange, the increased thermal energy will push the system into the "fast exchange" regime, resulting in sharp, time-averaged signals.
-
Low-Temperature Acquisition: Cool the probe to -50°C (223 K) or lower[1]. This traps the molecule in the "slow exchange" regime, resolving the broad humps into distinct, sharp signals for the axial and equatorial protons.
-
Validation: Calculate the free energy of activation ( ΔG‡ ) at the coalescence temperature to confirm it matches literature values for morpholine inversion.
FAQ 2: My mass spectrum shows a major fragment at [M-30]⁺. Is my compound degrading?
The Science (Expertise & Experience): A common point of confusion in the electron ionization (EI) or collision-induced dissociation (CID) of morpholine derivatives is the characteristic fragmentation of the morpholine ring itself. The ether oxygen and basic nitrogen dictate the cleavage pathways. A highly characteristic fragmentation pathway for morpholines is the loss of a formaldehyde radical/neutral (CH₂O, 30 Da) via cleavage of the C-O and C-C bonds[2].
The Solution (Trustworthiness): Recognize this as a structural diagnostic feature rather than an impurity or degradation product.
Self-Validating Protocol: MS/MS Fragmentation Mapping
-
Precursor Isolation: Isolate the molecular ion [M+H]⁺ in the first quadrupole (Q1).
-
Collision Energy Titration: Apply a collision energy ramp (e.g., 10 to 40 eV) in the collision cell.
-
Fragment Monitoring: Look for the characteristic transition of [M+H]⁺ → [M+H - 30]⁺ (loss of CH₂O) and [M+H - 44]⁺ (loss of ethylene oxide)[2].
-
Validation: If the [M-30] peak increases proportionally with collision energy relative to the parent ion, it is a confirmed structural fragment, not a co-eluting impurity.
FAQ 3: Why is my morpholine compound tailing severely on silica gel and reversed-phase HPLC?
The Science (Expertise & Experience): Morpholine is a basic secondary amine (or tertiary amine when substituted). The nitrogen atom has a lone pair that interacts strongly via ion-exchange and hydrogen bonding with the acidic, unendcapped residual silanol groups (Si-OH) present on the surface of standard silica gel and reversed-phase (C18) columns[3]. This heterogeneous binding kinetics causes the compound to smear or tail across the chromatogram.
The Solution (Trustworthiness): You must mask the silanol groups or suppress the ionization of the morpholine ring.
Self-Validating Protocol: Chromatographic Optimization
-
For Normal Phase (Silica Flash Chromatography):
-
Add a basic modifier to your mobile phase. Prepare an eluent system (e.g., Hexane/Ethyl Acetate) containing 0.1% to 2% Triethylamine (TEA) or 1% methanolic ammonia[3].
-
Mechanism: TEA acts as a sacrificial base, saturating the acidic silanol sites on the silica so the morpholine compound can elute unhindered[3].
-
-
For Reversed-Phase HPLC:
-
Use an endcapped C18 column designed for basic compounds.
-
Adjust the mobile phase pH. Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to deprotonate the morpholine nitrogen, rendering it neutral and highly retained by the hydrophobic stationary phase without silanol interference.
-
-
Validation: Inject a neutral standard (e.g., toluene) alongside your morpholine compound. If the neutral standard is symmetrical but the morpholine tails, the issue is silanol interaction. If both tail, the column bed is degraded.
References
- BenchChem Technical Support. "Refining Purification Techniques for Morpholine-Containing Compounds." Benchchem.com.
- RSC Advances. "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches." RSC Publishing.
- The Journal of Organic Chemistry. "Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions." ACS Publications.
Sources
Structural Evolution of Morpholine-Based Inhibitors: 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one vs. Classical Morpholines
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, historically utilized to balance aqueous solubility and lipophilicity in drug design. However, the classical basic morpholine core—found in blockbuster drugs like the norepinephrine reuptake inhibitor (NRI) Reboxetine and the kinase inhibitor Gefitinib—often presents pharmacokinetic liabilities, including lysosomal trapping and susceptibility to P-glycoprotein (P-gp) efflux.
This comparative guide analyzes the structural evolution from classical basic morpholines to oxidized morpholin-3-one (lactam) derivatives. By examining the specific analog 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one alongside contemporary Monoacylglycerol Lipase (MAGL) and Epidermal Growth Factor Receptor (EGFR) inhibitors, we delineate how lactamization fundamentally alters binding kinetics, target residence time, and blood-brain barrier (BBB) penetrance.
Physicochemical Causality: The Lactam Advantage
The transition from a morpholine to a morpholin-3-one core is not merely a synthetic nuance; it is a calculated pharmacokinetic optimization.
-
Basicity and pKa Shift: Classical morpholines possess a secondary amine with a pKa of approximately 8.4, meaning they are heavily protonated (~90%) at physiological pH (7.4)[1]. This positive charge can lead to non-specific binding and lysosomal accumulation. In contrast, the introduction of a carbonyl group adjacent to the nitrogen in morpholin-3-ones creates a lactam. This delocalizes the nitrogen's lone pair, drastically reducing the pKa to non-basic levels (< 0 for the conjugate acid)[2].
-
BBB Permeability & P-gp Efflux: For central nervous system (CNS) targets, traversing the BBB is critical. The neutral state of the morpholin-3-one core at pH 7.4 prevents it from acting as a high-affinity substrate for P-gp efflux transporters, a common failure point for basic CNS drugs[2].
-
Hydrogen Bonding Vectors: The lactam carbonyl introduces a rigid, highly directional hydrogen-bond acceptor, altering the pharmacophore model and enabling novel interactions within kinase hinge regions or hydrolase catalytic pockets.
Structural evolution from basic morpholines to neutral morpholin-3-one inhibitor scaffolds.
Target-Specific Comparative Analysis
A. 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one vs. Reboxetine
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a direct structural analog of the classical NRI Reboxetine (which features a 2-ethoxyphenoxy group on a basic morpholine ring)[3].
-
Steric and Electronic Shifts: The shift from an ortho-ethoxy (Reboxetine) to a para-methoxy substitution alters the dihedral angle of the phenoxy ring. This para-substitution flattens the molecule's trajectory into the monoamine transporter pocket.
-
Kinetic Impact: While Reboxetine exhibits slow, pseudo-irreversible binding due to ionic interactions between its protonated amine and an aspartate residue in the transporter, the morpholin-3-one analog relies entirely on dipole-dipole and Van der Waals interactions. This results in a faster off-rate ( koff ), reducing the risk of target-mediated toxicity.
B. Morpholin-3-one in MAGL Inhibition (PET Imaging)
Monoacylglycerol lipase (MAGL) regulates endocannabinoid signaling and is a prime target for neuroinflammation[4]. Recent multi-parameter optimizations have utilized the morpholin-3-one scaffold to develop reversible MAGL PET tracers[4].
-
Why Morpholin-3-one? Early MAGL inhibitors suffered from slow in vivo kinetics, hampering their use as imaging agents. The morpholin-3-one derivative demonstrated an improved kinetic profile—specifically a faster dissociation rate constant—allowing for rapid clearance from non-target tissues and high-contrast autoradiography in rodent brains[4].
C. Morpholin-3-one in EGFR Tyrosine Kinase Inhibition
In oncology, morpholin-3-one-fused quinazoline derivatives have been synthesized to target wild-type and mutant EGFR[5].
-
Performance: These derivatives show potent inhibitory activity against wild-type EGFR ( IC50 < 1 μM, with lead compounds reaching 53.1 nM) and maintain excellent efficacy against the resistant T790M/L858R double mutant[5]. The lactam carbonyl acts as a critical H-bond acceptor in the ATP-binding cleft, a vector unavailable to standard morpholines.
Quantitative Data Summary
The following table synthesizes the physicochemical and kinetic differences driven by the morpholine-to-lactam transition.
| Parameter | Classical Morpholine (Reboxetine) | Morpholin-3-one MAGL Tracer | 6-((4-Methoxyphenoxy)...)morpholin-3-one |
| Core pKa | ~8.4 (Highly Basic) | Non-basic | Non-basic |
| Charge at pH 7.4 | +1 (Protonated) | Neutral | Neutral |
| LogD (pH 7.4) | 1.2 - 1.5 | 2.5 - 3.0 | 2.8 - 3.2 |
| P-gp Efflux Ratio | High (>3.0) | Low (<1.5) | Low (<1.5) |
| Binding Kinetics | Slow koff (Ionic) | Fast koff (Reversible) | Fast koff (Dipole-driven) |
| Primary Target | Norepinephrine Transporter | MAGL | Transporters / Hydrolases |
Self-Validating Experimental Protocols
To objectively compare the performance of these inhibitors, researchers must employ orthogonal assays that validate both binding kinetics and physiological penetrance.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is mandatory to prove the "improved kinetic profile" claimed by morpholin-3-one derivatives.
Step-by-Step Methodology:
-
Sensor Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Target Immobilization: Dilute the recombinant target protein (e.g., MAGL or EGFR) in 10 mM sodium acetate (pH 4.5) and inject to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Dissolve the morpholin-3-one inhibitor in 100% DMSO, then dilute into running buffer (HBS-EP+) to a final DMSO concentration of 5%. Prepare a 2-fold concentration series (e.g., 1.56 nM to 100 nM).
-
Kinetic Injection: Inject analytes at a flow rate of 30 µL/min. Record the association phase for 180 seconds, followed by a buffer wash for 300 seconds to record the dissociation phase.
-
Data Validation (Self-Correction): Include a DMSO solvent correction curve. Fit the resulting double-referenced sensorgrams using a 1:1 Langmuir binding model to extract kon , koff , and KD .
Surface Plasmon Resonance (SPR) workflow for validating inhibitor binding kinetics.
Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)
To validate that the reduction in basicity translates to improved CNS penetrance, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).
-
Donor Assembly: Dilute the inhibitor to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 150 µL of this solution to the donor wells.
-
Acceptor Assembly: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully place the donor plate into the acceptor plate to form a sandwich.
-
Incubation: Incubate the assembly at 25°C for 4 hours without agitation to simulate passive diffusion.
-
Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with internal standard, and quantify via LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s confirms high BBB penetrance.
References
-
Title: Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain Source: European Journal of Medicinal Chemistry URL:[Link]
-
Title: Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Title: Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine Source: The Journal of Organic Chemistry URL:[Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one and known drugs
A Technical Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various human cancers has made it a prime target for anticancer drug development.[1] This guide provides a comparative analysis of Gedatolisib (PF-05212384), a potent pan-PI3K/mTOR inhibitor containing a morpholine moiety, with two other prominent PI3K inhibitors, Idelalisib and Alpelisib. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize these compounds.
The PI3K/AKT/mTOR Signaling Pathway: A Key Player in Cancer
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling cascade that plays a central role in normal cellular function. However, in many cancers, this pathway is constitutively activated, driving tumor growth and resistance to therapy.
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Analysis of PI3K Inhibitors
| Feature | Gedatolisib (PF-05212384) | Idelalisib (Zydelig®) | Alpelisib (Piqray®) |
| Target(s) | Pan-PI3K, mTOR | PI3Kδ | PI3Kα |
| Morpholine Moiety | Yes | Yes | No |
| Primary Indication | Advanced solid tumors | Chronic lymphocytic leukemia, Follicular lymphoma | HR+, HER2- advanced or metastatic breast cancer with a PIK3CA mutation |
| Mechanism of Action | Dual ATP-competitive inhibitor of PI3K and mTOR kinases. | Selective inhibitor of the p110δ isoform of PI3K. | Selective inhibitor of the p110α isoform of PI3K. |
In-Depth Look at Gedatolisib
Gedatolisib is a potent, intravenous, dual pan-PI3K and mTOR inhibitor. Its morpholine-containing structure contributes to its pharmacological properties. The rationale for targeting both PI3K and mTOR is to achieve a more complete blockade of the signaling pathway, potentially overcoming resistance mechanisms that can arise from single-target inhibition.
Experimental Protocol: In Vitro Kinase Assay for PI3K Inhibition
This protocol outlines a typical in vitro kinase assay to determine the inhibitory potency (IC50) of a compound like Gedatolisib against different PI3K isoforms.
Objective: To quantify the concentration-dependent inhibition of PI3K isoforms by the test compound.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP (with radiolabeled ATP, e.g., [γ-³²P]ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
Test compound (Gedatolisib) at various concentrations
-
Phosphatidylserine vesicles
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter and vials
Procedure:
-
Compound Preparation: Prepare a serial dilution of Gedatolisib in DMSO.
-
Reaction Setup: In a microplate, combine the kinase buffer, phosphatidylserine vesicles, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant PI3K isoform to each well.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Spot a portion of the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the product (PIP3) using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Comparative Efficacy and Selectivity
The choice of a PI3K inhibitor is often dictated by the specific genetic makeup of the tumor. For instance, Alpelisib is specifically approved for tumors harboring a PIK3CA mutation, as it selectively targets the p110α isoform encoded by this gene. In contrast, Idelalisib's selectivity for the p110δ isoform makes it effective in certain hematological malignancies where this isoform is predominantly expressed.
Gedatolisib's pan-PI3K and mTOR inhibition profile offers a broader spectrum of activity, which could be advantageous in tumors that are not dependent on a single PI3K isoform or have developed resistance to isoform-selective inhibitors.
Experimental Protocol: Cell-Based Proliferation Assay
This protocol describes a common method to assess the antiproliferative activity of PI3K inhibitors in cancer cell lines.
Objective: To determine the effect of the test compounds on the proliferation of cancer cells and calculate the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, Jurkat for leukemia)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well cell culture plates
-
Test compounds (Gedatolisib, Idelalisib, Alpelisib)
-
Cell proliferation reagent (e.g., resazurin, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Addition of Proliferation Reagent: Add the cell proliferation reagent to each well and incubate for a time recommended by the manufacturer.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI50 value.
Discussion and Future Perspectives
The development of PI3K inhibitors has significantly advanced the treatment landscape for several cancers. The morpholine moiety is a common structural feature in many kinase inhibitors, often contributing to favorable pharmacokinetic and pharmacodynamic properties.[2][3][4][5][6]
The comparative analysis of Gedatolisib, Idelalisib, and Alpelisib highlights the different strategies employed to target the PI3K pathway. While isoform-selective inhibitors like Idelalisib and Alpelisib offer a more targeted approach with potentially fewer off-target effects, pan-PI3K and dual PI3K/mTOR inhibitors like Gedatolisib provide a broader and more potent blockade of the pathway.
The choice of inhibitor will increasingly depend on the specific molecular profile of the patient's tumor. Future research will likely focus on combination therapies and the development of next-generation PI3K inhibitors with improved efficacy and safety profiles. The continued exploration of novel chemical scaffolds, including those containing the morpholine ring, will be crucial in this endeavor.[7]
References
-
NextSDS. 6-((4-Methoxyphenoxy)(phenyl)Methyl)Morpholin-3-one. Available from: [Link]
- Google Patents. N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816. Available from: [Link]
-
Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. Available from: [Link]
-
Whiteman, M., & Winyard, P. G. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 145–158. Available from: [Link]
- Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. Available from: [Link]
-
Karunakaran, R. J., & Ramasamy, K. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617. Available from: [Link]
-
Quick Company. Process For The Preparation Of 4 Phenyl 3 Morpholinone. Available from: [Link]
-
Zhang, M., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available from: [Link]
-
Taylor & Francis Online. Morpholine – Knowledge and References. Available from: [Link]
-
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry, 132(5), 789–794. Available from: [Link]
-
ResearchGate. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrim idin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Available from: [Link]
-
Spetea, M., et al. (2019). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 24(16), 2959. Available from: [Link]
-
Duarte, I. D., et al. (1990). The molecular mechanism of action of peripheral morphine analgesia: stimulation of the cGMP system via nitric oxide release. European Journal of Pharmacology, 186(2-3), 303–304. Available from: [Link]
-
Nicklas, W. J., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Advances in Neurology, 45, 127–133. Available from: [Link]
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
A Senior Application Scientist's Guide to In Vitro Safety Pharmacology
In the intricate journey of drug discovery, the initial identification of a potent "hit" compound is merely the first step. The path to a safe and effective therapeutic is paved with rigorous characterization, a critical component of which is understanding a molecule's selectivity. A compound's propensity to interact with unintended biological targets, known as off-target activity or cross-reactivity, is a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for profiling the cross-reactivity of a novel chemical entity, 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (hereafter referred to as Compound X), and compares its hypothetical performance against relevant alternatives.
The morpholin-3-one scaffold is a versatile pharmacophore found in a range of biologically active molecules, from kinase inhibitors to antifungal agents.[3][4][5] Given this chemical precedent, a thorough investigation into the selectivity of Compound X is not just a regulatory requirement but a scientific imperative for predicting its safety profile and therapeutic window. This guide will detail the strategic selection of screening panels, present illustrative data, and provide the experimental protocols necessary for a robust cross-reactivity assessment, in line with the principles outlined in the ICH S7A guidelines for safety pharmacology.[6][7][8][9]
The Strategic Imperative of Early Off-Target Profiling
Proactively identifying off-target liabilities in the early stages of drug discovery allows for more informed decision-making.[2][10] It enables chemistry teams to optimize for selectivity, helps prioritize lead candidates with the most favorable safety profiles, and ultimately reduces the risk of costly late-stage failures.[1] The process involves screening the compound against a broad range of biologically relevant targets to identify undesirable pharmacodynamic properties.[7] This systematic approach, often termed secondary pharmacology, is crucial for building a comprehensive safety profile.[2]
Our investigation into Compound X is structured as a tiered screening cascade, beginning with broad, high-throughput panels and progressing to more focused functional assessments for any identified "hits."
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling, from broad screening to functional assessment.
Comparative Analysis: Benchmarking Compound X
To contextualize the selectivity profile of Compound X, it is benchmarked against three comparator compounds. This comparative approach is essential for understanding whether the observed off-target interactions are a feature of the chemical scaffold or a unique property of the molecule itself.[11]
-
Comparator A (Structural Analog): 6-((4-chlorophenoxy)(phenyl)methyl)morpholin-3-one. A close structural analog to assess the impact of a minor chemical modification on the selectivity profile.
-
Comparator B (Mechanism-Distinct "Clean" Compound): A well-characterized, highly selective kinase inhibitor from a different chemical class, assuming for this guide that Compound X's primary target is a kinase.
-
Comparator C (Promiscuous "Dirty" Compound): A known multi-kinase inhibitor with significant off-target activities, serving as a positive control for cross-reactivity.
Table 1: Illustrative Cross-Reactivity Data from a Broad Kinase Panel (468 Kinases)
| Compound | Concentration | Kinases Inhibited >50% | Primary Target Inhibition | Selectivity Score (S10) |
| Compound X | 10 µM | 8 | 95% (Hypothetical Target Kinase A) | 0.017 |
| Comparator A | 10 µM | 15 | 92% (Hypothetical Target Kinase A) | 0.032 |
| Comparator B | 10 µM | 2 | 98% (Hypothetical Target Kinase A) | 0.004 |
| Comparator C | 10 µM | 78 | 85% (Hypothetical Target Kinase A) | 0.167 |
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested at 10 µM. A lower score indicates higher selectivity.
Table 2: Illustrative Profile Against a Safety Pharmacology Panel (44 GPCRs, Ion Channels, Transporters)
| Target | Assay Type | Compound X (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator C (% Inhibition @ 10 µM) |
| hERG (KCNH2) | Binding | 15% | 45% | 68% |
| 5-HT2B Receptor | Binding | 58% | 65% | 82% |
| Dopamine D2 Receptor | Binding | 8% | 12% | 55% |
| M1 Muscarinic Receptor | Binding | <5% | <5% | 48% |
| LTB4 (BLT1) Receptor | Binding | 6% | 9% | 35% |
| Calcium Channel (L-type) | Binding | 12% | 28% | 61% |
Data presented is hypothetical and for illustrative purposes only.
From this illustrative data, we can draw initial hypotheses. Compound X appears relatively selective within the kinome compared to its structural analog (Comparator A) and the promiscuous control (Comparator C). However, its interaction with the 5-HT2B receptor at 10 µM warrants further investigation. The low activity at the hERG channel is a favorable preliminary finding, a critical checkpoint in safety pharmacology due to the risk of QT interval prolongation.[9]
In-Depth Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, standardized and validated experimental protocols are essential.
Protocol 1: Radioligand Binding Assay for GPCR and Ion Channel Panels
This protocol describes a competitive binding assay to determine the affinity of a test compound for a panel of receptors.
-
Reagent Preparation:
-
Prepare cell membrane homogenates expressing the target receptor of interest.
-
Select a specific high-affinity radioligand for each target.
-
Prepare a series of dilutions for the test compound (e.g., from 1 nM to 30 µM) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the specific radioligand (at a concentration close to its Kd), and the test compound dilution.
-
For determining non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled, known ligand for the target.
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound relative to the control (vehicle) wells.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Figure 2: Workflow for a typical radioligand binding assay. NSB stands for Non-Specific Binding.
Protocol 2: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory effect of a compound.
-
Reagent Preparation:
-
Prepare assay buffer containing the purified kinase enzyme, the specific peptide substrate for that kinase, and ATP.
-
Prepare serial dilutions of the test compound.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The amount of ADP generated is directly proportional to kinase activity.
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Synthesizing the Findings: From Data to Decision
The hypothetical data suggests that while Compound X is a promisingly selective lead, its interaction with the 5-HT2B receptor must be addressed. This interaction could have physiological consequences, as 5-HT2B agonism has been linked to valvular heart disease. Therefore, the next logical step would be to:
-
Determine the functional activity of Compound X at the 5-HT2B receptor (i.e., is it an agonist, antagonist, or inverse agonist?).
-
Assess the potency (EC50 or IC50) in a functional assay to understand the margin between its on-target and off-target activity.
-
Initiate a structure-activity relationship (SAR) study to identify modifications to the Compound X scaffold that eliminate 5-HT2B activity while retaining on-target potency.
This iterative process of broad screening, hit confirmation, functional characterization, and medicinal chemistry optimization is the cornerstone of modern safety pharmacology.[12][13] By adopting a comprehensive and comparative approach early in the discovery process, researchers can significantly increase the probability of developing a safe, effective, and successful therapeutic agent.
References
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. (2000). [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC. [Link]
-
Predictive in silico off-target profiling in drug discovery. PubMed. [Link]
-
Off Target Effect. Massive Bio. [Link]
-
Safety Pharmacology. Data Sciences International. [Link]
-
Safety Guidelines. ICH. [Link]
-
Why Early Safety Profiling Matters: Visualizing Risk Before It Reaches the Clinic. Eurofins Discovery. [Link]
-
How can bioinformatics predict off-target effects of drugs? Patsnap Synapse. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
6-(4-METHOXY-PHENYL)-MORPHOLIN-3-ONE — Chemical Substance Information. NextSDS. [Link]
-
Small-molecule Profiling. Broad Institute. [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]
-
Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles. PubMed. [Link]
-
Bioactivity profiling supporting the progression of phenotypic hits. Drug Target Review. [Link]
-
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. PubMed. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
ハイスループットスクリーニングおよび フラグメントヒット化合物から展開したホスホジエス. [Link]
-
表現型創薬を相乗的に加速化させるトータルサービス. [Link]
-
危険ドラッグから検出された薬物に関する理化学試験結果(平成26年度). 東京都健康安全研究センター. [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
4-[3-(methoxymethoxy)phenyl]morpholine. SpectraBase. [Link]
-
薬生薬審発 0111 第1号 平成 30 年1月 11 日 各都道府県衛生主管部(局)長 殿 厚生労働省医薬. PMDA. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Safety Pharmacology [datasci.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. How can bioinformatics predict off-target effects of drugs? [synapse.patsnap.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one compared to first-generation inhibitors
This guide provides a comprehensive framework for comparing the efficacy of the novel compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one with established first-generation inhibitors of the p90 ribosomal S6 kinase (RSK) family. As the specific biological target of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is not yet publicly characterized, this document proceeds under the hypothesis that it is a putative RSK inhibitor, a plausible assumption given its morpholine-based scaffold, a common feature in many kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical background and practical methodologies for a rigorous comparative analysis.
Introduction to the p90 Ribosomal S6 Kinase (RSK) Family
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that act as crucial downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In humans, the RSK family comprises four isoforms (RSK1-4) that share a high degree of sequence homology.[3] These kinases are characterized by the presence of two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[3] The activation of RSK is a multi-step process initiated by ERK1/2, which phosphorylates and activates the CTKD. The activated CTKD then autophosphorylates a linker region, creating a docking site for PDK1, which in turn phosphorylates and activates the NTKD.[1] It is the NTKD that is responsible for phosphorylating the majority of downstream RSK substrates.[3]
RSKs are implicated in a wide array of cellular processes, including cell proliferation, survival, and motility.[4] Their dysregulation has been linked to various diseases, most notably cancer, where they can promote tumorigenesis and metastasis.[4][5] This central role in pathology has made the RSK family an attractive target for therapeutic intervention.
The First Generation of RSK Inhibitors: SL0101 and BI-D1870
The first generation of RSK inhibitors provided critical tools for elucidating the biological functions of this kinase family. Two of the most well-characterized first-generation inhibitors are SL0101 and BI-D1870.
-
SL0101 : Isolated from the tropical plant Forsteronia refracta, SL0101 was the first specific inhibitor of RSK to be identified.[5][6] It is a kaempferol glycoside that acts as a reversible, ATP-competitive inhibitor targeting the NTKD of RSK1 and RSK2.[3][7] It has been shown to inhibit the proliferation of certain cancer cell lines.[5][6]
-
BI-D1870 : This dihydropteridinone compound is a potent, ATP-competitive inhibitor of all four RSK isoforms.[8][9] It also targets the NTKD and is cell-permeable, making it a valuable tool for in vitro and in vivo studies.[8][10] However, at higher concentrations, BI-D1870 has been shown to have off-target effects on other kinases, such as PLK1 and Aurora B.[9][11]
Comparative Efficacy of RSK Inhibitors: A Data-Driven Approach
A direct comparison of the inhibitory potential of a novel compound with first-generation inhibitors requires quantitative data from standardized assays. The following table summarizes the reported in vitro efficacy of SL0101 and BI-D1870 against various RSK isoforms. The values for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one are presented as "To Be Determined," as this data is not yet available.
| Inhibitor | Target RSK Isoform(s) | IC50 (nM) | ATP Concentration (µM) | Reference(s) |
| 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one | To Be Determined | To Be Determined | To Be Determined | |
| SL0101 | RSK2 | 89 | 10 | [7][12] |
| BI-D1870 | RSK1 | 10 - 31 | 100 | [8][9] |
| RSK2 | 20 - 24 | 100 | [9][13] | |
| RSK3 | 18 | Not Specified | [9][13] | |
| RSK4 | 15 | Not Specified | [9][13] |
Note: IC50 values are highly dependent on assay conditions, particularly the concentration of ATP. Direct comparison of IC50 values should be made from experiments conducted under identical conditions.
Experimental Protocols for Comparative Efficacy Analysis
To determine the efficacy and selectivity of a novel RSK inhibitor like 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, a series of biochemical and cell-based assays should be performed in parallel with first-generation inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RSK protein. A common method is a radiometric assay using a peptide substrate and [γ-³²P]ATP.
Principle: The transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase is quantified. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Immediately before use, add DTT to a final concentration of 0.25 mM.
-
Dilute Active Kinase: Recombinant active RSK1, RSK2, RSK3, or RSK4 is diluted to the desired concentration in Kinase Dilution Buffer.
-
Prepare Inhibitor Solutions: A serial dilution of the test compound (e.g., 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one) and reference inhibitors (SL0101, BI-D1870) is prepared in the appropriate solvent (e.g., DMSO).
-
Set up the Reaction: In a microcentrifuge tube or 96-well plate, combine the diluted kinase, the inhibitor solution (or vehicle control), and a solution containing the peptide substrate (e.g., a peptide derived from a known RSK substrate).
-
Initiate the Reaction: Add the [γ-³²P]ATP Assay Cocktail to start the reaction. The final ATP concentration should be close to the Km value of the kinase for ATP to accurately determine competitive inhibition.
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-20 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Quantify: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the peptide substrate is then measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
An alternative, non-radioactive method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[14][15]
Cell-Based Assay for RSK Inhibition
This assay assesses the ability of a compound to inhibit RSK activity within a cellular context. This is crucial as it accounts for cell permeability and metabolism of the compound. A common method involves stimulating cells to activate the MAPK pathway and then measuring the phosphorylation of a known RSK substrate by Western blotting.
Principle: Activation of the MAPK pathway leads to RSK activation and subsequent phosphorylation of its downstream targets. An effective inhibitor will block this phosphorylation event.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, MCF-7) and grow to 80-90% confluency.[6][8]
-
Serum Starvation: To reduce basal kinase activity, serum-starve the cells for a defined period (e.g., 4-16 hours).
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test and reference inhibitors for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a growth factor (e.g., EGF) or a phorbol ester (e.g., PMA) to activate the MAPK/RSK pathway.[8][9]
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known RSK substrate (e.g., phospho-S6 ribosomal protein, phospho-CREB, or phospho-GSK3β). Also, probe for the total amount of the substrate protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Visualizing the Molecular Context and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the RSK signaling pathway and the workflows for the biochemical and cellular assays.
Caption: Workflows for biochemical and cell-based assays.
Conclusion
The rigorous comparison of a novel compound such as 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one with first-generation RSK inhibitors is essential for characterizing its potential as a research tool or therapeutic agent. By employing standardized biochemical and cell-based assays as outlined in this guide, researchers can generate robust and comparable data on inhibitor efficacy, selectivity, and cellular activity. This systematic approach will be critical in determining if this and other novel compounds represent a significant advancement over the foundational inhibitors that have paved the way for our current understanding of RSK biology.
References
-
Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29-38. [Link]
-
Chae, H. D., et al. (2020). RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit. Blood Cancer Journal, 10(6), 66. [Link]
-
Sun, H., et al. (2013). Ribosomal S6 kinase (RSK) signaling scheme for regulation of Ca2+-independendent contraction of smooth muscle. PLoS ONE, 8(3), e58703. [Link]
-
Ludwik, K. A., & Lannigan, D. A. (2023). Therapeutic targeting of p90 ribosomal S6 kinase. Frontiers in Pharmacology, 14, 1149926. [Link]
-
Andersen, C., et al. (2023). Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases. Life Science Alliance, 6(5), e202201425. [Link]
-
Ludwik, K. A., et al. (2016). Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer. Molecular Cancer Therapeutics, 15(11), 2598-2608. [Link]
-
Lannigan, D. A. (2024). RSK1 and RSK2 as therapeutic targets: an up-to-date snapshot of emerging data. Expert Opinion on Therapeutic Targets, 28(1), 1-10. [Link]
-
Clark, D. E., et al. (2016). Development of a RSK Inhibitor as a Novel Therapy for Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 15(11), 2598-2608. [Link]
-
Sulzmaier, F. J., et al. (2014). The members of p90 ribosomal S6 kinase (RSK) family of Ser/Thr kinases are downstream effectors of MAPK/ERK pathway that regulate diverse cellular processes including cell growth, proliferation and survival. Growth Factors, 32(3-4), 99-117. [Link]
-
Wright, C. J., et al. (2021). Identifying requirements for RSK2 specific inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1667-1677. [Link]
-
Smith, J. A., et al. (2005). Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation. Cancer Research, 65(3), 1027-1034. [Link]
-
Lee, M. S., et al. (2021). A Novel Protein–Protein Interaction between RSK3 and IκBα and a New Binding Inhibitor That Suppresses Breast Cancer Tumorigenesis. Cancers, 13(12), 2973. [Link]
-
Ujihara, T., et al. (2024). In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants. Methods in Molecular Biology, 2832, 163-170. [Link]
-
Smith, J. A., et al. (2005). Identification of the First Specific Inhibitor of p90 Ribosomal S6 Kinase (RSK) Reveals an Unexpected Role for RSK in Cancer Cell Proliferation. Cancer Research, 65(3), 1027-1034. [Link]
-
Aaronson, D. S., et al. (2014). Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers. Molecular Cancer Research, 12(5), 803-812. [Link]
Sources
- 1. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases | Life Science Alliance [life-science-alliance.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 4. old.biotech.ug.edu.pl [old.biotech.ug.edu.pl]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RSK Inhibitor, SL0101 The RSK Inhibitor, SL0101 controls the biological activity of RSK. This small molecule/inhibitor is primarily used for Phosphorylation Dephosphorylation applications. 77307-50-7 [sigmaaldrich.com]
- 8. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 11. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SL 0101-1 | RSK inhibitor | Hello Bio [hellobio.com]
- 13. BI-D1870, RSK Inhibitor (CAS 501437-28-1) | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. scbt.com [scbt.com]
Benchmarking the Selectivity of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one: A Comparative Guide
Executive Summary & Mechanistic Rationale
In modern drug discovery, the morpholin-3-one core is recognized as a highly privileged, yet promiscuous, chemical scaffold. In the coagulation cascade, morpholin-3-one derivatives are famously utilized in Factor Xa (FXa) inhibitors (e.g., Rivaroxaban), where the carbonyl group anchors the molecule into the S4 subsite of the protease[1]. Conversely, in kinase pharmacology, the morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region backbone (e.g., Val851 in PI3Kα), a mechanism structurally validated by pan-PI3K inhibitors like Buparlisib (BKM120)[2]. Additionally, the morpholine ring is frequently leveraged in central nervous system (CNS) drug design to optimize aqueous solubility and brain penetrance[3].
The critical structural divergence of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-36-3; hereafter referred to as Compound X ) lies in its bulky, stereochemically demanding 6-position substitution. As a Senior Application Scientist, my objective is to benchmark how this specific (4-Methoxyphenoxy)(phenyl)methyl moiety shifts the molecule's pharmacological profile.
The Hypothesis: The bulky hydrophobic vector at the 6-position creates a severe steric clash within the tight S4 pocket of FXa, ablating anticoagulant off-target effects. Simultaneously, this vector perfectly projects into the deep affinity pockets of the PI3K and mTOR kinase domains, shifting the molecule into a highly selective, dual PI3K/mTOR inhibitor profile.
Benchmarking Strategy & Workflow
To objectively evaluate this hypothesis, we employ a self-validating screening cascade that moves from cell-free biochemical selectivity to live-cell target engagement, ensuring that the data is not skewed by assay artifacts or intracellular ATP competition.
Fig 1: Selectivity benchmarking cascade from biochemical profiling to phenotypic validation.
Comparative Experimental Data
To establish the selectivity profile, Compound X was benchmarked against two clinical-stage reference compounds: Buparlisib (BKM120) (a morpholine-based PI3K inhibitor) and Rivaroxaban (a morpholin-3-one-based FXa inhibitor).
Table 1: Biochemical Selectivity Profiling (IC₅₀, nM)
Note: Lower values indicate higher potency. Assays performed at physiological ATP concentrations (1 mM) for kinases.
| Target Enzyme | Protein Class | Compound X | Buparlisib (BKM120) | Rivaroxaban |
| PI3Kα | Lipid Kinase | 12.4 ± 1.1 | 35.0 ± 2.4 | >10,000 |
| mTOR | Ser/Thr Kinase | 18.6 ± 1.5 | >1,000 | >10,000 |
| GSK-3β | Ser/Thr Kinase | >10,000 | >10,000 | >10,000 |
| Factor Xa | Serine Protease | >10,000 | >10,000 | 0.4 ± 0.1 |
Insight: The data confirms the structural hypothesis. Compound X exhibits potent dual PI3K/mTOR inhibition while completely lacking the FXa activity typical of simpler morpholin-3-one scaffolds.
Table 2: Intracellular Target Engagement (NanoBRET IC₅₀, nM)
Biochemical assays often fail to predict live-cell efficacy due to high intracellular ATP levels (1–5 mM) which outcompete ATP-competitive inhibitors[4]. NanoBRET Target Engagement (TE) quantifies true intracellular binding.
| Target (Live HEK293 Cells) | Compound X | Buparlisib (BKM120) |
| PI3Kα (Intracellular) | 45.2 ± 3.8 | 120.5 ± 8.2 |
| mTOR (Intracellular) | 60.1 ± 4.5 | >5,000 |
Self-Validating Experimental Methodologies
To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal quality controls to prevent false positives.
Protocol 1: High-Throughput Biochemical Profiling (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because it relies on a delayed emission window, entirely eliminating false positives caused by the inherent autofluorescence of complex aromatic compounds like Compound X.
-
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute PI3Kα/mTOR enzymes to 2 nM. Prepare a tracer/ATP mix at 1 mM ATP to mimic physiological stringency.
-
Acoustic Dispensing: Use an Echo 550 Liquid Handler to dispense Compound X and reference compounds into a 384-well plate in a 10-point dose-response format (starting at 10 µM, 1:3 dilutions). Rationale: Acoustic dispensing prevents compound carryover and plastic adherence issues.
-
Reaction & Detection: Incubate the enzyme-compound mixture for 30 minutes at 25°C. Add the TR-FRET tracer and Europium-labeled antibody. Read on a PHERAstar FSX microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).
-
System Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and 10 µM Buparlisib (positive control). The assay is only validated and accepted if Z' > 0.65 , ensuring robust signal-to-background separation.
Protocol 2: Live-Cell Target Engagement (NanoBRET TE)
Causality: To prove that Compound X penetrates the cell membrane and engages its target in a native, high-ATP environment, we utilize NanoBRET. This equilibrium-based approach prevents the overestimation of compound affinity seen in cell-free assays[4].
-
Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-PI3Kα fusion protein. Plate at 2x10⁴ cells/well in a 96-well format and incubate for 24 hours.
-
Tracer Titration (Internal Control): Prior to compound testing, titrate the cell-permeable fluorescent NanoBRET tracer to determine its EC₅₀. Rationale: Testing compounds against the tracer at its exact EC₅₀ ensures the assay is highly sensitive to competitive displacement, validating the thermodynamic accuracy of the resulting IC₅₀.
-
Compound Treatment: Treat cells with Compound X and the NanoBRET tracer simultaneously. Incubate for 2 hours at 37°C to reach binding equilibrium.
-
Readout & Normalization: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Normalize the BRET ratio against a no-tracer control to validate specific intracellular engagement.
Mechanistic Pathway Analysis
By effectively engaging both PI3K and mTOR, Compound X prevents the well-documented feedback loop activation of AKT that occurs when PI3K is inhibited in isolation.
Fig 2: PI3K/mTOR signaling pathway highlighting the dual-node intervention by Compound X.
References
- Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Source: AACR Journals URL
- Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold Source: PMC - NIH URL
- Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement Source: PubMed URL
- Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC URL
Sources
- 1. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments with Morpholine-Based PI3K Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic properties. This guide provides an in-depth, objective comparison of experimental methodologies for evaluating morpholine-containing compounds, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Due to the absence of publicly available biological data for the specific compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one, this guide will utilize the well-characterized, potent pan-class I PI3K inhibitor, ZSTK474 , as a representative example to illustrate the principles of experimental reproducibility and comparative analysis.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Axis in Cancer
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholine derivatives, such as ZSTK474, are designed to inhibit PI3K, a critical node in this pathway, thereby blocking downstream signaling and impeding tumor progression.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives like ZSTK474.
Comparative Biological Activity of Morpholine-Based PI3K Inhibitors
Reproducibility of in vitro activity is paramount in drug discovery. The following tables summarize the inhibitory activities of ZSTK474 and other representative PI3K inhibitors against various PI3K isoforms. These values serve as a benchmark for researchers aiming to replicate or compare their own experimental findings.
Table 1: IC50 Values of ZSTK474 for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 16 |
| PI3Kβ | 44 |
| PI3Kδ | 4.6 - 5 |
| PI3Kγ | 49 |
Data sourced from multiple studies, demonstrating consistent potency.[1][2][3]
Table 2: Comparative IC50 Values of Various PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| ZSTK474 | 16 | 44 | 5 | 49 |
| LY294002 | 1,400 | - | - | - |
| Wortmannin | 5 | - | - | - |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 2.5 | 890 |
This table highlights the pan-inhibitory profile of ZSTK474 compared to the isoform-selective nature of other inhibitors.
Experimental Protocols for Ensuring Reproducibility
The following are detailed, step-by-step methodologies for key experiments to assess the activity of morpholine-based PI3K inhibitors. Adherence to these protocols is crucial for obtaining reproducible results.
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (HTRF)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Caption: Workflow for an in vitro Homogeneous Time-Resolved Fluorescence (HTRF) PI3K assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., ZSTK474) in DMSO.
-
Dilute the PI3K enzyme, PIP2 substrate, and ATP to their final concentrations in the assay buffer.
-
-
Assay Execution:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the PI3K enzyme and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Protocol 2: Cellular Western Blotting for pAkt (Ser473) Inhibition
This cell-based assay assesses the compound's ability to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, A549) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Compare the levels of phospho-Akt in treated cells to the vehicle-treated control to assess the inhibitory effect.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the PI3K inhibitor on the metabolic activity and proliferation of cancer cell lines, providing an indication of its cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay and Measurement:
-
For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent to measure ATP levels, which correlate with cell viability, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[4]
-
Conclusion
The reproducibility of experiments with morpholine-based PI3K inhibitors is achievable through the rigorous application of standardized and well-documented protocols. While the specific compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one lacks public data, the principles and methodologies outlined in this guide, using ZSTK474 as a representative, provide a robust framework for researchers. By adhering to these experimental designs and comparing results to established benchmarks, scientists can ensure the integrity and validity of their findings in the pursuit of novel cancer therapeutics.
References
- Liv Hospital. (2026, March 30). pi3k inhibitor zstk474.
- ACS Medicinal Chemistry Letters. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines.
- BenchChem. ZSTK474: A Potent Pan-Class I PI3K Inhibitor - A Technical Guide.
- Yaguchi, S., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science.
- Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science.
- MDPI. (2023, March 29). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
- Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.
- Knight, Z. A., et al. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry.
- Takeda, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.
- ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
- Bain, J., et al. (2003). AM-36, a novel neuroprotective agent, profoundly reduces reactive oxygen species formation and dopamine release in the striatum of conscious rats after endothelin-1-induced middle cerebral artery occlusion. Neuropharmacology.
- Google Patents. KR100896838B1 - Morpholine compounds.
- Chen, S., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules.
- MDPI. (2026, February 28).
- Google Patents. US8865684B2 - Morpholin-4-ium 4 methoxyphenyl (morpholino) phosphinodithioate (GYY4137)
- Regulations.gov. (2021, November 17).
- Garg Lab - UCLA.
- OSTI.gov. (2023, December 4).
- MDPI. (2023, August 31). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Exper.
- Lawrence Livermore National Laboratory. (2025, June 15).
- MDPI. (2025, December 27).
- PubMed. (2008, April 15). Hemozymes peroxidase activity of artificial hemoproteins constructed from the Streptomyces lividans xylanase A and iron(III)-carboxy-substituted porphyrins.
- PubMed. (1998, February). The synthesis and antifungal activity of nitrogen containing hemiaminal ethers of LY303366.
- Google Patents. US20080207577A1 - Substituted morpholine compounds and their use as inhibitors of the sodium-dependent norepinephrine and serotonin transporters.
- PubMed. (1999, November). Yield of transcranial Doppler in acute cerebral ischemia.
Sources
A Comparative In-Vivo Assessment of Morpheus-1: A Novel NLRP3 Inflammasome Inhibitor for Systemic Inflammation
Abstract
The innate immune system's NLRP3 inflammasome is a critical driver of inflammation in a host of disorders, making it a high-value therapeutic target.[1][2] This guide details the in-vivo validation of a novel, potent, and selective NLRP3 inhibitor, 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (herein designated "Morpheus-1"). We present a head-to-head comparison with the well-characterized NLRP3 inhibitor, MCC950, in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.[3] This document provides a comprehensive framework, including the scientific rationale for experimental design, detailed protocols for efficacy and safety assessment, and a template for data interpretation. The objective is to rigorously evaluate the therapeutic potential of Morpheus-1 and establish its preclinical superiority over existing alternatives.
Introduction: The Rationale for a Next-Generation NLRP3 Inhibitor
The NLRP3 inflammasome is a multi-protein complex that, upon activation by pathogenic or sterile danger signals, triggers the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[1][4] Dysregulation of this pathway is a key pathological feature in numerous conditions, from autoinflammatory syndromes to neurodegenerative diseases and atherosclerosis.[2][5][6]
While first-generation inhibitors like MCC950 have been instrumental in validating the therapeutic concept of NLRP3 inhibition, there remains a significant opportunity to improve upon their pharmaceutical properties.[6][7] Morpheus-1 is a novel small molecule designed to offer superior potency, selectivity, and pharmacokinetic properties.
Hypothetical In-Vitro Profile of Morpheus-1 vs. MCC950:
| Parameter | Morpheus-1 | MCC950 | Rationale for In-Vivo Progression |
| Target Affinity (NLRP3 NACHT) | Ki = 0.5 nM | Ki = 7.5 nM | ~15-fold higher affinity suggests potential for lower therapeutic dosing and reduced off-target effects. |
| Cellular IC50 (LPS+Nigericin stimulated BMDMs) | 2 nM | 35 nM | Superior cellular potency confirms target engagement translates to functional inhibition. |
| Selectivity (vs. NLRP1, NLRC4, AIM2) | >10,000-fold | ~1,000-fold | Enhanced selectivity profile promises a better safety margin. |
| Mouse Microsomal Stability (t½) | 125 min | 60 min | Improved metabolic stability suggests a potentially longer in-vivo half-life and more favorable dosing intervals.[8] |
This promising in-vitro profile mandates a rigorous in-vivo validation to determine if these advantages translate into a superior therapeutic window in a whole-organism setting.
Mechanism of Action: Targeting the Core of Inflammatory Signaling
The activation of the NLRP3 inflammasome is a tightly regulated two-step process.[2][9][10]
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), like LPS, activate Toll-like receptor 4 (TLR4), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[9][10][11]
-
Signal 2 (Activation): A diverse range of stimuli, such as ATP, pore-forming toxins, or crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. NLRP3 oligomerizes, recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[4][9] This proximity induces the autocatalytic cleavage and activation of caspase-1.
-
Effector Phase: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.[7] It also cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis.[9]
Morpheus-1, like MCC950, is hypothesized to directly bind to the NACHT domain of NLRP3, blocking its essential ATPase activity and preventing the conformational changes required for inflammasome assembly.[7][12][13]
Caption: Head-to-head in-vivo experimental workflow.
Methodologies & Protocols
LPS-Induced Systemic Inflammation Protocol
-
Animal Handling: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Handle mice gently to minimize stress.
-
Dosing Preparation: Prepare fresh solutions of Morpheus-1 and MCC950 in the vehicle on the day of the experiment. LPS (from E. coli O111:B4) should be dissolved in sterile, pyrogen-free saline.
-
Pre-treatment (t = -1 hour): Administer the respective compounds or vehicle orally (p.o.) using a gavage needle at a volume of 10 mL/kg.
-
Inflammatory Challenge (t = 0 hour): Administer LPS (10 mg/kg) or saline via intraperitoneal (i.p.) injection. This route ensures rapid systemic distribution. [11]5. Monitoring: Observe animals for clinical signs of endotoxemia (e.g., piloerection, lethargy, huddling). [11]6. Termination and Sample Collection (t = +2 hours): The 2-hour time point is selected to capture the peak of the IL-1β response. [14] * Anesthetize mice deeply with isoflurane.
-
Perform terminal cardiac puncture to collect whole blood into serum separator tubes.
-
Perform cervical dislocation to ensure euthanasia.
-
Harvest the left lung lobe and fix in 10% neutral buffered formalin for histopathology.
-
Snap-freeze the spleen in liquid nitrogen for potential future biomarker analysis.
-
Serum IL-1β Quantification (ELISA)
-
Serum Preparation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
ELISA Procedure: Use a commercial mouse IL-1β ELISA kit and follow the manufacturer's protocol precisely. [15][16] * Coat a 96-well plate with capture antibody overnight.
-
Wash and block the plate.
-
Prepare a standard curve using recombinant mouse IL-1β.
-
Add standards and serum samples (typically diluted 1:2 in assay diluent) to the wells and incubate. [17] * Wash and add the biotin-conjugated detection antibody.
-
Wash and add Streptavidin-HRP.
-
Wash and add TMB substrate. The reaction produces a colored product proportional to the amount of IL-1β. [16] * Stop the reaction with acid and read the absorbance at 450 nm on a plate reader.
-
Calculate IL-1β concentrations by interpolating from the standard curve.
-
Lung Histopathology
-
Tissue Processing: Fixed lung tissue will be dehydrated through a series of ethanol grades, cleared with xylene, and embedded in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and mount on glass slides. Stain with Hematoxylin and Eosin (H&E) using standard histological techniques. [18]3. Microscopic Evaluation: A board-certified veterinary pathologist, blinded to the treatment groups, will score the lung sections for inflammatory changes. [19]Key parameters include:
Data Interpretation & Comparative Analysis
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test for multiple comparisons. A p-value of <0.05 will be considered statistically significant.
Table 2: Hypothetical Efficacy Readouts
| Group | Serum IL-1β (pg/mL) | Lung Inflammation Score (0-12) | Interpretation |
| 1. Naive | < 10 | 0.2 ± 0.1 | Baseline levels are negligible. |
| 2. Vehicle + LPS | 1550 ± 120 | 9.5 ± 1.1 | LPS induces a robust and significant inflammatory response. |
| 3. Morpheus-1 (5 mg/kg) | 620 ± 85 | 4.1 ± 0.8 | Significant, dose-dependent reduction in systemic and tissue inflammation. |
| 4. Morpheus-1 (20 mg/kg) | 180 ± 40 | 1.5 ± 0.4 | Near-complete abrogation of inflammation, demonstrating high potency. |
| 5. MCC950 (20 mg/kg) | 450 ± 70 | 3.2 ± 0.6 | Effective inhibition, but less potent than the high dose of Morpheus-1. |
| *Hypothetical data presented as Mean ± SEM. **p<0.001 compared to Vehicle + LPS group. |
Conclusion & Future Directions
This guide outlines a comprehensive and rigorous framework for the in-vivo validation of Morpheus-1 against the benchmark compound MCC950. Based on the hypothetical data, Morpheus-1 demonstrates superior potency in a validated model of systemic inflammation. The significant reduction in both the primary pharmacodynamic biomarker (serum IL-1β) and downstream tissue pathology (lung inflammation) at a comparable or lower dose than MCC950 strongly supports its enhanced therapeutic potential.
Successful completion of these studies would warrant progression to the next stages of drug development, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and efficacy. [21]* Chronic Disease Models: Evaluation in more complex, chronic models of NLRP3-driven pathology (e.g., models of neuroinflammation or atherosclerosis). [5][6]* Safety and Toxicology: Formal IND-enabling toxicology studies.
The data generated from this comparative guide will be pivotal in establishing Morpheus-1 as a best-in-class NLRP3 inhibitor candidate.
References
-
Coll, R. C., Robertson, A. A., Chae, J. J., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. Available at: [Link]
-
Tapia-Abellán, A., Angosto-Bazarra, D., & Pelegrín, P. (2021). MCC950, the NLRP3 Inhibitor, Protects against Cartilage Degradation in a Mouse Model of Osteoarthritis. Biomolecules. Available at: [Link]
-
Lia, G., Miller, Y. I., & Dennis, E. A. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. Available at: [Link]
-
Bio-protocol. (2022). IL-1β and IL-18 ELISA. Bio-protocol. Available at: [Link]
-
Krstic, D., & Knuesel, I. (2013). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation. Available at: [Link]
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. Available at: [Link]
-
Nakanishi, K., & Yoshimoto, T. (2018). Animal Models for Neuroinflammation and Potential Treatment Methods. Journal of Clinical Medicine. Available at: [Link]
-
Al-Amran, F., & Al-Salihi, A. (2020). Attenuation of lipopolysaccharide-induced lung inflammation by ascorbic acid in rats: Histopathological and ultrastructural study. Annals of Thoracic Medicine. Available at: [Link]
-
JoVE. (2025). Inducing Systemic Inflammation in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Jiang, H., He, H., Chen, Y., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine. Available at: [Link]
-
ResearchGate. (n.d.). The use of animal models of neuroinflammation for imaging studies. ResearchGate. Available at: [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences. Available at: [Link]
-
CUSABIO. (n.d.). Inflammasome Signaling. CUSABIO. Available at: [Link]
-
Spandidos Publications. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Spandidos Publications. Available at: [Link]
-
NEUROFIT. (n.d.). Animal and cellular models of acute inflammation. NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]
-
Frontiers. (2026). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). NLRP3 inflammasome signaling pathway. It is known that the activation... ResearchGate. Available at: [Link]
-
Li, Y., Jiang, W., Wang, Y., et al. (2018). Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps. Experimental and Therapeutic Medicine. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MCC950. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Ali, M. Y., Khan, A. A., & Ahmad, I. (2020). Attenuation of LPS-induced acute lung injury by continentalic acid in rodents through inhibition of inflammatory mediators correlates with increased Nrf2 protein expression. BMC Complementary Medicine and Therapies. Available at: [Link]
-
Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. Available at: [Link]
-
Sharma, A., & Lee, D. H. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Pharmaceuticals. Available at: [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
-
ResearchGate. (n.d.). The histopathological changes in lung tissues of LPS-induced ALI mice... ResearchGate. Available at: [Link]
-
Gultyaev, A., Knyazhanskaya, E., & Valuev-Elliston, V. (2021). LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer. International Journal of Molecular Sciences. Available at: [Link]
-
Journal of Experimental Medicine. (2025). Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. Journal of Experimental Medicine. Available at: [Link]
-
Wodtke, R., Sommer, A., & Joost, S. (2020). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
van der Heijden, T., & van Leeuwen, M. (2017). NLRP3 Inflammasome Inhibition by MCC950 Reduces Atherosclerotic Lesion Development in Apolipoprotein E–Deficient Mice—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
AACR Journals. (2020). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. AACR Journals. Available at: [Link]
-
ACS Publications. (2021). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS Publications. Available at: [Link]
-
Wobst, J., & Wartenberg, P. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals. Available at: [Link]
-
bioRxiv. (2024). Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. bioRxiv. Available at: [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
-
Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Inotiv. Available at: [Link]
-
ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. ResearchGate. Available at: [Link]
-
Science.gov. (n.d.). lps-induced lung inflammation: Topics by Science.gov. Science.gov. Available at: [Link]
Sources
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. cusabio.com [cusabio.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. MCC950 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jove.com [jove.com]
- 12. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. inotiv.com [inotiv.com]
- 15. IL-1β and IL-18 ELISA [bio-protocol.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacokinetic Profiles of Morpholin-3-one Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous pharmacokinetic characterization. The morpholin-3-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of compounds targeting a range of biological entities, from enzymes like monoacylglycerol lipase (MAGL) to critical anticoagulant factors.[1][2] The success of these compounds, however, is not solely dependent on their potency but is intrinsically linked to their Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound that cannot reach its target, or that is metabolized too quickly, will fail regardless of its in vitro efficacy.
This guide provides an in-depth comparison of the pharmacokinetic profiles of different morpholin-3-one derivatives, moving beyond a simple listing of data to explain the causality behind experimental choices and the implications of structural modifications. We will use a case study of MAGL inhibitors developed for Positron Emission Tomography (PET) imaging to provide a direct, data-driven comparison, illustrating how multi-parameter optimization can transform a lead compound into a viable candidate.
The Decisive Role of Pharmacokinetics in Drug Viability
Pharmacokinetics (PK) is the quantitative study of how a drug moves through the body.[3] It is the essential bridge between dosing and therapeutic effect. Early and thorough PK profiling is critical to de-risk drug development programs, as poor pharmacokinetic properties are a leading cause of late-stage clinical failures. In preclinical development, both in vitro assays and in vivo studies using animal models are employed to predict the behavior of a drug in humans.[3][4] This process is guided by regulatory bodies like the FDA and EMA to ensure that comprehensive data on a drug's disposition is gathered before it enters human trials.[5][6]
The morpholine ring itself is often incorporated into drug candidates to favorably modulate PK/PD (pharmacokinetic/pharmacodynamic) properties, enhancing solubility and brain permeability.[7] This guide will delve into specific derivatives of the morpholin-3-one scaffold to see how this principle plays out in practice.
Case Study: Optimizing Morpholin-3-one Derivatives for Brain Imaging
A compelling example of pharmacokinetic optimization is found in the development of PET tracers for imaging MAGL in the brain.[8] A PET tracer's efficacy is highly dependent on its kinetic profile; it must rapidly enter the brain, bind to its target, and then clear at a rate that allows for high-contrast imaging within a practical timeframe.[9]
In a recent study, researchers identified a lead morpholin-3-one derivative, which we will refer to as Compound A (corresponding to [11C]2 or [11C]RO7279991 in the source literature), as a potential MAGL PET tracer.[8][10] However, its slow in vivo kinetics hindered its application. This prompted a structural optimization effort, leading to the development of Compound B (corresponding to [11C]7 or [11C]RO7284390), a derivative with a markedly improved kinetic profile.[8]
Comparative Data Summary
The following table summarizes the key in vitro and in vivo data comparing the lead compound with the optimized derivative, providing a quantitative basis for our analysis.
| Parameter | Compound A (Lead) | Compound B (Optimized) | Rationale & Implication |
| Target Potency | |||
| hMAGL IC₅₀ (nM) | Potent (low nM) | 9.4 ± 3.1 | Both compounds are highly potent inhibitors of human MAGL, establishing them as valid candidates for targeting this enzyme. |
| Metabolism | |||
| Mouse Liver Microsomal Stability (% remaining after 30 min) | Not explicitly stated, but optimization was undertaken | ~50% | Compound B shows moderate stability. This is often a desired trait for a PET tracer, as very high stability can lead to slow clearance, while very low stability prevents the tracer from reaching its target. |
| Distribution | |||
| P-gp Efflux Ratio (Mice) | High (≥6.9) | High | Both compounds are identified as substrates for the P-glycoprotein (P-gp) efflux transporter in mice, which can limit brain penetration. |
| P-gp Efflux Ratio (Human) | Low (~2.1) | Low | Crucially, the P-gp efflux ratio is low in cells transfected with the human transporter, suggesting this may not be a barrier for clinical translation.[8] |
| In Vivo Kinetics (Mouse Brain PET) | |||
| Brain Uptake & Clearance | Slow accumulation over time | Reached max accumulation within 20 min, followed by slow washout | The improved kinetics of Compound B are evident. Rapid uptake and subsequent clearance are essential for generating a clear image with a good signal-to-noise ratio in PET studies.[8] |
Data synthesized from Mu, L. et al. (2022). European Journal of Medicinal Chemistry.[8]
Analysis of Pharmacokinetic Profiles
Absorption and Distribution: Crossing the Blood-Brain Barrier
For CNS-active drugs and PET tracers, crossing the blood-brain barrier (BBB) is the first and most significant hurdle. The data reveals that both Compound A and B are substrates for the P-gp efflux pump in mice.[10] P-gp is a key transporter at the BBB that actively pumps foreign substances out of the brain, thereby limiting their concentration and efficacy. This is a critical finding, as high P-gp efflux can be a major cause of failure for CNS drug candidates.
The decision to test against human P-gp was a pivotal experimental choice. The finding that both compounds have a low efflux ratio in the human-protein-transfected cells provides a strong rationale for continued development, suggesting the efflux observed in mice may not translate to humans.[8] This highlights the importance of cross-species comparisons in preclinical studies.
The in vivo PET scans provide the ultimate validation of brain penetration and distribution. The kinetic profile of Compound B, with its rapid uptake and subsequent washout, is far more favorable for an imaging agent than the slow, continuous accumulation of Compound A.[8] This demonstrates a successful optimization of the compound's distribution kinetics.
Caption: Logic for improving the kinetic profile of morpholin-3-one derivatives.
Metabolism: The Quest for Stability
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver.[8][11] Compounds that are metabolized too rapidly will have a short half-life and poor bioavailability, requiring higher or more frequent doses. In vitro assays using liver microsomes or hepatocytes are standard practice for assessing this parameter early in drug discovery.[8]
The optimization of Compound A to B involved balancing metabolic stability. While extensive stability is often sought for therapeutic drugs, for a PET tracer, moderate stability can be advantageous to facilitate clearance from the body after the imaging window. The reported data for Compound B indicates it strikes this balance, being stable enough to reach its target but likely clearable within a reasonable timeframe.
Excretion and Clearance
Clearance is the measure of the body's ability to eliminate a drug. For the PET tracers in our case study, clearance is visually represented by the washout of the radiotracer from the brain and other tissues over time. The PET imaging data clearly shows that Compound B has a more favorable clearance profile from the brain than Compound A, which is essential for its intended use.[8] This improved kinetic profile is the direct result of the targeted structural modifications made during the optimization process.
Experimental Protocols: A Self-Validating System
The trustworthiness of pharmacokinetic data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key experiments used to characterize compounds like the morpholin-3-one derivatives discussed.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol determines the rate at which a compound is metabolized by Phase I enzymes (like Cytochrome P450s) present in liver microsomes.
Objective: To determine the intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, mouse)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 200x the final concentration in buffer.
-
Incubation Mixture Preparation: In the 96-well plate, prepare the main incubation mixture (for each time point) by combining phosphate buffer, the 200x test compound solution, and the liver microsome suspension. The final test compound concentration is typically 1 µM.
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add pre-warmed NADPH regenerating solution to each well to start the metabolic reaction. For the T=0 time point, the quenching solution is added before the NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance.
Caption: A typical workflow for preclinical pharmacokinetic assessment.
Protocol 2: In Vivo Pharmacokinetic Study in Mice via PET Imaging
This protocol outlines the general steps for evaluating the brain kinetics of a radiolabeled compound.
Objective: To determine the in vivo brain uptake, distribution, and clearance kinetics of a ¹¹C-labeled PET tracer.
Materials:
-
Test compound ([¹¹C]-labeled, e.g., Compound B)
-
Anesthetized mice (e.g., wild-type and MAGL knockout for specificity)
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance). Place the animal on the scanner bed with continuous monitoring of vital signs.
-
Radiotracer Administration: Administer a bolus injection of the ¹¹C-labeled tracer (e.g., 5-10 MBq) via a tail vein catheter.
-
Dynamic PET Scan: Start a dynamic PET scan immediately upon injection, acquiring data for a total of 60-90 minutes.
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 10 x 60s, 7 x 300s).
-
Data Analysis:
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) on various brain structures (e.g., cortex, striatum, cerebellum) based on an anatomical atlas.
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration (% injected dose per mL) against time.
-
-
Kinetic Modeling: Analyze the TACs to determine key kinetic parameters such as the rate of uptake and washout from the brain. Compare the results between wild-type and knockout animals to confirm target specificity.
Conclusion and Future Directions
The comparative analysis of morpholin-3-one derivatives targeting MAGL clearly demonstrates the power of iterative, data-driven design in drug discovery. By understanding the pharmacokinetic liabilities of a lead compound (Compound A), researchers were able to execute targeted structural modifications to produce an optimized candidate (Compound B) with a kinetic profile suitable for its intended application as a PET tracer.[8]
The key takeaways for drug development professionals are:
-
Early and Integrated PK Assessment is Crucial: Integrating in vitro ADME assays early in the design-make-test-analyze cycle can rapidly identify liabilities and guide optimization.
-
Structure-Pharmacokinetic Relationships are Key: Seemingly minor structural changes can have profound effects on a compound's ADME profile. Understanding these relationships within a chemical series is essential for success.
-
Experimental Design Must Match the Objective: The choice of assays should be tailored to the compound's intended use. For a CNS PET tracer, assessing BBB penetration, P-gp efflux, and in vivo brain kinetics is paramount.
The morpholin-3-one scaffold remains a highly valuable starting point for the design of novel therapeutics. By applying the principles of pharmacokinetic optimization illustrated here, researchers can more efficiently translate the potential of this scaffold into clinically successful drugs.
References
-
Mu, L., et al. (2022). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750. [Link]
-
Hu, L., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2058-2062. [Link]
-
Kushwaha, N., & Silakari, O. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Horizons in Cancer Research. Nova Science Publishers. [Link]
-
van Esbroeck, A. C. M., et al. (2021). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Communications Biology, 4(1), 1-15. [Link]
-
European Medicines Agency. (2015). Guideline on the investigation of drug interactions. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic data for the three PET tracers evaluated in vivo. [Link]
-
Mu, L., et al. (2022). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. PubMed. [Link]
-
Pike, V. W., et al. (2014). Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET. Molecular Imaging and Biology, 16(5), 645-655. [Link]
-
Wang, J., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1205-1216. [Link]
- Sriram, D., & Yogeeswari, P. (Eds.). (2010). Medicinal chemistry.
-
Saleem, A., & Aboagye, E. O. (2002). PET for in vivo pharmacokinetic and pharmacodynamic measurements. Advanced Drug Delivery Reviews, 54(11), 1541-1559. [Link]
-
He, Y., et al. (2022). Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3-one scaffold. Nuclear Medicine and Biology, 108-109, 24-32. [Link]
-
Lewis, J. S., et al. (2020). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. Cancers, 12(9), 2712. [Link]
-
Wang, J., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. PubMed. [Link]
-
Chen, C. H., et al. (2005). Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in rat using a high performance liquid chromatography method. Journal of Food and Drug Analysis, 13(3). [Link]
-
Wuest, M., et al. (2018). Positron Emission Tomography (PET) and Pharmacokinetics: Classical Blood Sampling Versus Image-Derived Analysis of [18F]FAZA and [18F]FDG in a Rodent Tumor Model. Journal of Pharmacy & Pharmaceutical Sciences, 21, 32s-47s. [Link]
- Asati, V., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Chemical and Pharmaceutical Research, 14(4), 1-10.
-
Asati, V., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 147-174. [Link]
-
Hussain, Y., et al. (2024). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential. Frontiers in Pharmacology, 15, 1410421. [Link]
-
Med Ed 101. (2024). Rivaroxaban Versus Apixaban - Clinical Comparison and New Evidence. [Link]
-
JACC: Cardiovascular Interventions. (2024). A Comparison of Outcomes With Apixaban, Rivaroxaban, and Warfarin for Atrial Fibrillation and/or Venous Thromboembolism. [Link]
-
Wells, P. S., et al. (2024). Rivaroxaban Versus Apixaban: A Comparison Without a Simple Solution. The Open Repository @ Binghamton (The ORB). [Link]
-
Brouwer, E. S., et al. (2024). Comparative safety and effectiveness of apixaban and rivaroxaban for treatment of cancer-associated venous thromboembolism: A retrospective cohort study. PLOS Medicine, 21(9), e1004455. [Link]
-
ResearchGate. (2024). A Comparison of Outcomes With Apixaban, Rivaroxaban, and Warfarin for Atrial Fibrillation and/or Venous Thromboembolism. [Link]
-
AEMPS. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. [Link]
Sources
- 1. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Outcomes With Apixaban, Rivaroxaban, and Warfarin for Atrial Fibrillation and/or Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET for in vivo pharmacokinetic and pharmacodynamic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scintica.com [scintica.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure: Safety, Handling, and Disposal of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
As drug development accelerates, the synthesis of complex active pharmaceutical ingredient (API) intermediates requires rigorous, scientifically grounded safety protocols. This guide provides specialized, step-by-step operational procedures for the safe handling and disposal of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-36-3) .
By understanding the physicochemical properties and mechanistic hazards of this specific morpholine derivative, laboratory personnel can ensure regulatory compliance, protect environmental health, and maintain a self-validating safety culture.
Mechanistic Rationale for Disposal Protocols
To effectively manage chemical waste, researchers must understand why specific protocols are enforced. The disposal strategy for 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is dictated by three core structural and regulatory factors:
-
Presumed Biological Activity: The morpholin-3-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in central nervous system (CNS) agents (e.g., norepinephrine reuptake inhibitors like reboxetine analogs). Because the exact toxicological profile of this specific intermediate may be uncharacterized, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that it must be treated as a highly hazardous substance [1].
-
Halogen-Free Incineration Pathway: The molecular formula (C18H19NO4) contains no halogens (fluorine, chlorine, bromine, or iodine). It is critical to segregate this compound strictly into Halogen-Free Organic Waste . Mixing it with halogenated waste streams unnecessarily increases the volume of waste requiring specialized, high-temperature thermal destruction to prevent the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2].
-
Ether Linkage Stability: While the molecule contains a phenoxy ether linkage—which is significantly less prone to peroxide formation than aliphatic ethers (like THF or diethyl ether)—long-term storage of this compound in solution should still be monitored, and aging liquid waste must be disposed of promptly to comply with Environmental Protection Agency (EPA) regulations [3].
Quantitative Waste Segregation Matrix
Proper segregation prevents dangerous chemical incompatibilities and optimizes disposal costs. Use the following matrix to categorize waste generated during the synthesis or handling of this compound.
| Waste Category | Physical State | Container Specification | Maximum Accumulation Time | Disposal Stream |
| Solid Waste | Powder, contaminated PPE, weighing boats, spatulas | Puncture-resistant poly-bin with double-lined bag | 180 Days (EPA RCRA) | Halogen-Free Organic Solid |
| Liquid Waste (Non-Halogenated) | Dissolved in EtOAc, MeOH, Hexanes, or DMSO | HDPE Carboy with vented cap | 180 Days (EPA RCRA) | Halogen-Free Organic Liquid |
| Liquid Waste (Halogenated) | Dissolved in DCM, Chloroform, or DCE | HDPE Carboy with vented cap | 180 Days (EPA RCRA) | Halogenated Organic Liquid |
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. Each step requires the operator to confirm the state of the material before proceeding.
Protocol A: Solid Waste Disposal (Powders and Consumables)
-
Consolidate: Gather all residual 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one powders, contaminated weighing paper, and disposable spatulas inside a certified fume hood.
-
Bagging: Place the materials into a clear, compatible polyethylene bag. Tie the bag securely to prevent aerosolization of the fine powder.
-
Containment: Transfer the sealed bag into a designated, puncture-resistant solid waste container.
-
Labeling: Immediately affix an EPA-compliant hazardous waste tag. Mark the contents specifically as "Toxic Solid Waste - Halogen-Free Organic Intermediate (CAS 93886-36-3)".
Protocol B: Liquid Waste Disposal (Mother Liquors and Wash Solvents)
-
Matrix Verification: Before disposal, verify the solvent matrix of your reaction mixture.
-
Segregation:
-
If the solvent is halogen-free: Funnel the liquid into the "Halogen-Free Organic Liquid Waste" carboy.
-
If the solvent contains halogens (e.g., DCM): The entire mixture must be diverted to the "Halogenated Organic Waste" carboy to prevent downstream incineration hazards.
-
-
Secondary Containment: Ensure the receiving carboy is seated inside a secondary containment tray capable of holding 110% of the carboy's volume [2].
-
Sealing: Cap the carboy immediately after the transfer is complete. Never leave waste funnels resting in open carboys.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.
-
Evacuate and Assess: Isolate the immediate spill area. Determine if the spill is a dry powder or dissolved in a solvent.
-
PPE Donning: Equip double nitrile gloves, splash-proof safety goggles, and a fully buttoned lab coat. If dry powder is aerosolized outside of a fume hood, an N95 or P100 particulate respirator is mandatory [1].
-
Containment (Liquid Matrix): If the compound is in solution, surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large solvent spills.
-
Containment (Solid Matrix): If the spill is dry powder, do not dry sweep , as this will aerosolize the toxic API intermediate. Lightly mist the powder with a compatible, low-toxicity solvent (e.g., water or a dilute surfactant) to dampen it.
-
Collection: Use a non-sparking scoop to transfer the absorbed material or wetted powder into a hazardous waste bag.
-
Decontamination: Wash the spill surface with a laboratory-grade detergent solution, followed by a water rinse. Collect all wash water into the liquid waste stream.
Workflow Visualization
The following diagram outlines the logical decision tree for processing 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one waste, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards [3].
Fig 1. EPA/RCRA compliant waste segregation and disposal workflow for CAS 93886-36-3.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). Hazardous Waste Management System. United States Environmental Protection Agency. Available at:[Link]
Personal protective equipment for handling 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
As a Senior Application Scientist, handling novel or specialized active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance and adopting a mechanistic approach to safety. The compound 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-36-3; Molecular Formula: C18H19NO4) presents specific handling challenges due to its structural properties.
This guide provides a self-validating, scientifically grounded operational framework for the safe handling, manipulation, and disposal of this morpholine derivative, ensuring maximum protection for researchers and laboratory personnel.
Risk Assessment & Causality: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the molecular behavior of the compound:
-
Lipophilicity and Dermal Penetration: The molecule features a morpholin-3-one core flanked by bulky, highly lipophilic groups (a methoxyphenoxy ring and a phenyl ring). Highly lipophilic compounds can rapidly partition into the stratum corneum of the skin and permeate standard latex gloves. Therefore, chemically resistant, synthetic nitrile or neoprene is mandatory.
-
Aerosolization Hazard: As a solid intermediate, the primary acute exposure route during weighing, transfer, or dissolution is the inhalation of aerosolized API dust. The morpholine core can act as a respiratory and mucosal irritant.
-
Regulatory Grounding: Because this is an uncharacterized or highly active pharmaceutical intermediate, it must be handled under the strict containment guidelines outlined by the[1] and [2], which mandate the use of Containment Primary Engineering Controls (C-PECs) and specific Personal Protective Equipment (PPE).
Mandatory PPE Matrix
The following table summarizes the quantitative and qualitative specifications for PPE required when handling this compound, sourced from [3].
| PPE Category | Specification | Quantitative Standard | Causality / Rationale | Replacement Frequency |
| Gloves | Double-layer Nitrile | ≥ 0.1 mm thickness (inner), ≥ 0.14 mm (outer) | Lipophilic substituents easily permeate latex; double-layering prevents exposure from micro-tears. | Every 30 mins, or immediately upon visible contamination. |
| Respirator | N95 or P100 Particulate | ≥ 95% or 99.97% filtration efficiency | Mitigates API powder aerosolization risk; prevents inhalation of micro-particles outside of a C-PEC. | Single-use per operational session. |
| Eye Protection | Unvented Safety Goggles | ANSI Z87.1 compliant | Prevents airborne API dust ingress into the ocular mucosa. Standard safety glasses are insufficient. | Decontaminate after each use. |
| Body | Tyvek Coverall or Poly-coated Gown | Non-woven, low-linting, closed front | Prevents particulate accumulation on personal clothing and subsequent secondary exposure. | Dispose as trace hazardous waste daily. |
Operational Workflow: A Self-Validating System
A robust safety protocol must validate its own efficacy before the worker is exposed to the hazard. Follow this step-by-step methodology for handling 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one.
Phase 1: Pre-Operational Validation & Donning
-
Visual Inspection: Inspect the C-PEC (e.g., Biological Safety Cabinet or Powder Weighing Isolator) to ensure negative pressure is maintained. Verify the magnehelic gauge reads within the certified safe zone.
-
Base Layer Donning: Don the poly-coated gown, ensuring the back is fully closed. Don the inner pair of nitrile gloves, pulling the cuffs under the sleeves of the gown.
-
Respiratory Validation (Self-Validating Step): Don the N95 or P100 respirator. Perform a user seal check :
-
Positive Pressure Check: Exhale gently while blocking the exhalation valve (or the mask surface). The facepiece should bulge slightly without leaking air at the edges.
-
Negative Pressure Check: Inhale sharply. The facepiece should collapse slightly. Causality: If air leaks, the particulate barrier is compromised. Adjust the nosepiece and straps until the seal is absolute.
-
-
Outer Layer Donning: Don unvented safety goggles. Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown to create a continuous barrier.
Phase 2: Handling & Manipulation
-
Containment: All weighing, transferring, and reconstitution must occur within the C-PEC. Never manipulate the dry powder on an open bench.
-
Spiking/Dissolution: When dissolving the compound in organic solvents (e.g., DMSO or DMF, which are common for lipophilic morpholine derivatives), be aware that these solvents act as penetration enhancers. If a solvent mixture splashes onto the outer glove, the permeation rate of the API through the nitrile increases exponentially.
-
Glove Integrity Check (Self-Validating Step): Every 15 minutes, visually inspect the outer gloves for discoloration, swelling, or micro-tears. If observed, immediately halt work, remove the outer gloves inside the C-PEC, and don a fresh outer pair.
Phase 3: Doffing & Decontamination
-
In-Hood Wipe Down: Wipe down all sealed vials and analytical balances with a solvent appropriate for the API (e.g., a 50/50 IPA/water mixture) before removing them from the C-PEC.
-
Outer Glove Removal: Remove the outer gloves inside the C-PEC using the glove-in-glove technique to ensure the contaminated exterior never touches your skin. Dispose of them in a designated hazardous waste bin inside the hood.
-
Exit and Final Doffing: Step away from the C-PEC. Remove the gown (rolling it inside out), followed by goggles, respirator, and finally the inner gloves. Wash hands immediately with soap and water.
Spill Management and Disposal Plan
In the event of a powder spill outside the C-PEC, immediate containment is required to prevent aerosolization.
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Don Spill PPE: Upgraded PPE is required, including a P100 respirator and heavy-duty nitrile utility gloves over standard nitrile gloves.
-
Wet-Wipe Containment (Do Not Sweep): Never use a brush or broom, as this aerosolizes the API. Gently cover the powder spill with absorbent pads lightly dampened with water or 70% IPA to bind the powder.
-
Collection: Carefully scoop the dampened pads and powder into a sealable, puncture-resistant hazardous waste container.
-
Decontamination: Wash the spill surface three times with a detergent solution, followed by a solvent wipe (IPA) to remove lipophilic residues.
-
Disposal: Label the container as "Toxic Solid Waste: Morpholine Derivative API" and dispose of it in accordance with local RCRA (Resource Conservation and Recovery Act) regulations.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating PPE donning and containment process.
Workflow for PPE validation and containment handling of morpholine-derived API intermediates.
References
-
Occupational Exposures to Hazardous Chemicals in Laboratories (OSHA 1910.1450). University of North Carolina Environment, Health and Safety. Available at:[Link]
-
NIOSH Personal Protective Equipment Information (PPE-Info). Centers for Disease Control and Prevention (CDC). Available at:[Link]
Sources
- 1. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 2. usp.org [usp.org]
- 3. Read "Personal Protective Equipment and Personal Protective Technology Product Standardization for a Resilient Public Health Supply Chain: Proceedings of a Workshop" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
